Diaceton-alpha-D-mannofuranose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWCLCNPTZHVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-84-1, 7757-38-2 | |
| Record name | NSC89873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Diaceton-alpha-D-mannofuranose synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis and characterization of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This protected carbohydrate is a cornerstone intermediate in modern medicinal chemistry and glycobiology, valued for its role as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] Its structure, with a single free hydroxyl group at the anomeric position, provides a strategic starting point for targeted chemical modifications.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating procedural checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
The Strategic Importance in Chemical Synthesis
Diaceton-alpha-D-mannofuranose is a derivative of D-mannose where two pairs of hydroxyl groups (at C2-C3 and C5-C6) are protected by isopropylidene ketals. This protection strategy achieves two critical goals:
-
Enhanced Solubility: It renders the polar carbohydrate soluble in common organic solvents, facilitating a broader range of chemical reactions.[3]
-
Selective Reactivity: It masks four of the five hydroxyl groups, leaving only the anomeric C1-hydroxyl available for selective derivatization. This directed reactivity is fundamental to the controlled, stepwise synthesis of complex glycoconjugates, modified nucleosides, and natural products.[3][4]
Its applications are extensive, serving as a key precursor in the synthesis of compounds with potential therapeutic value against a wide array of diseases, including viral infections (HIV), cancer, diabetes, and neurodegenerative conditions like Alzheimer's disease.[1][2]
Synthesis: Mechanism and Field-Proven Protocol
The synthesis of this compound is a classic example of acid-catalyzed acetalation. The process hinges on the reaction of D-mannose with an excess of acetone in the presence of an acid catalyst, which can be a protic acid like H₂SO₄ or a Lewis acid such as FeCl₃.[5][6]
Causality of the Mechanism: The reaction proceeds via the protonation of acetone's carbonyl oxygen by the acid catalyst, making the carbonyl carbon highly electrophilic. The hydroxyl groups of D-mannose then act as nucleophiles, attacking this activated carbon. The reaction preferentially forms the thermodynamically stable five-membered furanose ring structure, with the subsequent formation of two five-membered dioxolane rings protecting the hydroxyls. Notably, the acetonation of D-mannose proceeds more rapidly than that of D-glucose and specifically yields the 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose isomer.[5][7]
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a synthesized microscale procedure adapted from established literature, prioritizing efficiency and safety.[5][8]
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add D-(+)-mannose (5.0 g, 27.8 mmol).
-
Add anhydrous acetone (100 mL, 1.36 mol) to the flask.
-
With vigorous stirring, add anhydrous ferric chloride (FeCl₃, 250 mg, 1.54 mmol) as the catalyst. Expert Insight: Ferric chloride is an effective and less hazardous Lewis acid catalyst compared to strong protic acids like sulfuric acid.[5]
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).
-
Stir the suspension at room temperature. The reaction progress can be monitored by observing the dissolution of the sparingly soluble D-mannose as it converts to the highly soluble product.[5] The reaction is typically complete within 4-8 hours.
-
Self-Validation Checkpoint: The reaction mixture should transform from a milky suspension to a clear, slightly yellow or brown solution, indicating the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the catalyst by adding a few drops of pyridine or a small amount of solid sodium bicarbonate and stirring for 10 minutes.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or benzene (50 mL).[5][8]
-
Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude syrup or solid.
-
Purify the product by recrystallization. Dissolve the crude residue in a minimal amount of hot petroleum ether or a hexane/ethyl acetate mixture and allow it to cool slowly to induce crystallization.[8][9]
-
Collect the white crystals by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven. The expected yield is typically in the range of 75-85%.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized product.
Physicochemical Properties
| Property | Expected Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3][10][11] |
| Melting Point | 121 - 126 °C | [5][8][10] |
| Molecular Formula | C₁₂H₂₀O₆ | [10] |
| Molecular Weight | 260.29 g/mol | [11] |
| Solubility | Soluble in acetone, methanol, water | [10] |
| Specific Rotation | [α]D: +21° to +24° (c=1, acetone) | [10] |
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Proton NMR): This is a primary tool for structural confirmation. The spectrum provides a unique fingerprint of the molecule's hydrogen atoms.
-
Causality of Signals: The chemical shift (δ) of each proton is determined by its local electronic environment. The anomeric proton (H-1) is adjacent to two oxygen atoms, making it highly deshielded and shifting it downfield. The four methyl groups are chemically non-equivalent due to the rigid, fused-ring structure, resulting in four distinct singlet signals.
-
Expected ¹H NMR Data (CDCl₃, 200-500 MHz):
-
δ 5.36 ppm (1H, s): Anomeric proton (H-1).
-
δ 4.79 ppm (1H, dd, J = 3.6, 5.9 Hz): H-3.
-
δ 4.59 ppm (1H, d, J = 5.9 Hz): H-2.
-
δ 4.39 ppm (1H, ddd): H-5.
-
δ 4.05-4.16 ppm (3H, m): H-4, H-6a, H-6b.
-
δ ~3.40 ppm (1H, br s): Hydroxyl proton (OH at C-1). This peak may be broad and its position can vary; it will exchange with D₂O.
-
δ 1.45, 1.44, 1.36, 1.31 ppm (each 3H, s): Four distinct methyl groups of the two isopropylidene protectors. (Note: Exact chemical shifts and coupling constants are based on reported data and may vary slightly depending on the solvent and spectrometer frequency).[5]
-
¹³C NMR Spectroscopy (Carbon NMR): This technique confirms the carbon skeleton of the molecule.
-
Expected ¹³C NMR Signals (indicative):
-
δ ~112, 109 ppm: Quaternary carbons of the isopropylidene groups (O-C-O).
-
δ ~104 ppm: Anomeric carbon (C-1).
-
δ ~85-70 ppm: Carbons of the furanose ring (C-2, C-3, C-4, C-5).
-
δ ~67 ppm: Methylene carbon (C-6).
-
δ ~26, 25, 24 ppm: Four methyl carbons of the isopropylidene groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Self-Validation Checkpoints:
-
Presence of a broad absorption band around 3500-3450 cm⁻¹: Confirms the presence of the free O-H group.[5]
-
Absence of a strong, broad O-H stretch from ~3200-3600 cm⁻¹ characteristic of the starting polyol (D-mannose).
-
Presence of strong C-H stretching absorptions around 3000-2900 cm⁻¹. [5]
-
Presence of a strong C-O stretching absorption around 1075 cm⁻¹. [5]
-
Conclusion
The synthesis and characterization of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose represent a foundational technique in carbohydrate chemistry. The protocol detailed herein is robust, reproducible, and grounded in well-understood mechanistic principles. By employing a systematic approach to synthesis and a multi-faceted strategy for characterization—combining physical property measurements with spectroscopic analysis—researchers can confidently produce and validate this critical chemical intermediate. Its availability in a pure, well-characterized form is the first and most crucial step in the journey toward discovering and developing novel carbohydrate-based therapeutics and complex molecular architectures.
References
- Understanding the Applications of Alpha-D-Mannofuranose Diacetonide in Drug Discovery. Google Cloud.
- Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
- Charonnat, J. A., & Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose ("Diacetone Mannose").
- Convenient Synthesis of Dipropargyl Ether Deriv
- This compound. Echemi.
- 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. BOC Sciences.
- Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com.
- CAS 14131-84-1: this compound. CymitQuimica.
- Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online.
- This compound 14131-84-1 wiki. Guidechem.
- 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto deriv
- This compound Specific
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Introduction: The Strategic Importance of Diaceton-alpha-D-mannofuranose
An In-depth Technical Guide to the Physicochemical Properties of Diaceton-alpha-D-mannofuranose
This guide provides a comprehensive exploration of the physicochemical properties of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a critical intermediate in synthetic carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer insights into the causality behind its properties and the experimental methodologies used for their characterization.
This compound, often referred to as "diacetone mannose," is a protected derivative of D-mannose. Its significance in organic synthesis stems from the strategic placement of two isopropylidene (acetonide) groups, which mask four of the five hydroxyl groups of the parent mannose sugar.[1][2][3] This selective protection leaves a single free hydroxyl group at the anomeric (C1) position, rendering it a uniquely versatile building block. This structural feature allows for precise chemical modifications at the anomeric center, making it an indispensable starting material for the synthesis of complex glycosides, glycoconjugates, and various natural products.[1][3][4] Understanding its physicochemical properties is paramount for its effective handling, reaction optimization, and purification.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is characterized by a five-membered furanose ring structure, with the α-configuration at the anomeric carbon.[2][5] The two isopropylidene groups form five-membered dioxolane rings at the C2-C3 and C5-C6 positions. This rigidifies the molecule and imparts significant stability under various conditions.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | [2][6][7] |
| Common Synonyms | This compound, Diacetone-D-mannose, D-Mannose diacetonide | [2][7][8] |
| CAS Number | 14131-84-1 | [4][6][7] |
| Molecular Formula | C₁₂H₂₀O₆ | [3][6][7] |
| Molecular Weight | 260.28 g/mol | [6][7][8] |
| InChI Key | JWWCLCNPTZHVLF-RGJLLFKYSA-N | [9] |
The solid-state structure, confirmed by X-ray crystallography, reveals a relatively rigid framework where the conformation of the mannofuranose skeleton is well-defined.[5][10] This conformational rigidity is a key factor influencing its reactivity in subsequent synthetic steps.
Core Physical Properties
The physical properties of this compound dictate its handling, purification, and reaction conditions.
Appearance: At ambient temperature, the compound is a white to off-white crystalline solid or powder.[1][3][4] The crystalline nature is indicative of a high degree of purity, which is essential for predictable reactivity in synthesis.
Melting Point: The melting point is a critical indicator of purity. For this compound, it is typically reported in the range of 120-126 °C , often with decomposition.[3][4][6][8][9] A sharp melting point within this range suggests a high-purity sample, whereas a broad melting range indicates the presence of impurities or residual solvent.
Solubility: The solubility profile is a direct consequence of its molecular structure. The two hydrophobic isopropylidene groups reduce its affinity for highly polar solvents like water, in which it is only sparingly soluble.[1] Conversely, it dissolves readily in common organic solvents.[1]
Table 2: Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble / Soluble | [1][4][8] The molecule's overall polarity is reduced by the acetonide groups, but the free anomeric hydroxyl allows for some hydrogen bonding with water. |
| Acetone | Soluble | [1][4][8] "Like dissolves like"; the isopropylidene groups share structural similarity with acetone. |
| Methanol | Soluble | [4][8] A polar protic solvent that can interact with the free hydroxyl group. |
| Ethanol | Soluble | [1] Similar to methanol, it effectively solvates the molecule. |
| Dichloromethane | Soluble | A common solvent for reactions and purification. |
Optical Activity: As a chiral molecule, this compound rotates plane-polarized light. This property, known as optical activity, is a definitive characteristic used for identity confirmation and quality control.[11] The specific rotation ([α]D) is a standardized measure of this activity.
Table 3: Optical Rotation Data
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation | +21° to +26° | c = 1 in acetone, at 20-24°C | [8][9][12] |
The positive sign (+) indicates that the compound is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise).[11][13][14] This value is highly sensitive to purity, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).[14]
Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint of the molecular structure.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for structural verification.
-
¹H NMR: Shows characteristic singlets for the four methyl groups of the two non-equivalent isopropylidene protectors. The signal for the anomeric proton (H-1) is also a key diagnostic peak.[15][16]
-
¹³C NMR: Displays distinct signals for the 12 carbons, including the methyl and quaternary carbons of the isopropylidene groups and the carbons of the mannofuranose ring.[15][17]
-
-
Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum is a broad absorption band corresponding to the stretching of the anomeric hydroxyl group (O-H), typically around 3431 cm⁻¹.[15] Strong C-H and C-O stretching bands are also present.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), a characteristic and often abundant fragment ion is observed at an m/z of 101.[18] This fragment corresponds to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion, formed by the cleavage of the exocyclic C5-C6 acetal group, providing strong evidence for the presence of this structural motif.[18] The molecular ion peak [M]+ at m/z 260 may also be observed.[19]
Stability, Storage, and Handling
Chemical Stability: The acetonide protecting groups are the key to the molecule's utility. They are stable under neutral and basic conditions, allowing for a wide range of chemical transformations at other positions. However, they are labile under acidic conditions, which readily hydrolyze the acetals to regenerate the free hydroxyl groups.[2] This acid sensitivity is the cornerstone of their use as protecting groups. The compound is also noted to be hygroscopic.[4]
Storage and Handling:
-
Storage: To prevent degradation via hydrolysis from atmospheric moisture, the compound should be stored in a tightly sealed container under an inert atmosphere.[20] Refrigerated conditions (2-8°C or 0-8°C) are recommended for long-term stability.[3][8][20][21]
-
Handling: Standard laboratory safety practices should be employed, including the use of personal protective equipment.[20] Handling should be performed in a well-ventilated area to avoid dust inhalation.[20]
Validated Experimental Protocols
The integrity of any research relies on robust and reproducible experimental methods. The following protocols are designed as self-validating systems.
Protocol 1: Microscale Synthesis and Purification
This protocol is based on the efficient Lewis acid-catalyzed acetonation of D-(+)-mannose.[22]
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Reaction: To a suspension of D-(+)-mannose (100 mg) in anhydrous acetone (2.0 mL), add anhydrous ferric chloride (5 mg) as a catalyst.[22] Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality (Catalyst Choice): Ferric chloride is an effective and relatively safe Lewis acid that catalyzes the formation of the acetal by activating the carbonyl group of acetone towards nucleophilic attack by the hydroxyl groups of mannose.[22]
-
Workup: Once the starting material is consumed, quench the reaction by adding aqueous sodium bicarbonate solution. Extract the product into an organic solvent like dichloromethane (DCM).[22][23]
-
Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[23] Filter and evaporate the solvent under reduced pressure to obtain the crude product.[22]
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as petroleum ether or an ethyl acetate/hexane mixture, to yield pure white crystals.[23][24]
-
Validation: The integrity of the protocol is confirmed by analyzing the final product. A sharp melting point (e.g., 121-122 °C) and spectroscopic data (NMR, IR) consistent with the known structure validate the success of the synthesis and purification.[22]
Protocol 2: Determination of Specific Rotation
This protocol outlines the standardized measurement of optical activity.
Caption: Standard workflow for determining specific rotation using a polarimeter.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the purified compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of acetone) in a volumetric flask. This gives a concentration (c) in g/mL.
-
Instrument Calibration: Turn on the polarimeter's light source (Sodium D-line) and allow it to stabilize. Fill the sample cell (of a known path length, l, in decimeters) with the pure solvent (the "blank") and zero the instrument.
-
Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) in degrees.
-
Calculation: Apply the standard formula for specific rotation: [α]Tλ = α / (c × l) .[14]
-
α = observed rotation
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
-
Trustworthiness: The reliability of the measurement depends on the precision of the sample preparation, the accuracy of the instrument, and strict control over temperature, as optical rotation is temperature-dependent.[14] Comparing the result to the established literature value provides a final validation of the compound's identity and enantiomeric purity.
Conclusion
This compound is more than just a protected sugar; it is a cornerstone of modern glycochemistry. Its well-defined physicochemical properties—crystalline nature, predictable solubility, and distinct optical and spectroscopic signatures—make it a reliable and versatile synthetic intermediate. The strategic stability of its acetonide protectors, coupled with their controlled removal under acidic conditions, provides chemists with the fine control necessary to construct molecules of significant biological and therapeutic importance. A thorough understanding of the properties detailed in this guide is essential for any scientist aiming to leverage this powerful tool in their research and development endeavors.
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Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. [Link]
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2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. National Center for Biotechnology Information. [Link]
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2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. PubChem. [Link]
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Spectroscopic investigation of hydrogen bonding interaction in di-O-isopropylidene derivatives of monosaccharides. ResearchGate. [Link]
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SAFETY DATA SHEET for 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Fisher Scientific. [Link]
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Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com. [Link]
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Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PubMed Central. [Link]
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Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
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Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. AMERICAN ELEMENTS. [Link]
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The specific optical rotations of pure a- and b-D-mannopyranose are + 29.3° and -17.0, respectively. Allen. [Link]
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5.3: Optical Activity. Chemistry LibreTexts. [Link]
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Specific rotation. Wikipedia. [Link]
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- 24. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (CAS 14131-84-1): A Keystone Chiral Building Block in Modern Synthesis
This guide provides an in-depth exploration of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a pivotal carbohydrate derivative in the fields of organic synthesis, drug discovery, and materials science. We will delve into its synthesis, key chemical properties, and its versatile applications as a chiral precursor for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and reactive characteristics of this compound.
Introduction: The Strategic Importance of a Protected Mannose
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, often referred to as diacetone mannose, is a protected form of the monosaccharide D-mannose.[1][2] Its significance in synthetic chemistry stems from the presence of two isopropylidene (acetonide) protecting groups, which mask four of the five hydroxyl groups of the parent mannose.[1][3] This selective protection leaves a single free hydroxyl group at the anomeric position (C1), rendering it a strategic starting point for a multitude of chemical transformations.[3][4] The furanose (five-membered ring) structure further influences its reactivity and conformational properties.[2]
The primary utility of this compound lies in its role as a chiral building block. The inherent stereochemistry of the mannose backbone is preserved, allowing for the synthesis of enantiomerically pure complex molecules.[4] This is of paramount importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity and safety profile.[3][5] Diacetone mannose serves as a key intermediate in the synthesis of various biologically active compounds, including natural products with anticancer properties like ovalicin, and complex sugar moieties found in therapeutic glycoproteins.[4]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 14131-84-1 | [1][2][4][6][7][8][9][10][11][12][13][14][15] |
| Molecular Formula | C₁₂H₂₀O₆ | [6][7][8][12][13][14][15] |
| Molecular Weight | 260.28 g/mol | [6][13][15] |
| Appearance | White to off-white crystalline solid/powder | [1][2][6][7] |
| Melting Point | 125-126 °C (decomposes) | [6][7][15] |
| Solubility | Soluble in acetone, methanol, and water.[6][7] Sparingly soluble in water, more readily in organic solvents like ethanol and acetone.[1] | [1][6][7] |
| Optical Rotation | [α]20/D +23° (c=1 in acetone) | [15] |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose. While not considered highly toxic, it may cause mild irritation upon contact with skin or mucous membranes.[1] Inhalation of dust can lead to respiratory discomfort.[1]
General Handling Guidelines:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid dust formation during handling.[8]
-
Store in a cool (refrigerated), dry, and well-ventilated place under an inert atmosphere.[6][8]
Synthesis and Purification: A Practical Laboratory Protocol
The preparation of diacetone mannose is a common experiment in academic and industrial laboratories, valued for its illustrative discussion of carbohydrate chemistry, including reaction mechanisms and conformational analysis.[16][17] The synthesis involves the acid-catalyzed reaction of D-(+)-mannose with acetone.[18]
Synthetic Workflow
The overall process involves the protection of the hydroxyl groups of D-mannose using acetone in the presence of an acid catalyst.
Caption: General workflow for the synthesis of diacetone mannose.
Detailed Experimental Protocol
This protocol is adapted from established microscale synthesis procedures.[17]
Materials:
-
D-(+)-mannose
-
Acetone (anhydrous)
-
Ferric chloride (FeCl₃) or concentrated sulfuric acid (H₂SO₄)
-
10% Aqueous potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-(+)-mannose in acetone.
-
Catalyst Addition: Carefully add a catalytic amount of ferric chloride or a few drops of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid D-(+)-mannose, as the product is highly soluble in acetone.[17]
-
Neutralization: Once the reaction is complete (typically when a homogenous solution is obtained), cool the mixture to room temperature. Add 10% aqueous potassium carbonate dropwise until the organic phase becomes clear and colorless.
-
Solvent Removal and Extraction: Remove the excess acetone under reduced pressure. To the remaining residue, add dichloromethane and water. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid.
Key Reactions and Synthetic Applications
The synthetic utility of diacetone mannose is vast, primarily revolving around the reactivity of the anomeric hydroxyl group and the selective deprotection of the isopropylidene groups.
Reactions at the Anomeric Center
The free hydroxyl group at the C1 position is a versatile handle for various transformations, including esterification and glycosylation reactions. For instance, it can be esterified with phenylacetic acid under standard DCC/DMAP conditions.[19][20]
Deprotection Strategies
The two isopropylidene groups exhibit differential reactivity, allowing for their selective removal under controlled acidic conditions.[21] This stepwise deprotection is crucial for accessing specific hydroxyl groups for further functionalization. Generally, the 5,6-O-isopropylidene group is more labile to acidic hydrolysis than the 2,3-O-isopropylidene group.[22]
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The Definitive Guide to the Structural Elucidation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This technical guide provides a comprehensive exploration of the structure elucidation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a pivotal intermediate in carbohydrate chemistry. Commonly known as "diacetone mannose," this derivative of D-mannose serves as a versatile building block in the synthesis of complex glycans, nucleoside analogues, and various natural products.[1] Its strategic importance lies in the protection of four of the five hydroxyl groups of D-mannose, leaving the anomeric hydroxyl group available for further chemical transformations.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic rationale and the multifaceted spectroscopic analysis required for its unambiguous structural confirmation.
Strategic Synthesis: A Tale of Kinetic and Thermodynamic Control
The preparation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose from D-(+)-mannose is a classic example of selective protection in carbohydrate chemistry. The reaction involves the treatment of D-mannose with an excess of acetone in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride.[2][3] The choice of D-mannose is particularly advantageous as it reacts more rapidly than other hexoses like D-glucose under these conditions.[2]
The underlying principle of this synthesis is the formation of five-membered dioxolane rings, which are thermodynamically favored. The reaction proceeds through a series of equilibria, ultimately leading to the formation of the furanose form of mannose, which can accommodate two isopropylidene groups. The α-anomer is the predominantly formed and isolated product.[4]
Experimental Protocol: Microscale Synthesis
The following protocol is adapted from a well-established microscale procedure:[2]
Materials:
-
D-(+)-mannose
-
Anhydrous acetone
-
Anhydrous ferric chloride
-
Dichloromethane
-
10% Aqueous potassium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a 5-mL conical vial containing a magnetic spin vane, add D-(+)-mannose (100 mg, 0.6 mmol) and anhydrous ferric chloride (5 mg, 0.03 mmol).
-
Add anhydrous acetone (2.0 mL, 27 mmol) to the vial.
-
Attach a water-cooled reflux condenser and reflux the mixture with stirring in a sand bath at 100 °C for 30 minutes. The reaction is typically complete when all solid material has dissolved.[2]
-
After cooling, add 10% aqueous potassium carbonate dropwise with stirring until the organic phase becomes colorless.
-
Remove the excess acetone by gentle heating.
-
Extract the aqueous phase three times with dichloromethane (1-mL portions).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The product can be further purified by crystallization.
Spectroscopic Deep Dive: Unraveling the Molecular Architecture
The unequivocal identification of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose relies on a synergistic application of various spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, paint a complete picture of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals a wealth of information through chemical shifts, coupling constants, and signal multiplicities.
Table 1: ¹H NMR Spectroscopic Data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose in CDCl₃ [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.36 | s | - |
| H-2 | 4.79 | dd | 3.6, 5.9 |
| H-3 | 4.59 | d | 5.9 |
| H-4 | 4.39 | ddd | 5.4, 5.5, 7.1 |
| H-5 | 4.16 | dd | 3.6, 7.1 |
| H-6a, H-6b | 4.05 | m | - |
| OH | 3.40 | br s | - |
| CH₃ (isopropylidene) | 1.45, 1.44, 1.36, 1.31 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Anomeric Proton (H-1): The singlet at 5.36 ppm is characteristic of the anomeric proton. Its singlet nature indicates a dihedral angle of approximately 90° with H-2, which is consistent with the α-configuration in a furanose ring.[4]
-
Ring Protons (H-2 to H-5): The complex splitting patterns of these protons are a direct consequence of their spatial relationships. The coupling constant between H-2 and H-3 (J = 5.9 Hz) is indicative of a cis relationship, a key feature of the mannose configuration.[2]
-
Isopropylidene Methyl Groups: The four distinct singlets for the methyl protons confirm the presence of two different isopropylidene groups in magnetically non-equivalent environments.
-
Hydroxyl Proton: The broad singlet at 3.40 ppm is due to the free anomeric hydroxyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose in CDCl₃ [5]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 104.30-104.49 |
| C-2 | 85.57-85.93 |
| C-3 | 66.94 |
| C-4 | 82.29 |
| C-5, C-6 | Not explicitly assigned |
| Isopropylidene Carbons (C(CH₃)₂) | 109.16, 109.30, 113.04, 113.15 |
| Isopropylidene Methyls (CH₃) | 22.13, 22.19, 24.39, 24.54, 25.01, 25.68, 25.74, 26.76 |
Interpretation of the ¹³C NMR Spectrum:
-
Anomeric Carbon (C-1): The signal in the range of 104.30-104.49 ppm is characteristic of an anomeric carbon in a furanose ring.
-
Ring Carbons: The chemical shifts of C-2, C-3, and C-4 are consistent with their substitution pattern and the ring strain of the furanose system.
-
Isopropylidene Carbons: The signals around 109-113 ppm are indicative of the quaternary carbons of the two isopropylidene groups. The distinct signals for the methyl carbons further support the presence of two non-equivalent protecting groups.
Mass Spectrometry: Confirming the Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. The molecular weight of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is 260.28 g/mol .[6]
A characteristic feature in the EI-MS spectra of di-O-isopropylidene derivatives of aldohexofuranoses is a prominent peak at m/z 101.[7] This peak corresponds to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion, which is formed by the cleavage of the exocyclic dioxolane ring.[7][8]
Infrared Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose exhibits characteristic absorption bands:
-
O-H Stretch: A broad band around 3500-3450 cm⁻¹ indicates the presence of the hydroxyl group.[2]
-
C-H Stretch: Bands in the region of 3000-2900 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl groups.[2]
-
C-O Stretch: Strong absorptions around 1375 and 1075 cm⁻¹ are characteristic of the C-O stretching vibrations within the furanose and dioxolane rings.[2]
Visualizing the Structure and Process
To better understand the molecular structure and the experimental workflow, the following diagrams are provided.
Figure 1: Molecular structure of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.
Figure 2: Experimental workflow for the synthesis and analysis.
Conclusion
The structural elucidation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is a quintessential exercise in modern organic chemistry, demonstrating the power of combining rational synthetic design with a comprehensive suite of spectroscopic techniques. The detailed analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for confirming the identity and stereochemistry of this important carbohydrate derivative. This in-depth understanding is crucial for its effective utilization as a building block in the synthesis of high-value molecules for the pharmaceutical and life sciences industries.
References
- Charonnat, J. A., & Steinberg, C. S. (1994). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
-
American Chemical Society. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D- mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). H nuclear Overhauser enhancement for 2,3:5,6-di-0-isopropylidene-a-D- mannofuranose. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Motional behavior of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in solution. A 13C spin-lattice relaxation study. Retrieved from [Link]
-
ResearchGate. (n.d.). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 2,3:5,6-Di-O-isopropylidene-.alpha.,D-mannofuranose. SpectraBase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. PubChem. Retrieved from [Link]
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Chem-Impex International. (n.d.). 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]
-
Farmacia Journal. (2016). COMPUTATIONAL SEARCH FOR LONG BONDS IN RADICAL CATIONS OF SUGARS 1. GLUCOFURANOSE, GALACTOFURANOSE AND MANNOFURANOSE DI-O-ISOPRO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 2,3:5,6-Di-O-isopropylidene.beta.-D-mannose. SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose.... Retrieved from [Link]
-
American Elements. (n.d.). 2,3,5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This guide provides an in-depth analysis of the spectroscopic data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data that are crucial for the structural elucidation and quality control of this compound.
Introduction
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, often referred to as diacetone mannose, is a protected derivative of D-mannose. The strategic installation of two isopropylidene groups renders the C1 hydroxyl group as the sole reactive site for glycosylation or other chemical modifications. This protection strategy is fundamental in the synthesis of complex oligosaccharides and glycoconjugates. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and conformational integrity of this key building block. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra, providing both the data and the scientific rationale behind their interpretation.
Molecular Structure and Spectroscopic Correlation
The structure of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, with its fused ring systems, gives rise to a distinct and well-resolved spectroscopic signature. Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification.
Caption: Correlation of Molecular Features with Spectroscopic Data.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy offers a multi-faceted approach to confirm the structural integrity of this important carbohydrate derivative. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for reliable scientific research and development.
References
-
Alfindee, M., El-Mahdy, A. F., Al-bogami, A., & El-Sayed, R. (2019). Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. AIP Conference Proceedings, 2182(1), 020003. [Link]
-
Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(11), A170. [Link]
-
PubChem. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]
-
Khan, M. I., et al. (2017). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry, 33(6), 2824-2834. [Link]
A Foundational Discovery in Carbohydrate Chemistry: The Historical Context of Diaceton-alpha-D-mannofuranose
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaceton-alpha-D-mannofuranose, also known as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, is a cornerstone of synthetic carbohydrate chemistry. It is a protected derivative of D-mannose, a C-2 epimer of glucose of significant importance in human metabolism, particularly in the glycosylation of proteins.[1] The introduction of two isopropylidene (acetonide) groups renders the otherwise highly polar and water-soluble mannose into a stable, crystalline solid that is soluble in organic solvents.[2][3] This transformation was more than a mere chemical curiosity; it represented a critical advancement, providing chemists with a versatile building block for the synthesis of complex glycoconjugates, natural products, and pharmaceuticals.[4] This guide delves into the historical and scientific context of its discovery, tracing the intellectual lineage from the foundational work of pioneers like Emil Fischer to the specific chemical innovations that enabled its synthesis.
The Dawn of Modern Carbohydrate Chemistry: The Fischer Era
The story of this compound begins in the late 19th and early 20th centuries, an era dominated by the brilliant work of German chemist Hermann Emil Fischer. Before Fischer, the structures of monosaccharides were largely a mystery. His systematic investigations, for which he was awarded the Nobel Prize in Chemistry in 1902, elucidated the structures and stereochemistry of most common monosaccharides.[5][6]
Fischer's development of the Fischer projection in 1891 provided a standardized two-dimensional method to represent the three-dimensional structures of these chiral molecules, which was essential for understanding their stereochemical relationships.[7][8] Furthermore, his use of phenylhydrazine to form crystalline osazone derivatives was a breakthrough technique that allowed for the separation and characterization of sugars, which are notoriously difficult to crystallize on their own.[5][6] This work laid the chemical foundation for the field, but manipulating the multiple hydroxyl groups of carbohydrates for synthetic purposes remained a formidable challenge.
The Genesis of Protecting Groups: A Paradigm Shift
The primary obstacle in carbohydrate synthesis was the lack of selectivity. With multiple hydroxyl groups of similar reactivity, targeted modification of a single site was nearly impossible. The solution to this problem was the development of "protecting groups"—chemical moieties that could be temporarily installed to block certain functional groups from reacting, allowing other positions to be modified selectively.
One of the earliest and most transformative strategies involved the formation of acetals. In 1895, Fischer himself reported that monosaccharides containing sterically adjacent cis-hydroxyl groups could react with ketones, such as acetone, in the presence of an acid catalyst to form cyclic acetals.[9][10] This reaction was a game-changer. It was often highly selective, relatively easy to perform, and, crucially, the resulting acetals were stable under many reaction conditions but could be readily removed by acid-catalyzed hydrolysis when no longer needed. This principle of acetonide formation is the direct chemical ancestor of this compound.
The Landmark Synthesis of this compound
The first synthesis of this compound was achieved in the early 20th century during this period of intense investigation into sugar protection strategies.[2] The reaction involves treating D-mannose with an excess of acetone in the presence of a strong acid catalyst.
Causality of the Reaction: The specific structure of D-mannose dictates the outcome of this reaction. In its cyclic form, the hydroxyl groups on carbons 2 and 3 (C2 and C3) are in a cis configuration. This geometry is ideal for the formation of a stable five-membered isopropylidene ring. The formation of this first 2,3-O-isopropylidene ring system locks the sugar into the furanose (a five-membered ring) conformation. Subsequently, the remaining hydroxyl groups on C5 and C6 readily react to form a second isopropylidene group, yielding the diacetonide product. This selective reaction is a direct consequence of the inherent stereochemistry of the mannose molecule.
The diagram below illustrates the transformation from the open-chain Fischer projection of D-mannose to the protected this compound.
Caption: Transformation of D-Mannose to its diacetonide derivative.
Significance of the Discovery and Enduring Legacy
The successful synthesis of this compound was a significant breakthrough for several reasons:
-
Enhanced Stability and Solubility : It converted a polar, water-soluble sugar into a stable, crystalline solid soluble in common organic solvents, greatly simplifying its handling, purification, and use in subsequent reactions.[2]
-
A Versatile Synthetic Intermediate : As a fully protected mannose derivative, it became a crucial starting material. Selective hydrolysis could remove one of the acetonide groups, unmasking specific hydroxyl groups for further chemical modification.
-
Advancement in Glycoscience : The ability to reliably produce protected sugar building blocks like this one was instrumental in advancing the synthesis of oligosaccharides, glycoproteins, and glycolipids.[4] This has had a profound impact on drug discovery and diagnostics, where carbohydrate structures are key to targeted therapies and vaccines.[4]
Its importance has not waned over time. This compound remains a vital intermediate in the synthesis of complex molecules, including natural products with potent biological activity such as the anti-angiogenic agent ovalicin.[4][11]
Data Presentation: Physicochemical Properties
The key properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| CAS Number | 14131-84-1[2][12] |
| Molecular Formula | C₁₂H₂₀O₆[2][3] |
| Molecular Weight | 260.28 g/mol [11][13] |
| Appearance | White to off-white crystalline solid[2][3] |
| Melting Point | 122-126 °C[11][14] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone[2] |
| Optical Activity | [α]20/D +23°, c = 1 in acetone[11] |
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, adapted from established literature procedures.[14] This protocol exemplifies the practical application of the chemical principles discussed.
Objective: To synthesize 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose from D-mannose.
Materials:
-
D-mannose (10.0 g)
-
Acetone (200 ml, anhydrous)
-
Antimony pentachloride (SbCl₅) or other suitable acid catalyst (e.g., H₂SO₄, p-TsOH)
-
Pyridine
-
Benzene (or other suitable extraction solvent like Dichloromethane)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether (for recrystallization)
-
Molecular Sieves 3A (20 g)
Procedure:
-
Reaction Setup : To a round-bottom flask, add D-mannose (10.0 g) and acetone (200 ml). Add the acid catalyst (e.g., 89.7 mg of antimony pentachloride).[14]
-
Reflux : Equip the flask with a reflux condenser. Place a drying tube or a soxhlet extractor containing Molecular Sieves 3A between the flask and condenser to remove the water formed during the reaction.[14]
-
Heating : Heat the mixture to reflux (approx. 60°C) with constant stirring for 8 hours.[14]
-
Neutralization : After the reaction is complete, cool the mixture and add a small amount of pyridine to neutralize the acid catalyst.[14]
-
Solvent Removal : Remove the acetone by distillation under reduced pressure.[14]
-
Extraction : Dissolve the resulting residue in benzene. Wash the organic solution with aqueous sodium bicarbonate and then with water.[14]
-
Drying and Evaporation : Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[14]
-
Purification : Recrystallize the crude solid from petroleum ether to obtain pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.[14]
The workflow for this synthesis is visualized in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The discovery of this compound was not an isolated event but a pivotal achievement built upon the foundational principles of carbohydrate chemistry established by Emil Fischer. It represents the successful application of protecting group strategy, a concept that fundamentally transformed the field of organic synthesis. By converting D-mannose into a stable, soluble, and selectively reactive intermediate, its synthesis opened the door to countless advancements in glycobiology, medicinal chemistry, and materials science. The enduring utility of this compound more than a century after its initial synthesis is a testament to the ingenuity of the early carbohydrate chemists and the profound importance of their discoveries.
References
-
Pharmaffiliates. (n.d.). Understanding the Applications of Alpha-D-Mannofuranose Diacetonide in Drug Discovery. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]
-
Journal of Chemical Education. (1996). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Retrieved from [Link]
-
Krishnaswamy, N. R. (n.d.). Carbohydrate Chemistry from Fischer to Now. Indian Academy of Sciences. Retrieved from [Link]
- Google Patents. (1995). US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.
-
American Chemical Society. (n.d.). Carl and Gerty Cori and Carbohydrate Metabolism. Retrieved from [Link]
-
PubChem. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer projection. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannose. Retrieved from [Link]
-
DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives. Retrieved from [Link]
- Google Patents. (1996). US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.
-
Comptes Rendus Chimie. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Retrieved from [Link]
-
News-Medical.Net. (2019). Fischer and Haworth Projections of Carbohydrates. Retrieved from [Link]
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The Solubility Profile of Diaceton-alpha-D-mannofuranose: A Comprehensive Guide for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Pivotal Role of Diaceton-alpha-D-mannofuranose in Synthetic Chemistry
This compound, also known as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, is a versatile protected monosaccharide that serves as a crucial intermediate in the synthesis of a wide array of complex carbohydrates and biologically active molecules.[1] Its utility in medicinal chemistry and drug development is well-established, where it contributes to the synthesis of novel therapeutic agents.[1] The two isopropylidene protecting groups enhance its stability and, critically, modulate its solubility in organic solvents, a key parameter for its application in organic synthesis.[2][3] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This guide provides a detailed exploration of the solubility of this compound in various organic solvents, the underlying principles governing its solubility, and a practical protocol for its quantitative determination.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₆ | [1][3][4][5][6][7] |
| Molecular Weight | 260.28 g/mol | [1][3][4][5][6] |
| Melting Point | 125-126 °C (decomposes) | [1][4][6] |
| Appearance | White to off-white crystalline powder | [1][3] |
Qualitative Solubility Profile
Extensive qualitative data indicates that this compound exhibits good solubility in a range of polar organic solvents. This is attributed to the presence of the oxygen atoms in the furanose ring and the isopropylidene groups, which can participate in dipole-dipole interactions with polar solvent molecules. Conversely, it is sparingly soluble in water, a characteristic enhanced by the hydrophobic nature of the two isopropylidene protecting groups which mask the hydroxyl groups of the parent mannose.
Table of Qualitative Solubility:
| Solvent | Solubility |
| Acetone | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethyl acetate (EtOAc) | Soluble |
| Water | Sparingly Soluble |
This qualitative data is compiled from various chemical supplier safety data sheets and product information pages.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.
1. Polarity: The molecule possesses both polar (ether linkages, hydroxyl group) and non-polar (isopropylidene groups) regions, giving it a somewhat amphiphilic character. This allows it to dissolve in a range of polar aprotic and protic solvents.
2. Hydrogen Bonding: The free hydroxyl group on the anomeric carbon can act as a hydrogen bond donor, while the oxygen atoms of the furanose ring and the isopropylidene groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate the molecule.
3. Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice, allowing the solvent to solvate the individual molecules more readily.
Visualization of Solubility Factors:
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Quantitative Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course experiment is recommended to determine the time to reach a plateau in concentration (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Quantitative Analysis by HPLC or UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve (peak area or absorbance vs. concentration).
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Data Analysis and Reporting:
-
Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
If multiple replicates were performed, report the mean solubility and the standard deviation.
Experimental Workflow Diagram:
Caption: Workflow for determining the quantitative solubility of this compound.
Conclusion
This compound is a key building block in synthetic chemistry, and a thorough understanding of its solubility is essential for its effective use. While detailed quantitative solubility data is not widely published, this guide provides a comprehensive overview of its qualitative solubility, the factors influencing it, and a robust experimental protocol for its quantitative determination. By following the methodologies outlined, researchers can obtain reliable solubility data tailored to their specific experimental conditions, thereby facilitating the optimization of synthetic routes and the development of new chemical entities.
References
-
PubChem. Diacetone mannose. [Link]
-
Quora. What is the glucose solubility in organic solvents?[Link]
-
SID. SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI-O-ISOPROPYLIDENE-a-D-MANNOFUR. [Link]
-
ResearchGate. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. [Link]
-
Chem-Impex. 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. [Link]
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PubChem. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]
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AMERICAN ELEMENTS. 2,3,5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]
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PrepChem.com. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. [Link]
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Conformational Landscape of the Furanose Ring in 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose: A Technical Guide
Abstract
The conformational flexibility of furanose rings is a cornerstone of carbohydrate chemistry, profoundly influencing molecular recognition, reactivity, and biological function. This technical guide provides an in-depth exploration of the conformational analysis of the furanose ring in a structurally constrained derivative, 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (Diaceton-alpha-D-mannofuranose). By fusing the principles of stereochemistry with advanced analytical techniques, we dissect the factors governing the puckering of the five-membered ring, offering a comprehensive resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.
Introduction: The Dynamic World of Furanose Rings
Unlike their six-membered pyranose counterparts, which typically adopt stable chair conformations, five-membered furanose rings exhibit significant flexibility.[1] This inherent dynamism allows them to interconvert between multiple conformations with relatively low energy barriers.[2] The conformation of a furanose ring is not a static feature but rather a dynamic equilibrium between various puckered forms, most commonly described as envelope (E) and twist (T) conformations.[3] Understanding these conformational preferences is critical as they dictate the spatial orientation of substituents, which in turn governs intermolecular interactions with proteins and other biological macromolecules.[1]
The pioneering work of Altona and Sundaralingam introduced the concept of pseudorotation to describe the continuous conformational changes of a furanose ring.[4][5] This model uses two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The pseudorotation wheel provides a convenient visualization of the conformational itinerary, with the "North" (N) hemisphere generally corresponding to C3'-endo type puckers and the "South" (S) hemisphere to C2'-endo type puckers in nucleosides.[6][7]
This guide focuses on a specific, synthetically important derivative: this compound. The presence of two rigid isopropylidene groups, fused to the C2-C3 and C5-C6 positions, introduces significant steric constraints that dramatically influence the conformational equilibrium of the central furanose ring.
Structural Features of this compound
This compound is a widely used intermediate in the synthesis of various carbohydrate-based compounds and natural products.[8][9] Its synthesis is a classic experiment in carbohydrate chemistry, involving the reaction of D-mannose with acetone in the presence of a Lewis acid catalyst.[10][11]
The key structural feature of this molecule is the presence of two dioxolane rings fused to the furanose core. The 2,3-O-isopropylidene group locks the C2-O and C3-O bonds in a cis relationship, while the 5,6-O-isopropylidene group constrains the exocyclic C5-C6 bond. These rigidifying elements significantly reduce the overall flexibility of the molecule and pre-organize the furanose ring into a limited set of preferred conformations.
Methodologies for Conformational Analysis
A multi-pronged approach, combining experimental and computational techniques, is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying carbohydrate conformations in solution.[12][13][14] Several NMR parameters are sensitive to the geometry of the furanose ring:
-
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values around the furanose ring, one can deduce the endocyclic torsion angles and thus the ring's pucker.[15]
-
Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of specific NOEs can help to distinguish between different conformations.
X-Ray Crystallography
Single-crystal X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state.[16][17] While this does not directly represent the dynamic equilibrium in solution, it offers an invaluable reference point for one of the low-energy conformers. The crystallographic data for this compound and its derivatives reveal the preferred puckering of the furanose ring when locked in a crystal lattice.[18]
Computational Chemistry
Molecular mechanics and quantum mechanics calculations are indispensable for mapping the potential energy surface of the furanose ring.[19] These methods allow for the calculation of the relative energies of different conformers and the energy barriers between them. This computational approach complements experimental data by providing a theoretical framework for understanding the observed conformational preferences.
Conformational Equilibrium of the Furanose Ring
The conformational landscape of the furanose ring in this compound is dominated by the steric constraints imposed by the fused isopropylidene groups. The rigid 2,3-O-isopropylidene ring, in particular, severely restricts the puckering of the C2-C3 bond.
Analysis of NMR data and computational models suggests that the furanose ring of this compound preferentially adopts a conformation that minimizes steric clashes between the isopropylidene groups and the other ring substituents. This often results in a twist conformation, which can be visualized on the pseudorotational wheel.
The following diagram illustrates the general workflow for determining the conformational equilibrium:
The following table summarizes typical ³JHH coupling constants that would be used to infer the furanose ring pucker. The exact values would be determined experimentally.
| Coupling | Typical Dihedral Angle (Twist Conformer) | Expected ³JHH (Hz) |
| J(H1, H2) | ~30-40° | 3-5 |
| J(H2, H3) | ~0-10° | 7-9 |
| J(H3, H4) | ~30-40° | 3-5 |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A robust experimental protocol is fundamental to obtaining high-quality data for conformational analysis.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is free of paramagnetic impurities which can cause line broadening.
-
Filter the solution into a high-precision 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Acquire a standard one-dimensional ¹H NMR spectrum to verify sample purity and chemical shifts.
-
Perform a two-dimensional COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity and aid in resonance assignment.
-
Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for observing intramolecular NOEs (typically 200-800 ms).
-
If necessary, acquire one-dimensional selective decoupling experiments to simplify multiplets and accurately measure coupling constants.
Step 3: Data Analysis
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton resonances based on chemical shifts, multiplicities, and COSY cross-peaks.
-
Carefully measure the ³JHH coupling constants from the high-resolution ¹H spectrum.
-
Integrate NOESY cross-peaks to obtain relative distance information.
-
Utilize software implementing the Altona and Sundaralingam method to calculate the pseudorotation parameters (P and τm) from the experimental ³JHH values.[15][20]
Conclusion and Future Perspectives
The conformational analysis of this compound serves as an excellent case study for understanding the interplay of steric and electronic effects in determining carbohydrate structure. The rigidifying influence of the fused isopropylidene rings simplifies the conformational landscape, making it more amenable to detailed study. The methodologies outlined in this guide provide a robust framework for elucidating the solution-state conformation of this and other constrained furanose systems.
Future research in this area will likely involve more sophisticated computational methods, such as long-timescale molecular dynamics simulations, to provide a more complete picture of the dynamic behavior of these molecules. Furthermore, the application of these analytical techniques to more complex glycans containing constrained furanose units will be crucial for advancing our understanding of carbohydrate biology and for the rational design of novel carbohydrate-based therapeutics.
References
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- Taha, H. A., Richards, M. R., & Lowary, T. L. (2013). Conformational analysis of furanoside-containing mono- and oligosaccharides. Chemical Reviews, 113(3), 1851–1876.
- Padrta, P., & Sklenar, V. (2002). PSEUROT: A program for the conformational analysis of furanose rings from 3JHH coupling constants. Journal of Biomolecular NMR, 24(2), 153–161.
- Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19.
- Houseknecht, J. B., et al. (2003). The conformational analysis of furanose rings. Journal of the American Chemical Society, 125(47), 14463–14472.
- Widmalm, G. (2002). NMR spectroscopy of complex carbohydrates.
- Serianni, A. S., & Barker, R. (1984). Conformational analysis of furanoid rings. A 13C NMR and 1H NMR study of the 2,5-anhydro-D-alditols. The Journal of Organic Chemistry, 49(17), 3292–3300.
- Ardá, A., & Jiménez-Barbero, J. (2020). NMR methods for the analysis of carbohydrate–protein interactions. Chemical Science, 11(13), 3349–3360.
- Schmidt, O. T. (1963). 2,3:5,6-Di-O-isopropylidene-D-mannofuranose. In Methods in Carbohydrate Chemistry (Vol. 2, pp. 318-325). Academic Press.
- Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
- Pattabiraman, N., & Sasisekharan, V. (1981). Description of ring puckering of furanose: An analytical approach. Pramana, 17(4), 399–409.
- Pérez, S., & Tvaroska, I. (2014). Carbohydrate structure and conformation. In Essentials of Glycobiology (3rd ed.).
- Tan, Y., et al. (2016). A convenient synthesis of 2-C-(hydroxymethyl)-2,3:5,6-di-O-isopropylidene-D-mannofuranose. Tetrahedron Letters, 57(31), 3461–3463.
- Sheldrick, G. M., et al. (1985). The crystal and molecular structure of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Acta Crystallographica Section C, 41(7), 1095–1097.
- Bochet, C. G. (2000). 2,3:5,6-Di-O-isopropylidene-α-d-mannofuranose. In Electronic Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- IUPAC-IUB Commission on Biochemical Nomenclature (1983). Conformational nomenclature for five- and six-membered ring forms of monosaccharides and their derivatives. Pure and Applied Chemistry, 55(8), 1269–1272.
- Altona, C., & Sundaralingam, M. (1973). Conformational analysis of the sugar ring in nucleosides and nucleotides. Improved method for the interpretation of proton magnetic resonance coupling constants. Journal of the American Chemical Society, 95(7), 2333–2344.
- Angyal, S. J. (1984). The composition and conformation of sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15–68.
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Fushinobu, S. (n.d.). Altona-Sundaralingam parameter calculator. Retrieved from [Link]
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- Garrett, R., & Grisham, C. M. (2005). Biochemistry (3rd ed.). Cengage Learning.
- Walczak, D., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 20(40), 7957–7968.
- Davies, D. B., & Danyluk, S. S. (1974). Nuclear magnetic resonance studies of 5'-ribo- and deoxyribonucleotide structures in solution. Biochemistry, 13(21), 4417–4434.
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Weizmann Institute of Science. (n.d.). X-ray Crystallography Publications. Retrieved from [Link]
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PubChem. (n.d.). D-mannofuranose. Retrieved from [Link]
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Pearson Education. (n.d.). Draw the α- and β-anomers of d-mannofuranose. Retrieved from [Link]
- MDPI. (2021).
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The Versatile Chiral Precursor: A Technical Guide to Diacetone-α-D-mannofuranose in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the precise control of molecular chirality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Within the arsenal of chiral building blocks available to the synthetic chemist, carbohydrate-derived precursors hold a privileged position due to their inherent stereochemical richness and ready availability. Among these, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone-α-D-mannofuranose, has emerged as a robust and versatile chiral template for the synthesis of a diverse array of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of diacetone-α-D-mannofuranose as a cornerstone of asymmetric synthesis, detailing its preparation, key transformations, and applications in the synthesis of high-value compounds.
Introduction: The Strategic Advantage of a Protected Mannose Derivative
Diacetone-α-D-mannofuranose is a crystalline solid derived from D-mannose, a naturally occurring monosaccharide.[1][2] Its utility as a chiral precursor stems from several key structural features. The two isopropylidene (acetonide) protecting groups mask four of the five hydroxyl groups of the parent mannose, leaving the anomeric hydroxyl group at the C1 position as the primary site for initial transformations.[3][4] This differential protection strategy is fundamental to its application, allowing for selective manipulation and the introduction of new stereocenters with a high degree of predictability. The furanose ring conformation and the fixed stereochemistry of the remaining hydroxyl and isopropylidene groups create a well-defined steric environment that directs the approach of reagents, thereby ensuring high stereoselectivity in subsequent reactions.[5]
Synthesis and Physicochemical Properties of Diacetone-α-D-mannofuranose
The preparation of diacetone-α-D-mannofuranose is a well-established procedure, typically involving the acid-catalyzed reaction of D-mannose with an excess of acetone or a related ketone.[6]
Synthesis Protocol: Preparation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose[6]
Materials:
-
D-(+)-mannose
-
Anhydrous acetone
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous potassium carbonate
-
Dichloromethane
-
Diethyl ether
-
n-Hexane
Procedure:
-
To a suspension of D-(+)-mannose (e.g., 20 g, 111 mmol) in anhydrous acetone (e.g., 640 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 399 mg, 2.10 mmol).
-
Reflux the mixture at 60-70°C for approximately 25 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by stirring with anhydrous potassium carbonate until the pH reaches ~8.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the solid in dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate and suspend the resulting solid in diethyl ether, stirring for 30 minutes at room temperature to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum. Further crystallization from n-hexane may be performed to improve purity.
Expected Yield: Typically in the range of 65-85%.[6]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₆ | [7] |
| Molecular Weight | 260.28 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 125-126 °C (decomposes) | [7] |
| Specific Rotation [α]D | +9.8° (c = 1.3 in CHCl₃) | [6] |
| Solubility | Soluble in acetone, methanol, and water | [7] |
Diacetone-α-D-mannofuranose as a Chiral Template: Key Synthetic Applications
The strategic placement of protecting groups and the inherent chirality of diacetone-α-D-mannofuranose make it an ideal starting material for the synthesis of a wide range of complex molecules. The following sections highlight its application in the synthesis of key bioactive compounds and chiral ligands.
Synthesis of the Anti-Angiogenic Agent Ovalicin
Ovalicin is a potent anti-angiogenesis agent that has garnered significant interest in cancer research.[2] A key strategy for its total synthesis utilizes diacetone-α-D-mannofuranose to establish the stereochemistry of the core structure. A pivotal step in this synthesis involves a ring-closing metathesis of diene intermediates derived from the chiral precursor.[2]
Figure 1: Synthetic pathway to Ovalicin from Diacetone-α-D-mannofuranose.
The synthesis commences with the derivatization of the anomeric hydroxyl group of diacetone-α-D-mannofuranose, followed by a series of transformations to introduce the necessary carbon framework and functional groups to form the diene precursors for the crucial ring-closing metathesis step. The inherent chirality of the mannose derivative dictates the stereochemical outcome of these transformations, ultimately leading to the desired enantiomer of the epoxyketone intermediate.[2]
A Chiral Precursor for the Synthesis of L-glycero-D-manno-Heptose
L-glycero-D-manno-heptose is a higher-order sugar found in the lipopolysaccharide (LPS) of Gram-negative bacteria and is a target for the development of novel antibiotics and vaccines.[8] Diacetone-α-D-mannofuranose serves as a key starting material for the stereoselective synthesis of this complex monosaccharide.
The synthetic strategy involves the extension of the carbon chain at the C6 position. This is typically achieved by oxidation of the primary alcohol at C6 to an aldehyde, followed by a nucleophilic addition of a C1 unit. The stereochemistry at the newly formed chiral center (C6) is controlled by the existing stereocenters of the mannofuranose ring.
Figure 2: General synthetic route to L-glycero-D-manno-Heptose.
Stereoselective Amination Reactions
The introduction of a nitrogen-containing functional group with high stereocontrol is a critical transformation in the synthesis of many pharmaceuticals. Diacetone-α-D-mannofuranose can be converted into chiral electrophilic amination reagents. For instance, the synthesis of 2,3:5,6-di-O-isopropylidene-1-C-nitroso-α-D-mannofuranosyl chloride provides a reagent for the stereoselective amination of carbanions, leading to the formation of α-amino ketones and α-amino acids.[6] The rigid furanose scaffold of the reagent effectively shields one face, directing the approach of the nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-N bond.
Mechanistic Insights: The Origin of Stereoselectivity
The high degree of stereoselectivity observed in reactions involving diacetone-α-D-mannofuranose and its derivatives is a direct consequence of its rigid, conformationally constrained structure. The two isopropylidene groups lock the furanose ring into a specific conformation, creating a distinct steric bias.
For instance, in nucleophilic additions to carbonyl groups derived from the C1 or C6 positions, the bulky isopropylidene groups on the α-face of the furanose ring hinder the approach of the nucleophile from that side. Consequently, the nucleophile preferentially attacks from the less sterically encumbered β-face, leading to the formation of a single predominant diastereomer. This principle of substrate-controlled stereoselection is a recurring theme in the chemistry of diacetone-α-D-mannofuranose and is the cornerstone of its utility as a chiral precursor.
Conclusion: A Cornerstone of Modern Asymmetric Synthesis
Diacetone-α-D-mannofuranose stands as a testament to the power of the chiral pool in providing readily accessible and highly versatile starting materials for complex molecule synthesis. Its well-defined stereochemistry, coupled with a robust and predictable reactivity pattern, has enabled the efficient and stereocontrolled synthesis of a multitude of biologically active compounds. For researchers and drug development professionals, a thorough understanding of the chemistry of this remarkable chiral precursor opens the door to innovative synthetic strategies and the creation of novel therapeutic agents. The continued exploration of new transformations and applications of diacetone-α-D-mannofuranose will undoubtedly lead to further advances in the field of asymmetric synthesis and medicinal chemistry.
References
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Filip, S. V. (n.d.). Studies towards the stereoselective electrophilic amination of carbanions. Retrieved from [Link]
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Chem-Impex. (n.d.). 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]
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Takahashi, S., Hishinuma, N., Koshino, H., & Nakata, T. (2005). Synthesis of Ovalicin Starting From D-mannose. The Journal of Organic Chemistry, 70(24), 10162–10165. [Link]
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Filip, S. V. (2005). Studies towards the Stereoselective Electrophilic Amination of Carbanions. Universität Bielefeld. Retrieved from [Link]
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McCrindle, R., & Martin, J. (1983). Synthetic Transformation on Shikimic Acid. DTIC. Retrieved from [Link]
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Oscarson, S., & Garg, N. (2008). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 6(15), 2738-2743. [Link]
-
Jiang, L., & Chan, T. H. (2008). Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance. Angewandte Chemie International Edition, 47(4), 742-745. [Link]
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Jiangsu Xinsu New Materials Co., Ltd. (n.d.). 2, 3: 5, 6-Di-O-Isopropylidene-D-Mannofuranose; Diaceton-Alpha-D-Mannofuranose 14131-84-1. Retrieved from [Link]
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Lynch, D. C., & Rawal, V. H. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. University of Vienna. Retrieved from [Link]
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Bozell, J. J., & Hames, B. R. (2010). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. MDPI. Retrieved from [Link]
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Li, Y., & Li, X. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 683. [Link]
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An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving Diacetone-alpha-D-mannofuranose
This guide provides a comprehensive exploration of the fundamental reaction mechanisms of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone-alpha-D-mannofuranose. This versatile chiral building block, derived from D-mannose, is a cornerstone in the synthesis of complex carbohydrates, modified sugars, and various biologically active molecules. For researchers, scientists, and professionals in drug development, a deep understanding of its reactivity is paramount for the rational design of synthetic pathways and the efficient construction of target molecules.
Introduction: The Strategic Importance of Diacetone-alpha-D-mannofuranose
Diacetone-alpha-D-mannofuranose is a protected form of D-mannose where two pairs of hydroxyl groups are masked as isopropylidene acetals. This protection strategy serves a dual purpose: it enhances solubility in organic solvents and, more critically, it allows for the regioselective manipulation of the remaining free anomeric hydroxyl group. The furanose form, a five-membered ring, is the thermodynamically favored product under specific reaction conditions, and its rigid conformational nature plays a significant role in directing the stereochemical outcome of subsequent reactions. This inherent stereochemical control makes it an invaluable chiral pool starting material for the synthesis of a wide array of complex natural products and their analogues.[1]
The Cornerstone Reaction: Synthesis of Diacetone-alpha-D-mannofuranose
The preparation of diacetone-alpha-D-mannofuranose from D-mannose is a classic example of acetal chemistry, governed by principles of kinetic and thermodynamic control.[2][3]
Mechanism of Diacetonide Formation
The reaction involves the acid-catalyzed formation of two isopropylidene acetals from D-mannose and acetone. The generally accepted mechanism proceeds as follows:
-
Acid Activation: A Lewis or Brønsted acid catalyst, such as ferric chloride or sulfuric acid, protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon more electrophilic.[4]
-
Nucleophilic Attack: A hydroxyl group of D-mannose acts as a nucleophile, attacking the activated acetone. This is followed by a series of proton transfers to form a hemiacetal intermediate.
-
Acetal Formation: A second intramolecular nucleophilic attack by an adjacent hydroxyl group, followed by the elimination of water, leads to the formation of a cyclic isopropylidene acetal.
The formation of the 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is a result of thermodynamic equilibration. While other acetal combinations are possible, the cis-diol at the 2 and 3 positions of the mannofuranose ring readily forms a stable five-membered acetal. The 5,6-diol also forms a stable five-membered ring. The furanose ring system is ultimately favored over the pyranose form under thermodynamic conditions, leading to the desired product.[5][6]
Caption: Synthesis pathway of Diacetone-alpha-D-mannofuranose.
Experimental Protocol: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol is a representative procedure for the synthesis of diacetone-alpha-D-mannofuranose.
Materials:
-
D-(+)-mannose
-
Anhydrous acetone
-
Anhydrous ferric chloride (FeCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of D-(+)-mannose in anhydrous acetone, add a catalytic amount of anhydrous ferric chloride or a few drops of concentrated sulfuric acid.[7][8]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the dissolution of D-mannose.
-
Once the reaction is complete (typically several hours), neutralize the acid catalyst by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and petroleum ether, to afford white crystals of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.[8]
| Reagent | Molar Ratio (to Mannose) | Conditions | Typical Yield | Reference |
| Acetone | Large excess | Room Temperature | >80% | [8] |
| FeCl₃ | Catalytic | Room Temperature | >80% | [7] |
| H₂SO₄ | Catalytic | Room Temperature | >75% | [9] |
Key Reaction Mechanisms of Diacetone-alpha-D-mannofuranose
The synthetic utility of diacetone-alpha-D-mannofuranose lies in the reactivity of its free anomeric hydroxyl group and the potential for selective deprotection to unmask other hydroxyl groups.
Selective Deprotection: Unveiling Reactive Sites
The differential stability of the two isopropylidene groups allows for their selective removal. The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the 2,3-O-isopropylidene group. This is because the 5,6-acetal protects a primary and a secondary hydroxyl group, while the 2,3-acetal protects two secondary hydroxyls within the more rigid furanose ring system.
Mechanism of Selective Hydrolysis:
-
Protonation: An acid catalyst protonates one of the oxygen atoms of the 5,6-acetal.
-
Carbocation Formation: The protonated acetal opens to form a tertiary carbocation and a diol.
-
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
-
Deprotonation: Loss of a proton yields the hemiacetal, which is in equilibrium with the deprotected diol.
By carefully controlling the reaction conditions (e.g., using dilute acetic acid), it is possible to selectively cleave the 5,6-acetal, yielding 2,3-O-isopropylidene-α-D-mannofuranose.[10]
Caption: Selective hydrolysis of the 5,6-isopropylidene group.
Reactions of the Anomeric Hydroxyl Group
The free anomeric hydroxyl group is a key site for further functionalization.
Mild oxidizing agents can convert the anomeric hydroxyl group into a carbonyl group, forming a lactone. The Swern oxidation is a particularly effective method for this transformation due to its mild, non-acidic conditions, which are compatible with the acid-sensitive acetal protecting groups.[11][12][13][14][15]
Swern Oxidation Mechanism:
-
Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form the electrophilic species, chloro(dimethyl)sulfonium chloride.
-
Formation of Alkoxysulfonium Salt: The anomeric hydroxyl group of diacetone-alpha-D-mannofuranose attacks the sulfur atom of the activated DMSO, displacing chloride and forming an alkoxysulfonium salt.
-
Deprotonation and Ylide Formation: A hindered non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide.
-
Intramolecular Proton Transfer and Elimination: The ylide undergoes an intramolecular proton transfer from the carbon bearing the oxygen, leading to the elimination of dimethyl sulfide and the formation of the lactone product.
Caption: Swern oxidation of Diacetone-alpha-D-mannofuranose.
The anomeric hydroxyl group can act as a nucleophile in glycosylation reactions to form glycosidic bonds. By converting the anomeric hydroxyl into a good leaving group (e.g., a trichloroacetimidate) or by activating it under basic conditions, diacetone-alpha-D-mannofuranose can serve as a glycosyl donor. Conversely, it can also act as a glycosyl acceptor in the presence of a suitable glycosyl donor.[16][17]
Nucleophilic Substitution at Other Positions
Following selective deprotection of the 5,6-acetal, the newly revealed primary (C-6) and secondary (C-5) hydroxyl groups become available for nucleophilic substitution reactions. A common strategy involves the conversion of one of these hydroxyls into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles.
Mechanism of Tosylation and Nucleophilic Substitution:
-
Tosylation: The primary hydroxyl group at C-6 is typically more reactive than the secondary hydroxyl at C-5 and can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Nucleophilic Displacement (Sₙ2): A nucleophile can then displace the tosylate group in an Sₙ2 reaction, leading to inversion of configuration at the stereocenter if the reaction occurs at a chiral center.
This two-step sequence allows for the introduction of a wide range of functional groups at specific positions, further highlighting the synthetic versatility of diacetone-alpha-D-mannofuranose.[18][19]
Stereochemical Control in Reactions
The rigid furanose ring and the bulky isopropylidene groups of diacetone-alpha-D-mannofuranose create a defined stereochemical environment that influences the outcome of reactions at adjacent centers. For example, in reactions involving the formation of new stereocenters, the existing stereochemistry of the mannofuranose backbone will often direct the approach of reagents, leading to a high degree of diastereoselectivity. This is a critical aspect of its utility as a chiral building block, enabling the synthesis of enantiomerically pure target molecules.[5]
Conclusion
Diacetone-alpha-D-mannofuranose is a powerful and versatile tool in the arsenal of the synthetic organic chemist. A thorough understanding of its fundamental reaction mechanisms, from its synthesis and selective deprotection to the varied reactions of its hydroxyl groups, is essential for its effective application in the synthesis of complex carbohydrates and other biologically important molecules. The principles of stereochemical control inherent in its rigid structure provide a reliable platform for the construction of intricate molecular architectures, making it a continued subject of interest in academic and industrial research.
References
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Charonnat, J. A.; Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). J. Chem. Educ.1995 , 72 (8), A170. [Link]
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2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. Booer Chemical.[Link]
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Peczuh, M. W.; et al. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. ACS Omega2022 , 7 (23), 20038-20045. [Link]
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Charonnat, J. A.; Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). J. Chem. Educ.1995 , 72 (8), A170. [Link]
-
Michalska, M.; et al. Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D- mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. ARKIVOC2010 , (x), 350-357. [Link]
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Lemieux, R. U.; et al. The Reaction of Dimeric Tri-O-acetyl-2-deoxy-2-nitroso-α-D-hexopyranosyl Chlorides with Alcohols. Can. J. Chem.1973 , 51 (1), 7-18. [Link]
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Al-Masoudi, N. A.; et al. Convenient Synthesis of Dipropargyl Ether Derivative of D- Mannose. AIP Conference Proceedings2019 , 2123, 020010. [Link]
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Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com.[Link]
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Acetal Protection of Mannose. YouTube, uploaded by CSUN Chemistry, 29 April 2018. [Link]
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REPORT FORM: SYNTHESIS OF DIACETONE MANNOSE. Chegg.com.[Link]
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REPORT FORM: SYNTHESIS OF DIACETONE MANNOSE Balanced. Chegg.com.[Link]
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Thermodynamic and kinetic reaction control. Wikipedia.[Link]
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Kinetic and Thermodynamic Control. Dalal Institute.[Link]
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Swern oxidation. Wikipedia.[Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]
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Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
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The Swern Oxidation. University of Illinois Urbana-Champaign.[Link]
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Wang, Y.; et al. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules2021 , 26 (1), 136. [Link]
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Selective hydrolysis of acyclic acetals. ResearchGate.[Link]
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Kinetic vs Thermodynamic "control" and "product". Reddit.[Link]
-
Swern Oxidation Mechanism. Chemistry Steps.[Link]
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synthesis of diacetone mannose - why did the product crystallize at the end? Chegg.com.[Link]
-
Regioselective synthesis of 6-S-alkyl and 6-S-glycosyl-6-thio-D-mannofuranose derivatives from 5,6-O-cyclic sulfate precursors. PubMed.[Link]
-
(150 mL) is added, and the solution is cooled to -78 °C (internal temperature) with a dry ice. Organic Syntheses.[Link]
-
For the synthesis of Diacetone Mannose using D-(+)-. Chegg.com.[Link]
-
0,0-Acetals. Thieme.[Link]
-
Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate.[Link]
-
β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. PubMed.[Link]
-
Reactions of Monosaccharides. Chemistry LibreTexts.[Link]
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Reactions of Monosaccharides. Chemistry LibreTexts.[Link]
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Ester and Ether Formation. Chemistry LibreTexts.[Link]
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Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate.[Link]
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Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of. Sciforum.[Link]
-
Khan Academy. Khan Academy.[Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Glycosides Using 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
Introduction: The Strategic Advantage of Diaceton-α-D-mannofuranose in Glycoside Synthesis
In the intricate field of synthetic carbohydrate chemistry, the choice of starting material is a critical determinant of synthetic efficiency and stereochemical control. 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diaceton-α-D-mannofuranose, stands out as a versatile and strategically valuable building block for the synthesis of a wide array of complex glycosides.[1][2] Its rigid furanose structure, conferred by the two isopropylidene protecting groups, and the presence of a free anomeric hydroxyl group make it an ideal precursor for the generation of various glycosyl donors.[3] The strategic protection of the C-2, C-3, C-5, and C-6 hydroxyl groups directs reactivity to the anomeric center, facilitating the controlled formation of glycosidic linkages.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of diaceton-α-D-mannofuranose in glycoside synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the preparation of key intermediates and final products, and present data to guide synthetic strategies.
Core Principles: Navigating the Synthesis of Glycosides
The synthesis of glycosides from diaceton-α-D-mannofuranose can be logically dissected into three key stages:
-
Preparation of the Starting Material: The synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose from D-mannose.
-
Activation of the Anomeric Center: Conversion of the anomeric hydroxyl group into a suitable leaving group to form a glycosyl donor.
-
Glycosylation Reaction: The coupling of the glycosyl donor with an alcohol acceptor to form the desired glycosidic bond.
-
Deprotection: The removal of the isopropylidene protecting groups to yield the final glycoside.
The stereochemical outcome of the glycosylation reaction is a paramount consideration. In the case of furanosyl donors, the formation of either the α (1,2-cis) or β (1,2-trans) linkage is influenced by several factors, including the nature of the glycosyl donor, the reactivity of the acceptor, the promoter used, and the reaction conditions. Understanding these factors is crucial for achieving the desired stereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol describes the preparation of the starting material from D-mannose. The reaction utilizes acetone in the presence of an acid catalyst to form the two isopropylidene groups.
Materials:
-
D-mannose
-
Anhydrous acetone
-
Concentrated sulfuric acid or Antimony pentachloride
-
Anhydrous sodium carbonate or Pyridine
-
Benzene
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
To a stirred suspension of D-mannose (10.0 g) in anhydrous acetone (200 mL), add a catalytic amount of antimony pentachloride (89.7 mg) or concentrated sulfuric acid (3.5 mL).
-
Reflux the mixture with stirring in a water bath at 60 °C for 4-8 hours. The progress of the reaction can be monitored by TLC until all the D-mannose has dissolved.
-
After completion, cool the reaction mixture and neutralize the acid catalyst by adding a small amount of pyridine or anhydrous sodium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in benzene, wash with aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from petroleum ether to obtain pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.
Expected Yield: ~80%
Protocol 2: Synthesis of O-(2:3,5:6-di-O-isopropylidene-α-D-mannofuranosyl) trichloroacetimidate (Glycosyl Donor)
This protocol details the conversion of diaceton-α-D-mannofuranose into a highly reactive trichloroacetimidate donor, a widely used intermediate in modern glycosylation chemistry.
Materials:
-
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
-
Trichloroacetonitrile
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
To a solution of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (1.0 equiv) in anhydrous DCM, add a catalytic amount of sodium hydride or potassium carbonate.
-
Add trichloroacetonitrile (1.5-2.0 equiv) dropwise to the stirred solution at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed (monitored by TLC).
-
Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired O-(2:3,5:6-di-O-isopropylidene-α-D-mannofuranosyl) trichloroacetimidate.
Expected Yield: 73-95%
Protocol 3: TMSOTf-Promoted Glycosylation with the Trichloroacetimidate Donor
This protocol describes a general procedure for the glycosylation of an alcohol acceptor using the prepared trichloroacetimidate donor, promoted by the Lewis acid trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
O-(2:3,5:6-di-O-isopropylidene-α-D-mannofuranosyl) trichloroacetimidate
-
Alcohol acceptor (e.g., Vanillin, 8-Hydroxyquinoline, Methanol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
To a flame-dried flask under an inert atmosphere, add the alcohol acceptor (1.0 equiv), the trichloroacetimidate donor (1.2 equiv), and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (typically -20 °C to 0 °C).
-
Add a catalytic amount of TMSOTf (0.1-0.2 equiv) dropwise to the stirred suspension.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the protected glycoside.
Protocol 4: Selective Deprotection of Isopropylidene Groups
This protocol outlines the selective removal of the 5,6-O-isopropylidene group, often a necessary step for further synthetic manipulations or to obtain the final product.
Materials:
-
Protected glycoside
-
Aqueous acetic acid (e.g., 80%) or other mild acid catalysts (e.g., HClO₄ on silica gel)[10][11][12]
-
Solvent (e.g., methanol, acetone)
-
Dissolve the protected glycoside in a suitable solvent.
-
Add the mild acid catalyst (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC. The 5,6-O-isopropylidene group is generally more labile to acid hydrolysis than the 2,3-O-isopropylidene group.[11]
-
Once the desired deprotection is achieved, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Data Presentation: Glycosylation Reaction Outcomes
The following table summarizes the outcomes of TMSOTf-promoted glycosylation reactions using O-(2:3,5:6-di-O-isopropylidene-α-D-mannofuranosyl) trichloroacetimidate with various alcohol acceptors.
| Entry | Acceptor | Product | Yield (%) | Reference |
| 1 | Vanillin | 3-O-methoxy-4'-O-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl) benzoic acid | 59 | [7] |
| 2 | 8-Hydroxyquinoline | 8-O-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl)-quinoline | 56 | [7] |
| 3 | 1-Hydroxybenzotriazole | 1-O-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl)-1H-benzo-1,2,3-triazole | 67 | [7] |
| 4 | 2-(Hydroxymethyl)furan | 2-O-methyl-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl) furan | 69 | [7] |
| 5 | L-hydroxyproline methyl ester | O-(2:3,5:6-di-O-isopropylidene-α-D-mannofuranosyl) L-hydroxyproline methyl ester | 28 | [6] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations described in this application note.
Caption: Synthesis of the starting material.
Caption: Formation of the glycosyl donor.
Caption: The glycosylation reaction.
Caption: Stepwise deprotection workflow.
Characterization
The structural elucidation of the synthesized glycosides relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for determining the α or β configuration of the glycosidic linkage. For furanosides, the ³J(H1,H2) coupling constant is typically larger for 1,2-cis products than for the corresponding 1,2-trans anomers.[13] The presence of signals corresponding to the isopropylidene methyl groups (typically in the range of δ 1.3-1.5 ppm) confirms the integrity of the protecting groups.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) also provides valuable information about the stereochemistry of the glycosidic bond.
-
2D NMR techniques (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and overall structure of the glycoside.
Conclusion and Future Perspectives
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is a powerful and cost-effective starting material for the synthesis of a diverse range of glycosides. The protocols and data presented in this application note provide a solid foundation for researchers to embark on the synthesis of novel mannofuranoside-containing molecules. The ability to selectively deprotect the isopropylidene groups opens avenues for further derivatization and the construction of more complex oligosaccharides and glycoconjugates. Future research in this area will likely focus on the development of more stereoselective glycosylation methods for furanosyl donors and the application of these synthetic strategies to the preparation of biologically active compounds for drug discovery and development.
References
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemimpex.com [chemimpex.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. prepchem.com [prepchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose from D-Mannose
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This protected monosaccharide is a critical building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of complex carbohydrates, modified nucleosides, and other chiral molecules. The protocol details an efficient acid-catalyzed acetalization of D-mannose with acetone, emphasizing the mechanistic rationale behind each step to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for preparing this key synthetic intermediate.
Introduction and Scientific Principle
The strategic protection of hydroxyl groups on carbohydrates is fundamental to their use in multistep organic synthesis. The preparation of diacetone mannose from D-mannose is a classic example of selectively protecting four out of five hydroxyl groups, leaving only the anomeric C1-hydroxyl group free for subsequent transformations.
The reaction proceeds via an acid-catalyzed acetalization mechanism. D-mannose, in equilibrium with its linear and cyclic forms, reacts with an excess of acetone, which serves as both reactant and solvent.[1] The presence of an acid catalyst, such as ferric chloride or sulfuric acid, protonates the acetone carbonyl, activating it for nucleophilic attack by the hydroxyl groups of mannose.[1] The thermodynamic stability of the resulting five-membered dioxolane rings drives the reaction equilibrium towards the furanose form of the sugar, specifically the α-anomer, where the cis-oriented hydroxyl groups at the C2-C3 and C5-C6 positions readily form the respective isopropylidene ketals.[2][3] The reaction with D-mannose is notably faster than with other hexoses like glucose, an attribute linked to the favorable stereochemistry of its hydroxyl groups.[4]
Experimental Workflow Diagram
The overall process from starting material to purified product is outlined below.
Caption: Workflow for the synthesis of Diacetone Mannose.
Detailed Synthesis Protocol
This protocol is adapted from established microscale and preparative scale procedures, utilizing ferric chloride as a safe and efficient Lewis acid catalyst.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| D-(+)-Mannose | ≥99% | Sigma-Aldrich, etc. | Finely powder before use for better solubility. |
| Acetone | Anhydrous (≤0.005% H₂O) | Standard suppliers | Must be anhydrous as water inhibits the catalyst. |
| Ferric Chloride (FeCl₃) | Anhydrous, ≥98% | Standard suppliers | Store in a desiccator; highly hygroscopic. |
| Potassium Carbonate (K₂CO₃) | ACS Reagent Grade | Standard suppliers | Used as a 10% (w/v) aqueous solution. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Standard suppliers | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard suppliers | For drying the organic phase. |
| n-Hexane / Toluene | ACS Reagent Grade | Standard suppliers | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL or appropriate for scale)
-
Magnetic stirrer and stir bar
-
Water-cooled reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or sand bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Buchner funnel and filter paper
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add D-(+)-mannose (2.0 g, 11.1 mmol) and anhydrous ferric chloride (100 mg, 0.6 mmol).[3]
-
Expert Insight: The use of anhydrous reagents and glassware is critical. Water can hydrolyze the formed acetal product and deactivates the Lewis acid catalyst, significantly reducing the yield.[3]
-
-
Addition of Acetone: Add 40 mL of anhydrous acetone to the flask. Attach a reflux condenser fitted with a drying tube.
-
Reaction: Stir the mixture and heat to a gentle reflux (approx. 55-60°C) using a sand bath or heating mantle. Continue refluxing for 30-45 minutes. The reaction is typically complete when the solid D-mannose, which is sparingly soluble in acetone, has fully dissolved to form a homogeneous solution.[4]
-
Quenching the Reaction: Remove the flask from the heat source and allow it to cool to room temperature. While stirring, add a 10% aqueous solution of potassium carbonate (K₂CO₃) dropwise until the solution becomes clear and colorless, and a reddish-brown precipitate (iron hydroxide) forms in the aqueous layer.[1][4] This step neutralizes the acidic catalyst, preventing product degradation during work-up.
-
Removal of Acetone: Remove the bulk of the acetone using a rotary evaporator at 40°C. This is necessary because acetone's miscibility with both aqueous and organic layers would otherwise lead to poor extraction efficiency.[1]
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 20 mL of dichloromethane (CH₂Cl₂) and shake vigorously. Allow the layers to separate, and collect the lower organic phase. Repeat the extraction of the aqueous layer two more times with 15 mL portions of dichloromethane.[4]
-
Washing and Drying: Combine the organic extracts in an Erlenmeyer flask. Wash the combined organic phase with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes, then filter to remove the drying agent.
-
Isolation of Crude Product: Evaporate the solvent from the dried and filtered organic phase using a rotary evaporator to yield the crude product, which should be a white or off-white solid.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of a hot 6:1 mixture of n-hexane and toluene.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.
Characterization
The purified product should be a white crystalline solid.
-
Expected Yield: 75-85%
-
Melting Point: 122-123°C[6]
-
¹H NMR (600 MHz, CDCl₃): δ 5.36 (s, 1H, H-1), 4.79 (dd, J = 5.9, 3.6 Hz, 1H, H-3), 4.59 (d, J = 5.9 Hz, 1H, H-2), 4.39 (ddd, 1H), 4.16 (dd, 1H), 4.05 (m, 2H), 3.40 (br s, 1H, OH), 1.45 (s, 3H, CH₃), 1.44 (s, 3H, CH₃), 1.36 (s, 3H, CH₃), 1.31 (s, 3H, CH₃).[4][5]
-
¹³C NMR (150 MHz, CDCl₃): δ 112.8, 109.2, 101.4 (C-1), 85.6 (C-2), 80.4 (C-4), 79.8 (C-3), 73.2 (C-5), 66.7 (C-6), 27.0, 26.0, 25.3, 24.6 (4 x CH₃).[5]
Summary of Key Parameters
| Parameter | Value | Reference |
| Starting Material | D-(+)-Mannose | N/A |
| Molar Mass (D-Mannose) | 180.16 g/mol | N/A |
| Molar Mass (Product) | 260.28 g/mol | N/A |
| Catalyst | Anhydrous Ferric Chloride (FeCl₃) | [3][4] |
| Solvent/Reagent | Anhydrous Acetone | [4][5] |
| Reaction Temperature | ~56°C (Reflux) | [4] |
| Reaction Time | 30-45 minutes | [4] |
| Typical Yield | 75-85% | [5] |
| Final Product MP | 122-123°C | [6] |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Wet reagents/glassware; deactivated catalyst. | Ensure all glassware is oven-dried. Use fresh, anhydrous acetone and ferric chloride stored in a desiccator. |
| Incomplete Reaction | Insufficient reaction time or catalyst. | Monitor for complete dissolution of D-mannose. If solids remain, extend reflux time by 15 min. |
| Oily Product, Fails to Crystallize | Presence of impurities (e.g., mono-acetonides). | Ensure thorough work-up and washing. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) before attempting recrystallization. |
| Emulsion during Extraction | Residual acetone in the mixture. | Ensure complete removal of acetone on the rotary evaporator after the quenching step. Adding brine can also help break emulsions. |
Conclusion
This protocol provides a reliable and efficient method for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose. By understanding the mechanistic principles and adhering to the critical parameters outlined, researchers can consistently produce high-purity material essential for applications in drug discovery and complex molecule synthesis.
References
-
PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Available at: [Link]
-
Alfindee, M., et al. (2019). Convenient Synthesis of Dipropargyl Ether Derivative of D- Mannose. AIP Conference Proceedings. Available at: [Link]
-
Dais, P., & Perlin, A. S. (1982). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry. Available at: [Link]
-
Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. Available at: [Link]
-
Sobkowski, M., et al. (2010). Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D- mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. ARKIVOC. Available at: [Link]
-
American Chemical Society. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. Available at: [Link]
-
Mereiter, K., et al. (2007). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E. Available at: [Link]
-
Hossain, M. A., et al. (2018). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Gamage, C. S., et al. (2022). Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. ACS Omega. Available at: [Link]
-
Hu, C., et al. (2021). Recent advances in biotransformation, extraction and green production of D-mannose. Applied Microbiology and Biotechnology. Available at: [Link]
-
Acar, B., & Yilmaz, M. (2012). SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI- O-ISOPROPYLIDENE-a-D-MANNOFURANOSIDE. International Journal of Polymeric Materials and Polymeric Biomaterials. Available at: [Link]
- Google Patents. Process for preparing 1,2-5,6-diacetone-D-glucose.
-
Feather, M. S., & Harris, J. F. (1970). Studies on the Mechanism of the Interconversion of D-Glucose, D-Mannose, and D-Fructose in Acid Solution. Journal of Organic Chemistry. Available at: [Link]
-
Deluzarche, M. (2009). Protection du D-(+)-mannose. Unisciel. Available at: [Link]
-
Paul, B., et al. (2010). Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. Organic & Biomolecular Chemistry. Available at: [Link]
-
Azmon, B. D. (2018). Acetal Protection of Mannose. YouTube. Available at: [Link]
Sources
The Versatile Chiral Synthon: Applications of Diaceton-alpha-D-mannofuranose in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Protected Mannose Derivative
In the landscape of contemporary drug discovery and development, the demand for stereochemically pure and complex molecular architectures is incessant. Chiral building blocks, derived from readily available natural sources, are invaluable tools for the medicinal chemist. Among these, Diaceton-alpha-D-mannofuranose (2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose), a protected form of D-mannose, has emerged as a critical and versatile starting material. Its rigid furanose structure, adorned with isopropylidene protecting groups, offers a unique combination of stability and selective reactivity, making it an ideal scaffold for the synthesis of a diverse array of biologically active molecules.[1][2]
This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role in the synthesis of bioactive natural products, its utility in the development of novel anti-infective agents, and its application in the rational design of specific enzyme inhibitors. The following sections will provide not only the conceptual framework for these applications but also detailed, field-proven protocols to empower researchers in their quest for new therapeutic agents.
Core Application I: A Gateway to Bioactive Natural Products and Their Analogs
The intricate structures of many natural products bestow them with potent biological activities, often making them attractive starting points for drug development. This compound serves as a key chiral pool starting material for the total synthesis and structural modification of such compounds.[1] A notable example is its use in the synthetic pathways leading to compounds like the anticancer agent ovalicin.[1] The inherent chirality of the mannofuranose core allows for the stereocontrolled introduction of new functionalities, a crucial aspect in recapitulating the complexity of natural products.
Conceptual Workflow: Synthesis of a Natural Product Precursor
The general strategy involves the selective deprotection of one of the isopropylidene groups, followed by modification of the newly liberated hydroxyl groups and subsequent manipulation of the furanose ring. This stepwise approach allows for the precise installation of the desired stereochemistry and functional groups.
Caption: Synthetic pathway from this compound to a bioactive natural product analog.
Protocol 1: Selective Hydrolysis and Oxidation to a Key Lactone Intermediate
This protocol details a representative two-step sequence for the conversion of this compound to a chiral lactone, a common structural motif in many natural products.
Materials:
-
This compound
-
80% Acetic Acid in Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celatom®
Procedure:
Step 1: Selective Deprotection of the 5,6-O-isopropylidene group
-
Dissolve this compound (1 equivalent) in 80% aqueous acetic acid.
-
Stir the reaction mixture at 40°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude mono-O-isopropylidene mannofuranose.
-
Purify the product by silica gel column chromatography.
Step 2: Oxidation to the Lactone
-
To a stirred suspension of PCC (1.5 equivalents) and Celatom® in anhydrous DCM, add a solution of the purified mono-O-isopropylidene mannofuranose (1 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude lactone.
-
Purify the product by silica gel column chromatography to obtain the desired chiral lactone intermediate.
Core Application II: Scaffolding for Novel Anti-Infective Agents
The global challenge of infectious diseases necessitates the continuous development of new therapeutic agents. Mannose and its derivatives play a crucial role in host-pathogen interactions, making them attractive scaffolds for the design of anti-infective drugs.[3][4] this compound provides a chemically tractable starting point for the synthesis of mannofuranoside derivatives with potential antibacterial, antifungal, and antiviral activities.[3][4][5] The synthesis of glycoconjugates, where the mannofuranose core is linked to other pharmacologically active moieties, is a common strategy.[5]
Conceptual Workflow: Glycosylation to Form Bioactive Glycoconjugates
A common approach involves converting this compound into a suitable glycosyl donor, which is then coupled with a glycosyl acceptor (e.g., a heterocyclic compound) to form the desired glycoconjugate.
Caption: General scheme for the synthesis of mannofuranoside derivatives.
Protocol 2: Synthesis of a Mannofuranosyl-Triazole Glycoconjugate via Click Chemistry
This protocol outlines the synthesis of a 1,2,3-triazole-linked mannofuranoside, a class of compounds known for their potential biological activities.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
Step 1: Propargylation of this compound
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then add propargyl bromide (1.5 equivalents).
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain propargylated mannofuranose.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a flask, dissolve the propargylated mannofuranose (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Stir the reaction vigorously at room temperature until TLC analysis shows complete consumption of the starting materials.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting triazole-linked glycoconjugate by silica gel column chromatography.
Core Application III: Rational Design of Enzyme Inhibitors
Enzyme inhibitors are a cornerstone of modern medicine. Given the central role of mannose in many biological processes, inhibitors of mannose-processing enzymes, such as mannosidases, are of significant therapeutic interest.[6] this compound serves as a precursor for the synthesis of iminosugars and other mannose mimetics that can act as potent and selective inhibitors of these enzymes.[6][7] For instance, derivatives of mannofuranose have been synthesized to inhibit α- and β-D-mannosidases.[6]
Quantitative Data: Inhibition Constants of Mannosidase Inhibitors
| Compound | Target Enzyme | Ki (µM) | Reference |
| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase (jack bean) | 1.2 | [6] |
| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase (jack bean) | 70 | [6] |
| 6-Deoxy-DIM | AMAN-2 (C. elegans α-mannosidase II) | 0.19 | [7][8] |
Protocol 3: Synthesis of a 5-Amino-5-Deoxy Mannose Derivative Precursor
This protocol describes the initial steps towards the synthesis of a 5-amino-5-deoxy mannose derivative, a class of compounds known to inhibit mannosidases, starting from a protected mannofuranoside.[6]
Materials:
-
Benzyl 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside (can be synthesized from this compound)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Sodium azide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Step 1: Selective Tosylation of the Primary Hydroxyl Group
-
This step assumes the starting material has a free primary hydroxyl group, which may require selective deprotection of this compound and subsequent benzylation.
-
Dissolve the protected benzyl mannofuranoside (1 equivalent) in anhydrous pyridine at 0°C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylated product.
-
Purify by silica gel column chromatography.
Step 2: Azide Displacement
-
Dissolve the purified tosylated compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the reaction mixture to 80-90°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, add water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the crude 5-azido-5-deoxy derivative, which can be carried forward for reduction to the corresponding amine.
Conclusion and Future Perspectives
This compound has unequivocally established its position as a powerhouse chiral building block in medicinal chemistry. Its synthetic tractability allows for the creation of a vast chemical space, from complex natural product analogs to novel anti-infective agents and targeted enzyme inhibitors. The protocols outlined herein represent a snapshot of the potential applications of this versatile synthon. As our understanding of the role of carbohydrates in health and disease continues to expand, the importance of starting materials like this compound in the development of the next generation of therapeutics will undoubtedly continue to grow.
References
- Vertex AI Search. (n.d.). Understanding the Applications of Alpha-D-Mannofuranose Diacetonide in Drug Discovery.
- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity.
- PubMed. (1988). Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases.
- MDPI. (2025). Mannose Derivatives as Anti-Infective Agents. Int. J. Mol. Sci. 2025, 26(20), 10230.
- PubMed. (2025). Mannose Derivatives as Anti-Infective Agents.
- Open Access Pub. (n.d.). Mannose. Journal of New Developments in Chemistry.
- Bentham Science. (2024). Mannose: A Promising Player in Clinical and Biomedical Applications.
- PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26.
- ChemRxiv. (n.d.). The synthesis of 1,4-anhydro-α-D-mannopyranose.
- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- PubMed. (n.d.). Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles.
- PubMed. (1998). Synthesis of 1,2- and 1,3-N-Linked Disaccharides of 5-Thio-alpha-D-mannopyranose as Potential Inhibitors of the Processing Mannosidase Class I and Mannosidase II Enzymes. J Org Chem, 63(17), 5797-5800.
- PubMed. (n.d.). Synthesis and Antiviral Activity of Certain 5'-monophosphates of 9-D-arabinofuranosyladenine and 9-D-arabinofuranosylhypoxanthine.
- PubMed. (n.d.). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides.
- National Institutes of Health. (n.d.). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods.
- ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- Semantic Scholar. (n.d.). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives.
- Chinese Academy of Sciences, Shanghai Institute of Organic Chemistry. (2015). α,β-Unsaturated Diazoketones: Synthesis and Applications in Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Ketones.
- Universidade de Lisboa. (n.d.). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans.
- MDPI. (n.d.). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds.
- Beilstein Journals. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols.
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The Chiral Synthon: Harnessing Diacetone-α-D-mannofuranose in the Synthesis of Complex Natural Products
Introduction: In the intricate world of natural product synthesis, where stereochemistry is paramount, the strategic use of chiral pool starting materials offers an elegant and efficient approach to constructing complex molecular architectures. Among these privileged scaffolds, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone-α-D-mannofuranose, has emerged as a versatile and powerful building block. Its rigid furanose core, adorned with multiple stereocenters and selectively addressable hydroxyl groups, provides a robust platform for the synthesis of a diverse array of bioactive natural products. This application note provides a detailed exploration of the utility of diacetone-α-D-mannofuranose in natural product synthesis, complete with field-proven protocols and mechanistic insights to guide researchers in leveraging this invaluable chiral synthon.
The Virtues of a Protected Mannose Derivative
Diacetone-α-D-mannofuranose is a crystalline solid readily prepared from D-mannose. The two isopropylidene protecting groups serve a dual purpose: they mask four of the five hydroxyl groups, imparting stability and enhancing solubility in organic solvents, while also locking the furanose ring in a specific conformation. This conformational rigidity is a key asset, as it allows for highly diastereoselective transformations at the remaining unprotected anomeric hydroxyl group and subsequent stereocontrolled manipulations of the carbon skeleton.
Preparation of Diacetone-α-D-mannofuranose: A Foundational Protocol
The reliable and scalable synthesis of the starting material is the cornerstone of any successful synthetic campaign. The following protocol details a robust procedure for the preparation of diacetone-α-D-mannofuranose from D-mannose.
Experimental Protocol: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
-
Materials:
-
D-mannose (10.0 g)
-
Anhydrous acetone (200 mL)
-
Antimony pentachloride (SbCl₅) (approx. 90 mg)
-
Pyridine (a few drops)
-
Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
-
Procedure:
-
To a reflux apparatus equipped with a stirrer and a drying tube (containing Molecular Sieves 3A between the flask and the condenser) is added D-mannose (10.0 g) and anhydrous acetone (200 mL).
-
Antimony pentachloride (89.7 mg) is carefully added to the stirred suspension.
-
The mixture is refluxed in a water bath at 60°C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and a few drops of pyridine are added to quench the catalyst.
-
The acetone is removed under reduced pressure.
-
The residue is dissolved in benzene and washed sequentially with saturated aqueous sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Recrystallization from petroleum ether affords pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid (yields typically around 80%).[1]
-
-
Causality: The use of a Lewis acid catalyst like antimony pentachloride facilitates the formation of the isopropylidene acetals. The drying of the refluxing solvent is crucial to drive the equilibrium towards the formation of the diacetal by removing the water generated during the reaction.
Key Transformations: Unleashing the Synthetic Potential
The synthetic utility of diacetone-α-D-mannofuranose lies in the selective manipulation of its structure. Key transformations include oxidation of the anomeric hydroxyl group, selective deprotection of the isopropylidene groups, and carbon-carbon bond-forming reactions.
Oxidation to a Versatile Lactone
Oxidation of the anomeric hydroxyl group provides access to a valuable lactone intermediate, which can serve as an electrophile in various coupling reactions. The Swern oxidation is a mild and efficient method for this transformation.
Experimental Protocol: Swern Oxidation of Diacetone-α-D-mannofuranose
-
Materials:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of anhydrous DMSO (2.7 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 5 minutes.
-
A solution of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (1.0 equivalent) in anhydrous DCM is then added dropwise. The reaction is stirred for 30 minutes at -78°C.
-
Triethylamine (7.0 equivalents) or DIPEA is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding lactone.[2][3]
-
-
Trustworthiness: This protocol is a well-established method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The low reaction temperature is critical to prevent side reactions and ensure a high yield of the desired product.
Caption: Swern oxidation of diacetone-α-D-mannofuranose.
Selective Deprotection: Accessing Differential Reactivity
The two isopropylidene groups of diacetone-α-D-mannofuranose exhibit different sensitivities to acidic conditions, allowing for their selective removal. The 5,6-O-isopropylidene group is more labile and can be cleaved under milder acidic conditions, unmasking the primary and secondary hydroxyl groups at C-6 and C-5, respectively.
Experimental Protocol: Selective Hydrolysis of the 5,6-O-Isopropylidene Group
-
Materials:
-
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
-
60% Aqueous acetic acid
-
-
Procedure:
-
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is dissolved in a 60% aqueous solution of acetic acid.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual acetic acid, yielding the desired 2,3-O-isopropylidene-α-D-mannofuranose.[4]
-
-
Expertise & Experience: The choice of 60% aqueous acetic acid provides a balance of acidity to selectively cleave the more reactive terminal isopropylidene group while leaving the 2,3-O-isopropylidene group intact. This selective deprotection is a critical step in many synthetic routes, as it allows for further functionalization of the C-5 and C-6 positions.
Caption: Selective hydrolysis of the 5,6-O-isopropylidene group.
Case Studies in Natural Product Synthesis
The true power of diacetone-α-D-mannofuranose is demonstrated in its application to the total synthesis of complex and biologically active natural products.
Synthesis of (-)-Swainsonine
(-)-Swainsonine is a potent inhibitor of mannosidase enzymes with potential applications in cancer therapy. Several syntheses of this indolizidine alkaloid have utilized diacetone-α-D-mannofuranose as a chiral starting material. The general strategy involves the elaboration of the mannose backbone to introduce the nitrogen atom and construct the bicyclic ring system.
A representative synthetic sequence involves the conversion of diacetone-α-D-mannofuranose into a key azido-aldehyde intermediate, which then undergoes intramolecular reductive amination to form the indolizidine core. This approach leverages the inherent stereochemistry of the starting material to control the stereocenters in the final product.
Towards the Synthesis of Ovalicin
Ovalicin is a sesquiterpene with potent anti-angiogenic activity. A key intermediate in its synthesis has been prepared from diacetone-α-D-mannofuranose. This synthesis highlights the use of the chiral scaffold to construct a highly functionalized cyclohexane ring system, which forms the core of the natural product. The synthesis involves a ring-closing metathesis of diene precursors derived from the mannose starting material.
Conversion to Other Important Chiral Building Blocks: The Synthesis of L-Ribose Derivatives
The synthesis of L-ribose from a D-mannose derivative involves a key stereochemical inversion at C-2. A common strategy is to oxidize the C-2 hydroxyl group to a ketone, followed by a stereoselective reduction to afford the desired L-epimer.
Conceptual Workflow: D-Mannose derivative to L-Ribose derivative
Caption: Conceptual workflow for the conversion of a D-mannose derivative to an L-ribose derivative.
Summary and Outlook
Diacetone-α-D-mannofuranose is a testament to the power of chiral pool synthesis. Its rigid, stereochemically defined structure, coupled with the ability to selectively manipulate its protecting groups, makes it an exceptionally valuable starting material for the synthesis of a wide range of complex natural products and other bioactive molecules. The protocols and strategies outlined in this application note provide a foundation for researchers to confidently employ this versatile chiral synthon in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.
References
-
Swern Oxidation Procedure. Michigan State University Department of Chemistry. Available from: [Link]
- Pearson, W. H.; Hembre, E. J. A Practical Synthesis of (−)-Swainsonine. J. Org. Chem.1996, 61 (21), 7217–7221.
- Liu, S., et al. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv2024.
-
Swern Oxidation: Reaction Mechanism. NROChemistry. Available from: [Link]
- Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activ
- Selective hydrolysis of terminal isopropylidene ketals-an overview. TSI Journals2009.
- Urata, H., et al. A Practical Synthesis of L-Ribose. Tetrahedron Lett.2004, 45 (43), 8149-8151.
-
Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem. Available from: [Link]
- Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules2016, 21 (11), 1539.
- 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E2010, 66 (Pt 9), o2341.
- α-d-ribo-Hexofuranose, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene). Organic Syntheses1984, 62, 179.
-
Acetal Protection of Mannose. YouTube. Available from: [Link]
-
Application of Organic Synthesis to Bioactive Compounds. MDPI. Available from: [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose in Carbohydrate Synthesis
Foreword: The Chemist's Imperative in Glycoscience
In the intricate world of carbohydrate chemistry, the hydroxyl group is both a blessing and a curse. Its reactivity is the gateway to complex glycosides, oligosaccharides, and glycoconjugates that are central to drug development and molecular biology. However, the sheer abundance of hydroxyl groups on a monosaccharide like D-mannose, each with subtly different reactivity, presents a formidable challenge. To achieve regioselectivity—to direct a reaction to a single, specific hydroxyl group—is the chemist's primary directive. This is where the art of the protecting group comes to the fore. A protecting group is a molecular scaffold that temporarily blocks a reactive site, allowing another to be modified.
This guide focuses on a particularly elegant and powerful protecting group strategy for D-mannose: the formation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This derivative locks four of the five hydroxyl groups, leaving the anomeric C1-hydroxyl free for subsequent glycosylation reactions. More importantly, the differential stability of its two isopropylidene (acetonide) groups allows for selective deprotection, unveiling other hydroxyls for further functionalization. This document provides the foundational chemistry, detailed experimental protocols, and field-proven insights to master its application.
The Chemistry of Diacetonide Protection: A Tale of Two Rings
The reaction of D-mannose with acetone in the presence of an acid catalyst is a classic example of thermodynamic control. While D-mannose typically exists in a six-membered pyranose ring form in solution, the formation of two stable, five-membered acetonide rings provides a thermodynamic driving force that pulls the equilibrium towards the less common five-membered furanose structure[1][2].
Mechanism Rationale:
-
Acid Catalysis: A Lewis or Brønsted acid (e.g., FeCl₃, H₂SO₄) activates the carbonyl carbon of acetone, making it highly electrophilic.
-
Nucleophilic Attack: Hydroxyl groups of mannose act as nucleophiles, attacking the activated acetone.
-
Ring-Chain Tautomerism: Mannose is in equilibrium between its cyclic pyranose and open-chain aldehyde forms. The reaction proceeds through the open-chain form.
-
Furanose Preference: The formation of a fused bicyclic system composed of two five-membered dioxolane rings (the acetonides) and the central furanose ring is thermodynamically more stable than any possible pyranose-based diacetonide. This is because five-membered acetonides formed from cis-diols, such as those at the C2-C3 and C5-C6 positions of mannofuranose, are sterically favored.
Diagram: Mechanism of Diacetone Mannose Formation
The following diagram illustrates the key steps in the acid-catalyzed conversion of D-mannose to its diacetonide furanose form.
Caption: Acid-catalyzed rearrangement and protection of D-mannose.
Core Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Protocol 1: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This procedure utilizes anhydrous ferric chloride, an efficient and relatively safe Lewis acid catalyst for this transformation.
Reagents & Materials:
-
D-(+)-Mannose (MW: 180.16 g/mol )
-
Anhydrous Acetone (ACS grade, dried over molecular sieves)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM)
-
10% Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Diacetone Mannose.
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-(+)-mannose (10.0 g, 55.5 mmol).
-
Reagent Addition: Add 200 mL of anhydrous acetone to the flask. Stir the suspension. Add a small spatula tip of anhydrous ferric chloride (approx. 50 mg).
-
Scientist's Note: Anhydrous conditions are critical. Water will compete with the diols on mannose, hydrolyze the ferric chloride catalyst, and prevent the formation of the acetonide, leading to low yields.
-
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The D-mannose, which is sparingly soluble in acetone, will gradually dissolve as it converts to the highly soluble diacetonide product. The reaction is typically complete within 20-30 minutes.
-
Verification (TLC Monitoring): Monitor the reaction by TLC using a 1:1 mixture of ethyl acetate/hexanes.
-
D-Mannose (starting material): Rf ≈ 0 (remains at the baseline).
-
Diacetone Mannose (product): Rf ≈ 0.6.
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Quenching and Work-up: Allow the flask to cool to room temperature. Carefully add 10% aqueous potassium carbonate solution dropwise (approx. 5-10 mL) until the solution becomes basic. This neutralizes the acid catalyst and precipitates iron salts as a reddish-brown solid.
-
Extraction: Filter the mixture to remove the iron salts and transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Rationale: The product is highly soluble in organic solvents like DCM, while residual salts and unreacted mannose remain in the aqueous/acetone phase.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting thick, pale-yellow oil should crystallize upon standing. If not, scratching the flask with a glass rod or adding a small amount of hexane can induce crystallization. The product is obtained as white crystals.
-
Yield & Characterization: Typical yields range from 70-90%. The product can be characterized by its melting point (121-126 °C) and NMR spectroscopy[1][3].
Protocol 2: Selective Hydrolysis of the 5,6-O-Isopropylidene Group
This protocol leverages the higher reactivity of the terminal (less sterically hindered) 5,6-acetonide to acid-catalyzed hydrolysis compared to the internal 2,3-acetonide, yielding 2,3-O-isopropylidene-α-D-mannofuranose.
Reagents & Materials:
-
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
-
Glacial Acetic Acid
-
Deionized Water
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: Dissolve 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (5.0 g, 19.2 mmol) in a 70% aqueous acetic acid solution (60 mL).
-
Scientist's Note: The concentration of the acetic acid and the temperature are crucial for selectivity. Harsher conditions (e.g., stronger acid, higher temperature) will lead to the removal of both isopropylidene groups.
-
-
Reaction: Heat the solution to 70 °C and stir for 2 hours.
-
Verification (TLC Monitoring): Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Starting Material (Diacetonide): Rf ≈ 0.6.
-
Product (Monoacetonide): Rf ≈ 0.2-0.3.
-
A new, more polar spot should appear and the starting material spot should diminish. Do not let the reaction proceed to full consumption of starting material if selectivity is desired.
-
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and co-evaporate with toluene (3 x 20 mL) to remove residual acetic acid.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated sodium bicarbonate solution until effervescence ceases. Then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure 2,3-O-isopropylidene-α-D-mannofuranose. Typical yields are in the range of 80-90%[4].
Data Summary and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₀O₆ | [3][5] |
| Molecular Weight | 260.28 g/mol | [3][6] |
| CAS Number | 14131-84-1 | [3][5][7] |
| Appearance | White to off-white crystalline solid | [6][8] |
| Melting Point | 121 - 126 °C | [3][6] |
| Optical Rotation [α]²⁰/D | +22° to +26° (c=1 in acetone) | [3][8][9] |
| Solubility | Soluble in DCM, DMF, DMSO, Acetone, Ethyl Acetate, Methanol | [6] |
| TLC Rf Value | ~0.6 (1:1 Ethyl Acetate/Hexanes on Silica Gel) | Inferred from protocols |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents (especially acetone).2. Inactive catalyst (FeCl₃ is hygroscopic).3. Insufficient reaction time. | 1. Use freshly dried acetone over molecular sieves.2. Use a fresh bottle of anhydrous FeCl₃ or handle it in a glovebox.3. Monitor the reaction carefully by TLC to ensure completion. |
| Formation of a Sticky Oil Instead of Crystals | 1. Presence of impurities (e.g., mono-protected species).2. Residual solvent. | 1. Purify the crude product via flash column chromatography.2. Ensure all solvent is removed under high vacuum. Try inducing crystallization by adding a non-polar solvent like hexanes. |
| Reaction Stalls (Incomplete Conversion) | 1. Catalyst deactivation.2. Insufficient catalyst loading. | 1. Add a small additional amount of anhydrous FeCl₃ to the reaction mixture.2. Ensure the initial catalyst amount is sufficient for the scale of the reaction. |
| Loss of Both Acetonide Groups During Selective Deprotection | 1. Reaction temperature too high.2. Reaction time too long.3. Acid concentration too high. | 1. Carefully control the temperature at 70 °C.2. Monitor closely by TLC and quench the reaction before the starting material is fully consumed.3. Ensure the acetic acid concentration is precisely 70%. |
Applications in Drug Development and Synthesis
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is not merely a protected sugar; it is a strategic building block. With the C1-hydroxyl available, it serves as an excellent mannosyl donor for the synthesis of various glycosides. Following glycosylation, the selective removal of the 5,6-acetonide group unmasks the primary C6-hydroxyl and the secondary C5-hydroxyl, opening avenues for further modifications such as:
-
Oxidation to introduce carboxylic acids.
-
Alkylation or Acylation to build more complex structures.
-
Introduction of other protecting groups for orthogonal synthesis strategies.
This versatility makes it a key intermediate in the synthesis of mannose-containing natural products, glycomimetics for antiviral or antibacterial therapies, and components of glycoconjugate vaccines[9].
References
- Charonnat, J. A.; Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
-
Pearson Education. Look at the open-chain form of D-mannose and draw the two glycosidic products. [Link]
-
Thermo Fisher Scientific. Certificate of analysis - 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, 98%. [Link]
- Product Specification Sheet: 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose.
-
Chegg. Solved: Full mechanism for the synthesis of diacetone mannose. [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Azmon, B. D. Acetal Protection of Mannose. YouTube. [Link]
-
Chegg. Solved: REPORT FORM: SYNTHESIS OF DIACETONE MANNOSE. [Link]
-
The Royal Society of Chemistry. CFBSA - Supporting Information. [Link]
-
The Royal Society of Chemistry. Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated.... [Link]
-
ResearchGate. 16: Two step protection of D-mannose to give the dithiane protected manno-diacetonide 4.13. [Link]
-
Zhang, J., et al. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. [Link]
-
ResearchGate. Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. [Link]
-
ResearchGate. Selective deprotection of terminal isopropylidene acetals.... [Link]
- University Course Material. 5. Thin Layer Chromatography. (Generic university resource on TLC principles).
-
Wikipedia. Mannose. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Solved Full mechanism for the synthesis of diacetone mannose | Chegg.com [chegg.com]
- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose: A Detailed Guide for Drug Development Professionals
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a critical building block in medicinal chemistry and drug development. This versatile derivative of D-mannose, with its selectively protected hydroxyl groups, serves as a key intermediate in the synthesis of a wide array of complex molecules, including antivirals, anti-cancer agents, and immunomodulators.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical considerations for a successful and reproducible synthesis.
Introduction: The Strategic Importance of Protected Mannose
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in various biological processes. However, its multiple hydroxyl groups present a significant challenge for regioselective chemical modifications. The preparation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose addresses this by protecting four of the five hydroxyl groups as two stable isopropylidene acetals.[3] This protection strategy leaves the anomeric hydroxyl group at the C-1 position available for further chemical transformations, making it an invaluable precursor for the synthesis of glycosides and other complex carbohydrate-based therapeutics.[1][2] The furanose form of the protected mannose is particularly important as it provides a rigid scaffold for stereoselective reactions.
Reaction Principle: Acid-Catalyzed Acetal Formation
The synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose involves the reaction of D-mannose with acetone in the presence of an acid catalyst.[4][5] This reaction is a classic example of acetal formation, where the hydroxyl groups of the sugar act as nucleophiles, attacking the electrophilic carbonyl carbon of acetone. The reaction proceeds through a hemiacetal intermediate and is driven to completion by the removal of water.[5] The use of a Lewis acid or a Brønsted acid facilitates the reaction by activating the carbonyl group of acetone.[6] The formation of the more stable five-membered rings of the furanose diacetonide is thermodynamically favored over other possible isomers.
Experimental Protocol
This protocol details a reliable and scalable method for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose using ferric chloride as a safe and efficient Lewis acid catalyst.[7][8]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| D-(+)-Mannose | C₆H₁₂O₆ | 180.16 | 10.0 g | ≥99% |
| Anhydrous Acetone | C₃H₆O | 58.08 | 200 mL | ≥99.5% |
| Anhydrous Ferric Chloride | FeCl₃ | 162.20 | 50 mg | ≥98% |
| 10% Potassium Carbonate Solution | K₂CO₃ | 138.21 | As needed | |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ≥99.5% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | |
| Petroleum Ether | - | - | As needed |
Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, combine D-(+)-mannose (10.0 g) and anhydrous ferric chloride (50 mg).[3] Add a magnetic stir bar and 200 mL of anhydrous acetone.[3]
-
Expert Insight: The use of anhydrous reagents and glassware is critical for the success of this reaction, as water can deactivate the Lewis acid catalyst and shift the equilibrium away from product formation.[3]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60°C) with vigorous stirring for 30 minutes to 8 hours.[3][9] The reaction progress can be monitored by the dissolution of the solid D-mannose.
-
Causality Check: Refluxing ensures the reaction proceeds at a sufficient rate. The reaction time can vary depending on the scale and the efficiency of stirring.
-
-
Quenching the Reaction: After the reaction is complete, allow the mixture to cool to room temperature. Add 10% potassium carbonate solution dropwise while stirring until the solution becomes basic and a reddish-brown precipitate of iron hydroxide forms.[5]
-
Trustworthy Tip: The addition of potassium carbonate neutralizes the acidic catalyst and precipitates the iron salts, facilitating their removal.
-
-
Solvent Removal: Remove the excess acetone using a rotary evaporator.[3]
-
Extraction: To the remaining aqueous residue, add dichloromethane to dissolve the product. Transfer the mixture to a separatory funnel and perform an extraction. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times to ensure complete recovery of the product.[8]
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate.[3] Filter the solution to remove the drying agent.
-
Final Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a white solid.[3]
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.[9]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.
Caption: Experimental workflow for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.
Reaction Scheme
The chemical transformation from D-mannose to its di-O-isopropylidene derivative is depicted below.
Caption: Acid-catalyzed protection of D-mannose with acetone.
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and ensure efficient stirring. |
| Wet reagents or glassware | Use anhydrous acetone and ferric chloride. Thoroughly dry all glassware before use. | |
| Oily Product | Impurities | Ensure thorough washing during extraction and perform careful recrystallization. |
| Difficulty in Crystallization | Residual solvent or impurities | Ensure all the solvent is removed before attempting recrystallization. If the product remains oily, purify by column chromatography. |
Conclusion
The synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is a fundamental and enabling transformation in carbohydrate chemistry. The protocol described herein, utilizing ferric chloride as a catalyst, offers a reliable, efficient, and scalable method for producing this key intermediate. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers and drug development professionals can confidently synthesize this valuable building block for their research and development endeavors.
References
-
PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Available from: [Link]
-
AIP Publishing. Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. Available from: [Link]
-
Journal of Chemical Education. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Available from: [Link]
- Charonnat, J. A.; Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-Q-D-mannofuranose ("Diacetone Mannose").
-
ARKAT USA. Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D- mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. Available from: [Link]
-
PubMed Central. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. Available from: [Link]
-
ChemRxiv. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. Available from: [Link]
-
YouTube. Acetal Protection of Mannose. Available from: [Link]
-
ResearchGate. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Available from: [Link]
-
Unisciel. Protection du D-(+)-mannose. Available from: [Link]
-
SID. SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI- O-ISOPROPYLIDENE-a-D-MANNOFUR. Available from: [Link]
-
PubMed Central. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. Available from: [Link]
-
National Institutes of Health. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Available from: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]
-
Filo. D-Mannose reacts with acetone to give a diisopropylidene derivative (see ... Available from: [Link]
-
ResearchGate. 16: Two step protection of D-mannose to give the dithiane protected manno-diacetonide 4.13. Available from: [Link]
-
Chem-Impex. 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. Available from: [Link]
Sources
- 1. 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose|14131-84-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ressources.unisciel.fr [ressources.unisciel.fr]
- 4. pubs.aip.org [pubs.aip.org]
- 5. youtube.com [youtube.com]
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- 9. prepchem.com [prepchem.com]
The Chiral Scaffolding of Diaceton-alpha-D-mannofuranose: A Gateway to Novel Antiviral Agents
Introduction: The Strategic Advantage of a Mannose-Derived Precursor
In the relentless pursuit of effective antiviral therapeutics, the strategic selection of starting materials is paramount. Diaceton-alpha-D-mannofuranose, a readily accessible and highly versatile protected form of D-mannose, has emerged as a cornerstone chiral precursor in the synthesis of a diverse array of bioactive molecules, including potent antiviral compounds. Its rigid furanose ring, adorned with two isopropylidene protecting groups, offers a unique combination of stability and selective reactivity. This inherent stereochemistry and the ability to controllably unmask hydroxyl groups make it an ideal scaffold for the intricate and stereospecific construction of modified nucleoside analogues, which lie at the heart of many antiviral therapies.
This comprehensive guide provides detailed application notes and robust protocols for leveraging this compound in the synthesis of antiviral compounds. We will delve into the causal logic behind key experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in this critical area of medicinal chemistry.
Core Principle: From Mannose to Ribose – The Key Epimerization
Many of the most successful antiviral nucleoside analogues, such as the broad-spectrum agent Ribavirin, are built upon a ribofuranose core. Therefore, a critical strategic transformation in utilizing this compound is the stereochemical inversion, or epimerization, of the hydroxyl group at the C2 position to convert the manno-configuration to the ribo-configuration. This is typically achieved through an oxidation-reduction sequence, a cornerstone of carbohydrate chemistry. The C2 hydroxyl group is first oxidized to a ketone, which temporarily removes the chiral center. Subsequent reduction of the ketone then re-introduces the hydroxyl group, with the stereochemical outcome controlled by the choice of reducing agent and the steric environment of the molecule, often favoring the formation of the desired ribo-isomer.
Application Note 1: Synthesis of a Key Ribofuranose Intermediate from this compound
This section outlines the synthetic pathway from this compound to a versatile protected ribofuranose intermediate, suitable for subsequent glycosylation with a variety of nucleobases.
Workflow Diagram: From Mannofuranose to a Protected Ribofuranose Intermediate
Caption: Synthetic pathway from this compound to a protected ribofuranose intermediate.
Protocol 1.1: Preparation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol details the synthesis of the starting material from D-mannose.
Materials:
-
D-mannose
-
Acetone (anhydrous)
-
Antimony pentachloride (SbCl₅)
-
Pyridine
-
Benzene
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Petroleum ether
-
Molecular Sieves 3A
Procedure:
-
To a reflux apparatus equipped with a condenser and a drying tube containing Molecular Sieves 3A, add D-mannose (10.0 g) and 200 mL of anhydrous acetone.
-
Add antimony pentachloride (89.7 mg) to the suspension.
-
Reflux the mixture with stirring in a water bath at 60°C for 8 hours. The D-mannose will gradually dissolve.
-
After the reaction is complete, cool the mixture and add a small amount of pyridine to quench the catalyst.
-
Remove the acetone by rotary evaporation under reduced pressure.
-
Dissolve the resulting residue in benzene.
-
Wash the benzene solution with aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from petroleum ether to obtain pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid.[1]
Expected Yield: Approximately 80%.
Protocol 1.2: C2 Epimerization via Oxidation-Reduction
This protocol describes the conversion of the protected mannofuranose to the corresponding ribofuranose derivative.
Part A: Oxidation of the C2-Hydroxyl Group
Materials:
-
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
-
Dess-Martin periodinane (DMP) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dichloromethane (DCM, anhydrous)
Procedure (using Dess-Martin Periodinane):
-
Dissolve 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone (2,3:5,6-di-O-isopropylidene-D-lyxo-hexofuranos-2-ulose).
Part B: Stereoselective Reduction of the Ketone
Materials:
-
Crude ketone from Part A
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the crude ketone in methanol or ethanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) slowly to the stirred solution.
-
Continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully add acetic acid to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,3:5,6-di-O-isopropylidene-D-ribofuranose.
Application Note 2: Synthesis of a Ribavirin Analogue
With the key protected ribofuranose intermediate in hand, the next stage is the introduction of the nucleobase, in this case, a triazole moiety characteristic of Ribavirin.
Workflow Diagram: Glycosylation and Final Elaboration
Caption: General workflow for the synthesis of a Ribavirin analogue from the protected ribofuranose intermediate.
Protocol 2.1: Anomeric Acetylation of the Protected Ribofuranose
Materials:
-
Protected Ribofuranose Derivative
-
Acetic anhydride
-
Pyridine (anhydrous)
Procedure:
-
Dissolve the protected ribofuranose in anhydrous pyridine and cool to 0°C.
-
Slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetylated ribofuranose.
Protocol 2.2: Glycosylation with 1,2,4-Triazole-3-carboxamide
The established glycosylation route for Ribavirin synthesis often involves the reaction of a peracetylated β-D-ribofuranose with a silylated triazole derivative.
Materials:
-
Acetylated Ribofuranose
-
1,2,4-Triazole-3-carboxamide
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 1,2,4-triazole-3-carboxamide in anhydrous acetonitrile.
-
Add HMDS and a catalytic amount of TMSCl and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated triazole.
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the resulting silylated triazole and the acetylated ribofuranose in anhydrous acetonitrile.
-
Cool the solution to 0°C and add TMSOTf dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the protected Ribavirin analogue.
Protocol 2.3: Deprotection to Yield the Final Antiviral Compound
Materials:
-
Protected Ribavirin Analogue
-
Methanolic ammonia (saturated at 0°C)
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a sealed pressure vessel.
-
Stir the solution at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the final Ribavirin analogue.
Data Presentation: Characterization and Antiviral Activity
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
| Compound | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) | Purity (HPLC) |
| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | Consistent with reported values | >98% |
| Protected Ribofuranose Derivative | To be determined | >95% |
| Protected Ribavirin Analogue | To be determined | >95% |
| Final Ribavirin Analogue | Consistent with expected structure | >99% |
The antiviral activity of the final compound would then be evaluated in appropriate cell-based assays against a panel of viruses.
| Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A | Data | Data | Data |
| RSV | Data | Data | Data |
| HCV | Data | Data | Data |
(EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration)
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and widely cited methodologies in carbohydrate and nucleoside chemistry. Each step includes purification and characterization to ensure the identity and purity of the intermediates and the final product. The successful synthesis of the target antiviral compound with the expected spectroscopic data serves as a validation of the entire synthetic route. Furthermore, the biological activity data should be reproducible across multiple experiments to confirm the antiviral efficacy.
Conclusion
This compound stands as a powerful and economically viable starting material for the synthesis of complex and stereochemically rich antiviral compounds. The strategic epimerization of the C2 hydroxyl group provides a crucial entry point to the vast landscape of ribose-based nucleoside analogues. The detailed protocols and workflows presented in this guide are intended to empower researchers to explore this fertile ground of medicinal chemistry and contribute to the development of the next generation of antiviral therapies.
References
-
PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Available from: [Link]
Sources
Application Notes and Protocols: Acetal Protection of D-Mannose for Glycochemical Synthesis
This comprehensive guide provides detailed experimental procedures for the acetal protection of D-mannose, a critical step in the synthesis of complex carbohydrates and glycoconjugates. Designed for researchers, scientists, and professionals in drug development, this document offers not just protocols, but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Imperative of Protecting Groups in Carbohydrate Chemistry
D-mannose, a C-2 epimer of glucose, is a fundamental building block in a vast array of biologically significant molecules, including N-linked glycoproteins. The chemical manipulation of its multiple hydroxyl groups necessitates a strategic approach using protecting groups to achieve regioselectivity and prevent unwanted side reactions. Acetal formation is a cornerstone of this strategy, offering a robust and reversible means to mask diol functionalities. This note will detail two of the most common and versatile acetal protection schemes for D-mannose: the formation of isopropylidene (acetonide) and benzylidene acetals.
The choice of protecting group is dictated by the desired synthetic outcome. Isopropylidene acetals are typically formed under kinetic control and are valuable for protecting cis-diols, leading to the furanose form of mannose. Conversely, benzylidene acetals are formed under thermodynamic control and selectively protect the 4- and 6-hydroxyl groups of the pyranose form, creating a rigid bicyclic system that influences the reactivity of the remaining hydroxyls.
Part 1: Isopropylidene Protection of D-Mannose to Yield 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
The reaction of D-mannose with acetone in the presence of an acid catalyst leads to the formation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. This transformation is highly regioselective, a consequence of the kinetic favorability of forming five-membered rings from the cis-2,3- and 5,6-hydroxyl pairs in the furanose tautomer.
Reaction Mechanism and Rationale
The acid catalyst protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of D-mannose. The reaction proceeds via a hemiacetal intermediate, followed by elimination of water and subsequent cyclization with a second hydroxyl group to form the stable five-membered dioxolane ring. The formation of the furanose form is driven by the stability of the resulting di-acetonide protected product.
Experimental Workflow Diagram
Caption: Workflow for Isopropylidene Protection of D-Mannose.
Detailed Experimental Protocol
This protocol is adapted from a procedure utilizing concentrated sulfuric acid as the catalyst.[1]
Materials:
-
D-Mannose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
n-Hexane
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a stirred mixture of anhydrous acetone (900 mL) in a round-bottom flask, add concentrated sulfuric acid (14 mL) carefully while cooling in an ice bath.
-
To this acidic acetone solution, add D-mannose (20 g, 0.11 mol) in one portion.
-
Remove the ice bath and continue stirring the mixture at room temperature for 4 hours. The solution will typically turn light yellow.
-
After the reaction is complete (monitored by TLC, Rf = 0.65 in EtOAc), neutralize the solution by the slow addition of anhydrous sodium carbonate until effervescence ceases.
-
Filter the solid sodium sulfate and any unreacted sodium carbonate.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a mixture of n-hexane and toluene (6:1 v/v) to yield pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.
Expected Yield: Approximately 75% (22.5 g).[1] Physical Properties: Melting point 121–122 °C.[1]
Summary of Reaction Parameters
| Parameter | Condition | Rationale | Reference |
| Catalyst | Conc. H₂SO₄ | A strong acid catalyst is required to protonate acetone, initiating the reaction. | [1] |
| Solvent | Anhydrous Acetone | Serves as both the solvent and the protecting group source. Anhydrous conditions prevent hydrolysis of the acetal. | [1] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion within a reasonable timeframe. | [1] |
| Reaction Time | 4 hours | Determined by monitoring the consumption of the starting material by TLC. | [1] |
| Work-up | Neutralization with Na₂CO₃ | Quenches the acid catalyst and prevents product degradation during solvent removal. | [1] |
| Purification | Recrystallization | Provides a high-purity crystalline product. | [1] |
Alternative Catalysts: Other acid catalysts such as ferric chloride[2] or antimony pentachloride[3] can also be employed, sometimes requiring reflux conditions.[3]
Part 2: Benzylidene Protection of D-Mannose Derivatives
The formation of a 4,6-O-benzylidene acetal on a mannose derivative is a thermodynamically controlled process that yields a stable six-membered 1,3-dioxane ring fused to the pyranose ring. This protection strategy is fundamental for syntheses requiring manipulation of the C-2 and C-3 hydroxyl groups.
Rationale for Regioselectivity
The reaction of a methyl α-D-mannopyranoside with benzaldehyde dimethyl acetal under acidic conditions preferentially forms the 4,6-O-benzylidene acetal. This is because the formation of a six-membered ring involving the primary C-6 hydroxyl and the C-4 hydroxyl is thermodynamically more stable than the formation of five-membered rings at other positions. While D-mannose itself can be challenging due to the cis-2,3-diol, starting with a glycoside like methyl α-D-mannopyranoside simplifies the reaction.[4]
Experimental Workflow Diagram
Caption: Workflow for Benzylidene Protection of a Mannose Derivative.
Detailed Experimental Protocol
This protocol describes the formation of a 4,6-O-benzylidene acetal on a thioglycoside donor, a common intermediate in oligosaccharide synthesis.[5]
Materials:
-
Phenyl 4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-α-d-mannopyranoside (as an example starting material)
-
Benzaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting mannoside (e.g., Phenyl 2-deoxy-2-fluoro-1-thio-α-d-mannopyranoside, 100 mg, 0.37 mmol) in DMF (2 mL) in a round-bottom flask.
-
Add camphorsulfonic acid (8.5 mg, 37 µmol) and benzaldehyde dimethyl acetal (66 µL, 0.44 mmol) to the solution.
-
Heat the reaction mixture to 50 °C on a rotary evaporator under vacuum for 5 hours. This helps to remove the methanol byproduct and drive the reaction to completion.
-
After the reaction, remove the DMF under high vacuum.
-
Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Summary of Reaction Parameters
| Parameter | Condition | Rationale | Reference |
| Protecting Agent | Benzaldehyde dimethyl acetal | Serves as the source of the benzylidene group and avoids the production of water, which could reverse the reaction. | [5] |
| Catalyst | Camphorsulfonic acid (CSA) | A mild acid catalyst suitable for this transformation. | [5] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the carbohydrate starting material. | [5] |
| Temperature | 50 °C | Provides sufficient energy to overcome the activation barrier for acetal formation. | [5] |
| Conditions | Vacuum | Helps to remove the methanol byproduct, shifting the equilibrium towards the product side. | [5] |
| Work-up | NaHCO₃ wash | Essential for neutralizing the acidic catalyst to prevent acetal cleavage during purification. | [5] |
Characterization of Protected D-Mannose Derivatives
The successful synthesis of the protected mannose derivatives must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For the di-acetonide, characteristic signals for the four methyl groups of the isopropylidene groups will appear in the ¹H NMR spectrum between δ 1.3 and 1.5 ppm.[1] For the benzylidene acetal, a characteristic singlet for the acetal proton (PhCH) will be observed around δ 5.5-6.0 ppm, along with signals for the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[1]
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.[1]
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If TLC analysis shows significant starting material remaining, ensure all reagents and solvents are anhydrous. Water can inhibit the reaction and hydrolyze the product. For benzylidene acetal formation, ensure the vacuum is sufficient to remove the methanol byproduct.
-
Formation of Byproducts: In benzylidene acetal formation, particularly with mannose itself, the formation of 2,3-O-benzylidene isomers can occur.[6] Using a derivative like a methyl glycoside can improve 4,6-regioselectivity. The choice of a sterically hindered aldehyde, such as 2,6-dimethylbenzaldehyde, has been shown to restore selectivity for the 4,6-O-benzylidene acetal even with methyl α-D-mannopyranoside.[4]
-
Difficult Purification: If recrystallization is unsuccessful, column chromatography on silica gel is an effective alternative for purification. The choice of eluent system will depend on the polarity of the product.
Deprotection Strategies
The utility of these protecting groups lies in their stability to a range of reaction conditions and their susceptibility to cleavage under specific, mild conditions.
-
Isopropylidene Acetals: These are readily cleaved under mild acidic conditions, such as aqueous acetic acid or using acid-impregnated silica gel.
-
Benzylidene Acetals: These are also acid-labile but can be selectively cleaved. Reductive opening of the benzylidene acetal using reagents like BH₃·THF/TMSOTf can regioselectively provide a free hydroxyl at either the C-4 or C-6 position, depending on the reaction conditions, while leaving the other position protected as a benzyl ether.[7]
By mastering these protection and deprotection strategies, researchers can unlock the full synthetic potential of D-mannose for the development of novel therapeutics, biological probes, and advanced materials.
References
-
PrepChem.com. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. URL: [Link]
-
AIP Publishing. Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. URL: [Link]
-
PubMed Central. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. URL: [Link]
-
ResearchGate. Regioselective enzymatic deprotection of mannose-based disaccharides... URL: [Link]
-
PubMed Central. Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. URL: [Link]
-
SID. SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI- O-ISOPROPYLIDENE-a-D-MANNOFUR. URL: [Link]
-
Arkat USA. Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D- mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. URL: [Link]
-
PMC NIH. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. URL: [Link]
-
PMC PubMed Central. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. URL: [Link]
-
PubMed. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. URL: [Link]
-
ACS Publications. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. URL: [Link]
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
-
ResearchGate. Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4). URL: [Link]
-
PMC NIH. Selectivity of 1-O-Propargyl-d-Mannose Preparations. URL: [Link]
-
YouTube. Acetal Protection of Mannose. URL: [Link]
-
ResearchGate. Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. URL: [Link]
- Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. URL: [Not available]
-
MDPI. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization. URL: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. URL: [Link]
-
NIH. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. URL: [Link]
-
RSC Publishing. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. URL: [Link]
-
Canadian Science Publishing. FORMATION OF DIASTEREOISOMERIC ORTHOACETATES OF D-MANNOSE: N.M.R. SPECTRAL EVIDENCE. URL: [Link]
-
Amanote Research. (PDF) 4, 6-O-Benzylidene-Directed B-Mannopyranosylation and. URL: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization [mdpi.com]
Application Notes and Protocols: Selective Deprotection of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Strategic Unmasking of a Versatile Chiral Building Block
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, often referred to as diacetone mannose, is a cornerstone chiral building block in modern carbohydrate chemistry and drug development.[1][2] Its rigid furanose structure, adorned with two isopropylidene (acetonide) protecting groups, offers a predictable platform for stereoselective synthesis. The true synthetic power of this intermediate, however, is unlocked through the selective deprotection of one of its two acetonide groups. This process unmasks a specific diol functionality, paving the way for regioselective modifications essential for the synthesis of complex oligosaccharides, glycosylated therapeutics, and chiral ligands.[2]
This guide provides an in-depth exploration of the chemical principles and field-proven protocols for the selective deprotection of either the 5,6-O-isopropylidene or the 2,3-O-isopropylidene group. We will delve into the mechanistic rationale behind this selectivity, offering detailed, step-by-step procedures to empower researchers to confidently and reproducibly generate the desired mono-protected mannofuranose derivatives.
The Principle of Differential Stability: A Tale of Two Ketals
The ability to selectively hydrolyze one isopropylidene group in the presence of the other hinges on the inherent difference in their stability. This difference arises from a combination of steric and electronic factors, which can be manipulated by reaction conditions to favor either kinetic or thermodynamic control.
The 5,6-O-isopropylidene group protects a primary (C6) and a secondary (C5) hydroxyl group, forming a dioxolane ring at the terminus of the furanose side chain. In contrast, the 2,3-O-isopropylidene group protects two adjacent secondary hydroxyls (C2 and C3) and is fused to the furanose ring. The 5,6-acetonide is generally more susceptible to acid-catalyzed hydrolysis. This increased lability is attributed to greater steric accessibility and potentially less ring strain compared to the more sterically hindered and structurally integrated 2,3-acetonide.[3]
Under mild acidic conditions, the hydrolysis is kinetically controlled, favoring the faster cleavage of the more accessible 5,6-acetonide.[2] More forcing conditions or prolonged reaction times can lead to the cleavage of both groups or potentially favor the thermodynamically more stable product, although this is less commonly exploited for selective deprotection.
The generally accepted mechanism for acid-catalyzed hydrolysis begins with the protonation of one of the ketal oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. Subsequent nucleophilic attack by water and deprotonation yields the diol and acetone. The rate of this process is influenced by the stability of the carboxonium ion intermediate and the steric hindrance around the ketal.
Part 1: Selective Removal of the 5,6-O-Isopropylidene Group
The most common and synthetically useful transformation is the selective cleavage of the terminal 5,6-acetonide to furnish 2,3-O-isopropylidene-α-D-mannofuranose. This intermediate is valuable for modifications at the 5- and 6-positions.
Reaction Pathway: 5,6-Deprotection
Caption: Selective hydrolysis of the 5,6-isopropylidene group.
Comparative Data of Deprotection Methods
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | 60% Aqueous Acetic Acid | Acetic Acid/Water | 40 | 2-4 | ~85 | [3] |
| 2 | 0.8% H₂SO₄ in Methanol | Methanol | Room Temp | 1-3 | High | [3] |
| 3 | Copper(II) Chloride Dihydrate | Ethanol or 2-Propanol | Room Temp | 1-2 | >95 | [3] |
| 4 | Dowex-50W-X8 (H⁺ form) | 90% Aqueous Methanol | Room Temp | 2-6 | Excellent | [3] |
| 5 | Silica Supported Polyphosphoric Acid | Acetonitrile | 55 | 0.5 | >90 | (PPA-SiO₂)[2] |
Experimental Protocol 1: Acetic Acid Mediated Hydrolysis
This protocol is a widely used, reliable method that employs mild acidic conditions to achieve high selectivity.
Workflow Diagram:
Caption: Workflow for acetic acid-mediated deprotection.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (1 equivalent) in 60% aqueous acetic acid to a concentration of approximately 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 40°C and stir the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexane:ethyl acetate). The product, 2,3-O-isopropylidene-α-D-mannofuranose, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically eluting with a hexane-ethyl acetate gradient, to afford the pure 2,3-O-isopropylidene-α-D-mannofuranose as a white solid.
Part 2: Selective Removal of the 2,3-O-Isopropylidene Group
The selective cleavage of the 2,3-acetonide is a more challenging transformation due to its greater stability. This deprotection yields 5,6-O-isopropylidene-α-D-mannofuranose, a valuable intermediate for modifications at the 2- and 3-positions. Achieving this selectivity often requires more specialized reagents or reaction conditions that can differentiate between the two fused ring systems. While less common, methods have been developed to achieve this transformation. One approach involves the use of stronger Lewis acids under carefully controlled conditions.
Reaction Pathway: 2,3-Deprotection
Caption: Selective hydrolysis of the 2,3-isopropylidene group.
Experimental Protocol 2: Boron Trichloride Mediated Deprotection
Boron trichloride (BCl₃) is a powerful Lewis acid that can effect the cleavage of the more stable 2,3-acetonide. The reaction requires low temperatures to control its reactivity and achieve selectivity.
Workflow Diagram:
Caption: Workflow for BCl₃-mediated deprotection.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron trichloride (1.1-1.5 equivalents) in CH₂Cl₂ dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Stir the mixture at -78°C and monitor the reaction progress by TLC. The reaction time can vary, so careful monitoring is crucial to avoid over-reaction and cleavage of the second acetonide.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78°C.
-
Warm-up and Work-up: Allow the reaction mixture to warm to room temperature. Neutralize by washing with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified promptly by flash column chromatography on silica gel to yield 5,6-O-isopropylidene-α-D-mannofuranose.
Conclusion and Future Perspectives
The selective deprotection of diacetone mannose is a testament to the nuanced control that can be exerted in synthetic carbohydrate chemistry. By understanding the principles of kinetic and thermodynamic stability and by carefully selecting reagents and reaction conditions, chemists can selectively unmask specific hydroxyl groups for further elaboration. The protocols detailed herein provide reliable methods for accessing both 2,3-O-isopropylidene- and 5,6-O-isopropylidene-α-D-mannofuranose, two intermediates of significant value in the synthesis of biologically active molecules and advanced materials. As the demand for complex carbohydrates in drug discovery and glycobiology continues to grow, the mastery of these selective transformations will remain a critical skill for synthetic chemists in the field.
References
-
PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Available at: [Link]
-
Charonnat, J. A.; Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. 1996 , 73 (8), A170. Available at: [Link]
-
Jiang, R.; Zong, G.; Liang, X.; Jin, S.; Zhang, J.; Wang, D. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. 2014 , 19 (5), 6683-6693. Available at: [Link]
-
Pati, H. N.; et al. Selective hydrolysis of terminal isopropylidene ketals- an overview. Organic Chemistry: An Indian Journal. 2009 , 5 (1). Available at: [Link]
-
Bhaskar, G.; et al. Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research. 2008 , 343 (10-11), 1801-1807. Available at: [Link]
-
Chem-Impex. 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. Available at: [Link]
-
Nikam, S. M.; Gore, V. G. A mild and convenient approach for selective acetonide cleavage involved in carbohydrate synthesis using PPA-SiO2. Journal of Carbohydrate Chemistry. 2020 , 39 (1), 1-11. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
Introduction
Welcome to the technical support center for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This protected carbohydrate is a critical intermediate in the synthesis of a wide array of complex carbohydrates and glycoconjugates, making it invaluable for researchers in drug development and carbohydrate chemistry.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly impact yield and purity.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Reaction Overview & Mechanism
The synthesis of diacetone mannose involves the acid-catalyzed reaction of D-mannose with acetone. This reaction is an acetalization, where the hydroxyl groups of the mannose react with acetone to form five-membered ring acetals, known as isopropylidene groups. The reaction preferentially forms the furanose ring structure over the pyranose form due to the thermodynamic stability of the fused ring system.
The core transformation: D-Mannose + 2 Acetone (excess) --(Catalyst)--> 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose + 2 H₂O
The choice of catalyst is critical and can range from strong protic acids like sulfuric acid to Lewis acids such as iodine or ferric chloride.[2][3] Each catalyst system has its own set of advantages and challenges, which we will explore in the troubleshooting section.
Standard Laboratory Protocol
This protocol provides a reliable method for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.
Reagents and Materials
| Reagent/Material | Grade | Quantity | Key Considerations |
| D-Mannose | ≥98% | 10.0 g | Must be finely powdered and completely dry. |
| Acetone | Anhydrous | 200 mL | Must be free of water and aldehyde impurities.[4] |
| Iodine (I₂) | Reagent Grade | 0.5 g | Acts as a mild Lewis acid catalyst.[3] |
| Sodium Thiosulfate | Saturated aq. sol. | As needed | For quenching unreacted iodine. |
| Dichloromethane | Reagent Grade | 150 mL | For extraction. |
| Anhydrous Na₂SO₄ | Reagent Grade | As needed | For drying the organic phase. |
| Hexane | Reagent Grade | As needed | For crystallization/precipitation. |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add finely powdered D-mannose (10.0 g).
-
Addition of Reagents: Add anhydrous acetone (200 mL) to the flask, followed by iodine (0.5 g).
-
Reaction: Stir the suspension at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the D-mannose spot.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution dropwise with vigorous stirring until the brown color of the iodine disappears.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Crystallization: Concentrate the filtrate under reduced pressure to a thick syrup. Add hexane to induce crystallization. The product will precipitate as a white solid.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.
Expected Yield: 70-80% Expected Melting Point: 125-126 °C[5]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Category 1: Low or No Product Yield
Question: My reaction has run for several hours, but TLC analysis shows a significant amount of starting material (D-mannose) remaining. What could be the problem?
Answer: This is a common issue and can stem from several factors related to reaction conditions and reagent quality.
-
Insufficient Catalysis:
-
Why it happens: The catalyst, whether it's a protic acid or a Lewis acid like iodine, is essential for activating the carbonyl group of acetone, making it susceptible to nucleophilic attack by the hydroxyl groups of mannose. Insufficient catalyst will result in a sluggish or stalled reaction.
-
Solution: Ensure the correct amount of catalyst is added. If using iodine, its sublimation can be an issue; make sure the reaction flask is well-sealed.
-
-
Water in the Reaction Mixture:
-
Why it happens: This is an equilibrium reaction where water is a byproduct. The presence of water at the start of the reaction will push the equilibrium back towards the starting materials, according to Le Chatelier's principle.
-
Solution: Use anhydrous acetone and ensure your D-mannose is thoroughly dried. The use of a dehydrating agent, like 4A molecular sieves, can also be beneficial, particularly in iodine-catalyzed reactions.[6]
-
-
Poor Quality Acetone:
-
Why it happens: Acetone can undergo self-condensation (aldol reaction) to form byproducts like diacetone alcohol and mesityl oxide, especially in the presence of acid or base catalysts.[7][8][9] These side reactions consume acetone and can complicate the purification process. Aldehyde impurities in acetone can also lead to unwanted side reactions.[4]
-
Solution: Use high-purity, anhydrous acetone. If you suspect the quality of your acetone, it can be purified by distillation.
-
Question: The reaction seems to work, but my final isolated yield is much lower than expected. Where could I be losing my product?
Answer: Product loss can occur at several stages after the reaction is complete.
-
Inefficient Extraction:
-
Why it happens: Diacetone mannose has some water solubility. If the aqueous phase is not thoroughly extracted, a significant amount of product can be lost.
-
Solution: Perform at least three extractions with a suitable organic solvent like dichloromethane. Ensure good mixing during extraction to maximize the transfer of the product from the aqueous to the organic phase.
-
-
Problems with Crystallization:
-
Why it happens: The final product is isolated by crystallization. If the crude product is an oil that refuses to crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation.
-
Solution: Ensure the crude product is concentrated to a thick syrup before adding the anti-solvent (hexane). Scratching the inside of the flask with a glass rod can help induce crystallization. If it still fails to crystallize, purification by column chromatography may be necessary.
-
Category 2: Product Purification and Characterization Issues
Question: My final product is a sticky oil instead of a white crystalline solid. How can I purify it?
Answer: A sticky or oily product is a strong indication of impurities.
-
Column Chromatography:
-
Why it happens: The presence of mono-acetalated mannose or byproducts from acetone self-condensation can prevent crystallization.
-
Solution: Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. This will separate the desired di-protected product from the more polar impurities. After chromatography, the pure fractions can be combined, concentrated, and crystallized.
-
Question: The ¹H NMR spectrum of my product looks complex, and I'm not sure if I have the correct compound. What are the key signals to look for?
Answer: The ¹H NMR spectrum of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose has several characteristic signals.
-
Key Spectroscopic Features:
-
Isopropylidene Methyl Protons: You should observe four distinct singlets for the four methyl groups of the two isopropylidene protectors, typically in the range of δ 1.3-1.5 ppm.
-
Anomeric Proton: The proton on C1 (the anomeric carbon) is a key diagnostic signal. For the α-anomer, this usually appears as a singlet or a narrow doublet around δ 5.4 ppm.
-
Hydroxyl Proton: The free hydroxyl group at the anomeric position will appear as a broad singlet that can be exchanged with D₂O.
-
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuric acid as a catalyst instead of iodine? A1: Yes, concentrated sulfuric acid is a common and effective catalyst for this reaction. However, it is a much stronger acid than iodine and can lead to more side reactions and charring if not used carefully. The reaction with sulfuric acid often requires cooling and careful monitoring. Iodine is a milder and often more user-friendly alternative.[3]
Q2: How can I be sure my D-mannose is completely dry? A2: To ensure D-mannose is dry, you can dry it in a vacuum oven at 40-50 °C for several hours before use. Alternatively, you can co-evaporate it with an anhydrous solvent like toluene to azeotropically remove any residual water.
Q3: Is it possible to form the β-anomer of the product? A3: The α-anomer is the thermodynamically favored product and is almost exclusively formed under these reaction conditions.[10] The configuration of the final product is confirmed to be the α-anomer through solid-state structure analysis.[10][11]
Q4: What is the purpose of the sodium thiosulfate wash? A4: When using iodine as a catalyst, the sodium thiosulfate wash is essential to quench any remaining iodine. This is important because residual iodine can color the product and potentially interfere with downstream reactions.
Visualizing the Workflow & Troubleshooting
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.
Caption: Key stages in the synthesis of diacetone mannose.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of di-O-isopropylidene monosaccharides derivatives by sonication ; influence of temperature and time reaction. (2016). ResearchGate. Retrieved from [Link]
-
Charonnat, J. A. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(11), 1045. Retrieved from [Link]
-
SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI-O-ISOPROPYLIDENE-a-D-MANNOFUR. (n.d.). SID. Retrieved from [Link]
-
Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(11), 1045. Retrieved from [Link]
-
Han, X., et al. (2009). Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG). Food Science. Retrieved from [Link]
-
2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
-
Iodine in Organic Synthesis. (2010). ResearchGate. Retrieved from [Link]
- Process for preparing 1,2-5,6-diacetone-D-glucose. (1995). Google Patents.
- Purification of acetone. (1995). Google Patents.
-
selection of a novel manufacturing process and catalyst for the production of diacetone alcohol. (2021). JETIR. Retrieved from [Link]
-
Iodoketone synthesis by iodination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. (2021). Molecules. Retrieved from [Link]
-
Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. (2021). Nutrients. Retrieved from [Link]
-
diacetone alcohol. (1921). Organic Syntheses. Retrieved from [Link]
-
diacetone D-mannose, CAS No. 14131-84-1. (n.d.). iChemical. Retrieved from [Link]
-
A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. (2020). Angewandte Chemie International Edition. Retrieved from [Link]
-
The Production of Isophorone. (2023). Catalysts. Retrieved from [Link]
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- 5. diacetone D-mannose, CAS No. 14131-84-1 - iChemical [ichemical.com]
- 6. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 7. jetir.org [jetir.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
Welcome to the technical support center for the purification of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (diacetone-α-D-mannofuranose). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial carbohydrate intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Challenge of Purifying Diacetone-α-D-mannofuranose
Diacetone-α-D-mannofuranose is a protected monosaccharide widely used in the synthesis of complex carbohydrates, glycosides, and other bioactive molecules.[1][2] Its synthesis involves the acid-catalyzed reaction of D-mannose with acetone.[1][3] While the reaction itself is relatively straightforward, the purification of the desired product from unreacted starting materials, isomeric byproducts, and partially protected species can be challenging. The key to successful purification lies in understanding the chemical properties of the target molecule and its potential impurities.
This guide will walk you through common purification issues, providing not just the "how" but also the "why" behind each troubleshooting step, grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of diacetone-α-D-mannofuranose, presented in a question-and-answer format.
Issue 1: Low Yield of Crystalline Product After Reaction Work-up
Question: I've completed the synthesis and, after aqueous work-up and evaporation of the organic solvent, I'm left with an oily residue instead of the expected white crystalline solid. What went wrong?
Probable Causes & Solutions:
-
Incomplete Reaction: The primary reason for a low yield of the desired product is often an incomplete reaction. This can be due to insufficient reaction time, catalyst deactivation, or the presence of water in the acetone.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting D-mannose (which will remain at the baseline in most organic solvent systems) and the appearance of the product spot (typically with an Rf of 0.5-0.7 in a 1:1 ethyl acetate/hexane system).
-
Ensure anhydrous conditions: Use anhydrous acetone and a suitable drying agent like anhydrous sodium sulfate during the reaction.[3] Water can hydrolyze the intermediate acetals and prevent the reaction from going to completion.
-
Catalyst choice: While various Lewis and Brønsted acids can be used, ferric chloride has been reported as an efficient and safe catalyst for this transformation.[3]
-
-
-
Hydrolysis During Work-up: The isopropylidene acetal protecting groups are susceptible to hydrolysis under acidic conditions.[4][5] If the acidic catalyst is not properly neutralized during the work-up, you can lose a significant amount of your product.
-
Troubleshooting Steps:
-
Neutralize thoroughly: After the reaction, quench the acid catalyst with a mild base such as sodium bicarbonate or potassium carbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).[6]
-
Avoid strong acids: During extraction, avoid washing with strongly acidic solutions.
-
-
Workflow for Diagnosing Low Crystalline Yield
Caption: Troubleshooting workflow for low crystalline yield.
Issue 2: Product Contaminated with a More Polar Impurity
Question: My TLC plate shows a spot corresponding to the product and another significant spot at a lower Rf value. What is this impurity and how can I remove it?
Probable Cause & Solution:
-
Mono-isopropylidene Mannofuranose: The more polar impurity is likely a partially protected mannose derivative, such as 2,3-O-isopropylidene-α-D-mannofuranose. This occurs when the reaction does not proceed to completion.
-
Purification Strategy: Recrystallization Diacetone-α-D-mannofuranose is typically purified by recrystallization.[1][7] The key is to select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
Recommended Recrystallization Solvents:
-
| Solvent System | Comments |
| Hexane/Ethyl Acetate | A common choice. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Petroleum Ether | The product can be recrystallized directly from hot petroleum ether.[7] |
| n-Hexane/Acetone | Works well, especially when left to cool slowly, which can also help evaporate some of the solvent.[8] |
| Water | While sparingly soluble in cold water, it can be a good choice for polar compounds if they are soluble in hot water.[1][8] |
Issue 3: Product Contaminated with a Less Polar Impurity
Question: My purified product shows a faint, less polar spot on the TLC plate. What could this be and is it a concern?
Probable Cause & Solution:
-
Byproducts from Acetone: Commercial acetone can contain impurities or form byproducts under acidic conditions, such as diacetone alcohol or mesityl oxide.[9] These are generally more volatile and less polar than the desired product.
-
Purification Strategy: Column Chromatography If recrystallization fails to remove non-polar impurities, column chromatography is the next logical step. Given that diacetone-α-D-mannofuranose is a protected carbohydrate, reversed-phase chromatography is often a suitable choice.[10]
Recommended Column Chromatography Conditions:
-
| Stationary Phase | Mobile Phase | Elution Principle |
| Silica Gel | Hexane/Ethyl Acetate Gradient | Normal phase: increase the polarity of the eluent to elute the more polar product. |
| Pentafluorophenyl | Methanol/Water | Reversed-phase: ideal for protected monosaccharides, where elution is based on increasing hydrophobicity.[10][11] |
| Phenyl Hexyl | Methanol/Water | Reversed-phase: well-suited for protected di- and tri-saccharides, but can also be effective for monosaccharides.[10][11] |
Purification Decision Treedot
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 14131-84-1: Diaceton-alpha-D-mannofuranose [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
Welcome to the technical support resource for the synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This versatile protected carbohydrate is a crucial building block in the synthesis of complex glycans, glycoconjugates, and various natural products.[1][2] While the procedure appears straightforward, it is prone to several side reactions and experimental pitfalls that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind these issues and provide validated protocols to overcome them.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction yield is low, and a significant amount of D-mannose starting material remains. What are the primary causes?
A1: This is a common issue often traced back to three critical parameters: catalyst activity, moisture content, and reaction time. The reaction involves the formation of two isopropylidene ketals, which is an equilibrium process that must be driven to the product side.[3]
Core Causalities & Solutions:
-
Catalyst Inactivation: The Lewis acid catalysts typically used (e.g., anhydrous FeCl₃, ZnCl₂, SbCl₅) are extremely sensitive to moisture.[4][5][6] Any water present in the acetone, on the glassware, or in the D-mannose will hydrolyze or deactivate the catalyst, halting the reaction.
-
Troubleshooting: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous grade acetone and consider storing it over molecular sieves. D-mannose should be dried under vacuum over a desiccant before use.
-
-
Insufficient Reaction Time/Temperature: The reaction requires sufficient time to reach equilibrium. Depending on the catalyst and scale, this can range from a few hours to overnight.[4][5]
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., gentle reflux).[4]
-
-
Inefficient Mixing: D-mannose has limited solubility in acetone.[7] If the mixture is not stirred vigorously, the solid mannose will not be sufficiently exposed to the catalyst and acetone, leading to an incomplete reaction.
-
Troubleshooting: Use a magnetic stir bar appropriately sized for the reaction flask and ensure vigorous stirring to maintain a fine suspension of the D-mannose.
-
Below is a diagram illustrating the general workflow for a successful synthesis.
Caption: General workflow for diacetone mannose synthesis.
Q2: My final product is a sticky, colorless syrup, not the expected white crystalline solid. How can I isolate the pure product?
A2: Obtaining a syrup indicates the presence of impurities that inhibit crystallization. The most common culprits are partially protected mannose derivatives (mono-acetonides) and, significantly, the formation of the isomeric diacetonide pyranose.[8]
Understanding the Isomeric Impurity:
D-mannose exists in an equilibrium between its five-membered (furanose) and six-membered (pyranose) cyclic forms in solution.[9][10] While the desired product is the furanose derivative, the reaction can also produce 2,3:4,6-di-O-isopropylidene-α-D-mannopyranose . The formation of this pyranose isomer is a significant side reaction that leads to a mixture that is difficult to crystallize.
Caption: Desired furanose product vs. common pyranose side product.
Purification Protocol:
If recrystallization from solvents like petroleum ether or hexanes fails, purification via column chromatography is necessary.[4][8]
-
Prepare the Column: Use silica gel as the stationary phase.
-
Choose the Eluent: A solvent system of ethyl acetate/hexanes is typically effective. Start with a low polarity mixture (e.g., 1:9 EtOAc/Hex) and gradually increase the polarity (e.g., up to 3:7 EtOAc/Hex).[8]
-
Run the Column: Dissolve the crude syrup in a minimal amount of dichloromethane or the starting eluent mixture and load it onto the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product. The furanose and pyranose isomers often have separable R_f values.
Q3: I seem to be cleaving the isopropylidene groups during the workup procedure. How can this be avoided?
A3: Isopropylidene ketals are stable to basic and neutral conditions but are highly susceptible to acid-catalyzed hydrolysis.[6][11] The Lewis acid catalyst used in the reaction is strong enough to cause deprotection if not properly neutralized before workup, especially during solvent evaporation where the acid concentration increases.
Self-Validating Workup Protocol:
The key is to neutralize the acid catalyst in situ before any concentration steps.
-
Cool the Reaction: Once the reaction is complete by TLC, cool the mixture to room temperature.
-
Neutralize: Add a mild base to quench the Lewis acid. Options include:
-
Confirm Neutrality: Check the pH of the mixture with pH paper to ensure it is neutral or slightly basic.
-
Isolate: Proceed with filtration (to remove catalyst residues) and evaporation of the solvent under reduced pressure.
The following flowchart outlines the decision-making process for a stable workup.
Caption: Troubleshooting flowchart for reaction workup.
Key Experimental Protocols
Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol is adapted from established microscale and preparative scale procedures.[5]
Reagents and Conditions
| Reagent/Parameter | Amount (per 1.0 g D-mannose) | Purpose |
| D-(+)-Mannose | 1.0 g (5.55 mmol) | Starting Material |
| Anhydrous Acetone | 20 mL | Reagent & Solvent |
| Anhydrous Ferric Chloride (FeCl₃) | 50 mg (0.3 mmol) | Lewis Acid Catalyst |
| Reaction Temperature | 55-60 °C (Reflux) | --- |
| Reaction Time | 2-4 hours (Monitor by TLC) | --- |
| Quenching Agent | 10% Potassium Carbonate or Sat. NaHCO₃ | Neutralization |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add D-(+)-mannose (1.0 g) and anhydrous acetone (20 mL).
-
With vigorous stirring, add anhydrous ferric chloride (50 mg).
-
Heat the mixture to a gentle reflux (approx. 55-60 °C) for 2-4 hours.
-
Monitor the reaction's progress by TLC (3:7 Ethyl Acetate/Hexanes), observing the disappearance of the baseline starting material spot and the appearance of a product spot (R_f ≈ 0.5).
-
Once complete, cool the flask to room temperature.
-
Carefully add a quenching agent (e.g., 1-2 mL of 10% K₂CO₃ or saturated NaHCO₃ solution) dropwise until the mixture is neutral. A precipitate of iron hydroxides may form.[3]
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in a pre-weighed flask to yield the crude product.
-
Purify the product by recrystallization from petroleum ether or by column chromatography as described in Q2. The pure product is a white crystalline solid with a melting point of 122-123 °C.[4]
References
-
PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Available from: [Link]
-
Charonnat, J. A., & Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. Available from: [Link]
-
Peczuh, M. W., et al. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. ACS Omega. Available from: [Link]
-
Wang, Y., et al. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Available from: [Link]
-
Journal of Chemical Education. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Available from: [Link]
-
Akar, A., et al. Synthesis and Polymerization of Vinyl Saccharides "As Glycomonomers" Bearing 2,3:5,6-DI-O-Isopropylidene-a-D-Mannofuran-Sid. G.U. Journal of Science. Available from: [Link]
-
TSI Journals. Selective hydrolysis of terminal isopropylidene ketals-an overview. Available from: [Link]
-
Geometry of Molecules. Pyranose vs Furanose- Know The Sugar Cyclization. Available from: [Link]
-
Guo, Z., et al. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles. Organic Letters. Available from: [Link]
-
University of Babylon. 6 Pyranose and Furanose rings formation. Available from: [Link]
-
Wikipedia. Biochemistry. Available from: [Link]
-
Chem-Impex. 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. Available from: [Link]
-
Master Organic Chemistry. Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Available from: [Link]
-
Semantic Scholar. Oriental Journal of Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available from: [Link]
-
Chegg. Solved synthesis of diacetone mannose - why did the product. Available from: [Link]
-
ResearchGate. Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Available from: [Link]
-
Chegg. Experiment VII - Microscale Synthesis of Diacetone Mannose. Available from: [Link]
-
MDPI. Selectivity of 1-O-Propargyl-d-Mannose Preparations. Available from: [Link]
-
XINDAO. 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose CAS... Available from: [Link]
-
ResearchGate. Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. Available from: [Link]
-
Chegg. Solved Full mechanism for the synthesis of diacetone mannose. Available from: [Link]
-
PubMed. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Available from: [Link]
-
YouTube. Acetal Protection of Mannose. Available from: [Link]
-
Wikipedia. Glucose. Available from: [Link]
-
PubMed. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. Available from: [Link]
-
PubMed. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Wholesale 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose CAS:14131-84-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Solved synthesis of diacetone mannose - why did the product | Chegg.com [chegg.com]
- 8. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geometryofmolecules.com [geometryofmolecules.com]
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- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Optimization of Mannose Acetal Protection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of reaction conditions for mannose acetal protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical and often challenging steps in carbohydrate synthesis. Monosaccharides like mannose are polyhydroxylated, making regioselective protection and deprotection of specific hydroxyl groups a primary challenge in carbohydrate chemistry[1]. Acetal groups are excellent choices for protecting diols due to their stability in neutral to strongly basic conditions, which is essential when subsequent reactions involve organometallics, hydrides, or other basic nucleophiles[2][3].
This document provides troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of mannose acetalization, ensuring high yields, and desired regioselectivity.
Troubleshooting Guide: Common Issues in Mannose Acetal Protection
Navigating the experimental landscape of mannose protection can present several common hurdles. This section provides a systematic approach to identifying and resolving these issues.
| Problem Encountered | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Yield of Protected Product | 1. Inefficient Water Removal: Acetal formation is a reversible equilibrium reaction. The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials according to Le Chatelier's principle[4]. 2. Inactive or Insufficient Catalyst: The acid catalyst may be degraded, or the catalytic loading might be too low to effectively activate the carbonyl of the acetalating reagent[5]. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Implement rigorous water scavenging. Use a dehydrating agent that reacts with water, such as 2,2-dimethoxypropane (DMP) or trimethyl orthoformate[5]. Alternatively, for reactions in appropriate solvents (e.g., toluene), use a Dean-Stark apparatus to physically remove water via azeotropic distillation[4]. 2. Verify catalyst activity and loading. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), CSA). If yields are still low, consider a more potent Lewis acid, but be mindful of potential side reactions. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Optimize reaction conditions. Monitor the reaction by TLC. If the reaction stalls, consider gently heating to increase the rate. For the synthesis of 2,3-O-isopropylidene-α-d-mannopyranosides, heating to 70 °C after an initial period at room temperature can drive the reaction to completion, achieving yields up to 93%[6]. |
| Poor Regioselectivity (e.g., mixture of 2,3- and 4,6-acetals) | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of products rather than the desired kinetic product (or vice-versa). The 4,6-O-acetal is often the thermodynamic product, while protection of vicinal diols can be kinetically favored under certain conditions[7]. 2. Nature of Catalyst: Standard acid catalysts (e.g., HCl, p-TsOH) are often non-selective and promote equilibration[8]. | 1. Adjust the temperature. Low temperatures (e.g., -78 °C to 0 °C) typically favor the kinetically controlled product[7][8]. Conversely, higher temperatures and longer reaction times allow the system to reach thermodynamic equilibrium. 2. Employ a catalyst-controlled strategy. Chiral phosphoric acids (CPAs) can induce high regioselectivity in acetalizations, allowing for the formation of specific isomers that are otherwise difficult to obtain. For D-mannose derivatives, these catalysts have been shown to provide regioisomeric ratios greater than 12:1[8]. |
| Formation of Mono-protected and Other Side Products | 1. Incorrect Stoichiometry: An insufficient amount of the acetalating agent (e.g., acetone, DMP) was used. 2. Steric Hindrance: The formation of the second acetal group may be sterically hindered, leading to an accumulation of the mono-protected intermediate. | 1. Use a large excess of the acetalating agent. Often, the acetalating agent (e.g., acetone, 2,2-dimethoxypropane) is used as the solvent or co-solvent to drive the reaction forward. For instance, in the synthesis of diacetonide mannose, DMP is often used in a multi-equivalent excess[7]. 2. Increase reaction time and/or temperature. Pushing the reaction conditions can help overcome the activation barrier for the formation of the more hindered di-protected product. |
| Unintended Deprotection During Workup | 1. Exposure to Aqueous Acid: Acetals are highly labile under acidic aqueous conditions[4][9]. The reaction quench or extraction process may have been inadvertently acidic. 2. Overly Harsh Quenching: Using a strong base can sometimes lead to other unwanted side reactions depending on the substrate. | 1. Ensure a neutral or basic quench. Quench the reaction with a mild base such as 10% potassium carbonate solution, saturated sodium bicarbonate, or triethylamine (Et₃N) before introducing water or performing an aqueous extraction[10][11]. 2. Use a mild quenching agent. A saturated aqueous solution of sodium bicarbonate is typically sufficient to neutralize the acid catalyst without causing degradation of sensitive substrates[12]. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during mannose acetal protection experiments.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
stability of Diaceton-alpha-D-mannofuranose under acidic vs basic conditions
Welcome to the Technical Support Center for Diacetone-α-D-mannofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile carbohydrate intermediate. Here, we address common questions and challenges related to the stability of its diacetonide protecting groups under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: Why is my Diacetone-α-D-mannofuranose decomposing under acidic conditions?
Diacetone-α-D-mannofuranose possesses two isopropylidene (acetonide) protecting groups, which are classified as acetals. Acetals are inherently sensitive to acidic conditions and can undergo hydrolysis to reveal the original diol functionalities.[1][2][3] The stability of these groups is significantly reduced in the presence of even mild acids, leading to partial or complete deprotection of the mannose core.
The underlying chemical principle is the acid-catalyzed hydrolysis of the acetal linkage. The reaction is initiated by the protonation of one of the acetal oxygen atoms, which converts the alkoxy group into a good leaving group (an alcohol). Subsequent intramolecular rearrangement and attack by water lead to the cleavage of the C-O bond and regeneration of the diol.[4][5]
Q2: I need to perform a reaction under basic conditions. Will the diacetonide protecting groups be stable?
Yes, the diacetonide protecting groups of Diacetone-α-D-mannofuranose are generally stable under basic and nucleophilic conditions.[1][3] Unlike their lability in acid, acetals do not have a readily available pathway for cleavage in the presence of bases. The alkoxide leaving groups are poor leaving groups, and there is no electrophilic center that is readily attacked by hydroxide or other nucleophiles under basic conditions.[1] This stability makes diacetonide groups excellent choices for protecting diols during reactions that require basic reagents, such as esterifications, ether synthesis, or reactions involving organometallic reagents.
Q3: Is it possible to selectively remove only one of the two diacetonide groups?
Yes, selective removal of the terminal 5,6-O-isopropylidene group is a well-established procedure.[6][7] This regioselectivity is possible because the 5,6-acetonide is more sterically accessible and generally more acid-labile than the 2,3-O-isopropylidene group, which is part of a more rigid fused ring system.
Mild acidic conditions are typically employed to achieve this selective deprotection. A common method involves the use of a catalytic amount of a Lewis acid, such as copper(II) chloride (CuCl₂), in an alcohol solvent at room temperature.[6][7] This approach offers high yields of the corresponding 2,3-O-isopropylidene-α-D-mannofuranose.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Complete Deprotection Instead of Selective Hydrolysis | The acidic conditions are too harsh (e.g., strong mineral acid, high temperature). | - Switch to a milder acid catalyst: Employ a Lewis acid like copper(II) chloride (CuCl₂) or ytterbium(III) triflate (Yb(OTf)₃) which are known for their mildness and selectivity.[6][7] - Control the temperature: Perform the reaction at room temperature or below to minimize the rate of hydrolysis of the more stable 2,3-acetonide. - Carefully monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the desired mono-protected product. Quench the reaction as soon as the starting material is consumed. |
| No Reaction or Incomplete Reaction During Deprotection | The acid catalyst is too weak or inactive, or there is insufficient water for hydrolysis. | - Increase catalyst loading: A slight increase in the amount of Lewis acid catalyst may be necessary. - Ensure the presence of water: While anhydrous conditions are often sought in other reactions, a stoichiometric amount of water is required for hydrolysis. For Lewis acid-catalyzed reactions in alcohol, the dihydrate form of the salt (e.g., CuCl₂·2H₂O) can be used.[6][7] - Consider a stronger, yet controlled, acid system: A buffered acetic acid solution (e.g., acetic acid/sodium acetate) can provide a controlled pH environment for hydrolysis. |
| Formation of Unidentified Byproducts | Acid-catalyzed side reactions such as elimination or rearrangement of the carbohydrate core. | - Use milder reaction conditions: As with incomplete deprotection, switching to a milder catalyst and lower temperatures can minimize side reactions. - Ensure prompt work-up and neutralization: After the reaction is complete, immediately neutralize the acid to prevent further degradation of the product during purification.[6] |
| Compound Instability During Storage | Residual acidic impurities from synthesis or purification. | - Ensure thorough neutralization and purification: After any acid-catalyzed step, wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of acid. - Store in a cool, dry, and inert environment: Keep the purified Diacetone-α-D-mannofuranose in a tightly sealed container, away from acidic vapors.[6] |
Experimental Protocols
Protocol 1: Selective Deprotection of the 5,6-O-Isopropylidene Group
This protocol describes the regioselective hydrolysis of the terminal acetonide using copper(II) chloride.[6][7]
-
Dissolve Diacetone-α-D-mannofuranose (1 equivalent) in 2-propanol.
-
Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (5 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Neutralize the reaction mixture by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting 2,3-O-isopropylidene-α-D-mannofuranose by flash column chromatography.
Visualizing the Chemistry
Acid-Catalyzed Hydrolysis Mechanism
The following diagram illustrates the stepwise mechanism of the acid-catalyzed hydrolysis of an acetonide protecting group.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Troubleshooting Workflow for Deprotection
This workflow provides a logical approach to troubleshooting common issues encountered during the deprotection of Diacetone-α-D-mannofuranose.
Caption: Troubleshooting workflow for deprotection reactions.
References
-
Iwata, M., & Ohrui, H. (1981). A Simple Regioselective Partial Hydrolysis of Di-O-isopropylidene Monosaccharides with Copper(II) Ion. Bulletin of the Chemical Society of Japan, 54(9), 2837-2838. [Link]
-
Capon, B. (1969). Mechanism in carbohydrate chemistry. Chemical Reviews, 69(4), 407-498. [Link]
-
García Fernández, J. M., Ortiz Mellet, C., Moreno Marín, A., & Fuentes, J. (1995). A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Carbohydrate research, 274, 263-268. [Link]
-
Asensio, J. L., & Jiménez-Barbero, J. (1995). The use of the nuclear Overhauser effect in the conformational analysis of carbohydrates and their derivatives. Chemical Society Reviews, 24(6), 457-467. [Link]
-
Saha, S., & Singh, V. K. (2009). Selective hydrolysis of terminal isopropylidene ketals: an overview. TSI, 8(1), 1-10. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272. [Link]
-
Pearson Education. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given. [Link]
-
Khan Academy. (n.d.). Mechanism of acid-catalyzed hydrolysis. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Crimmins, M. T., & Pace, J. M. (2004). 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
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- 4. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
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- 6. academic.oup.com [academic.oup.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of Protected Mannose Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate challenges of purifying protected mannose derivatives. The unique structural properties of carbohydrates—multiple stereocenters, the presence of anomers, and the lability of protecting groups—make their purification a non-trivial task that often requires more than standard chromatographic protocols.[1][2]
This document moves beyond simple step-by-step instructions. It is structured to provide you with the causal reasoning behind experimental choices, offering troubleshooting strategies and validated protocols to address the specific issues you may encounter in the lab.
Section 1: Troubleshooting Common Purification Problems
This section addresses the most frequent and frustrating challenges encountered during the purification of mannoside derivatives. Each issue is presented in a problem-and-solution format.
Issue 1: Persistent Co-elution of a Major Impurity with Your Product
Symptom: You observe a single, slightly broad spot on TLC or a poorly resolved peak in your column chromatography fractions. Subsequent NMR analysis reveals a mixture of your desired mannose derivative and a closely related impurity.
Potential Causes & Troubleshooting Actions:
-
C-2 Epimerization: The most common impurity in syntheses starting from or targeting mannose is its C-2 epimer, glucose.[3][4] This is particularly prevalent in reactions like molybdate-catalyzed epimerization of glucose, where an equilibrium mixture is formed.[4]
-
Solution: High-Performance Liquid Chromatography (HPLC). For baseline separation of epimers, preparative HPLC is often the most effective method. Strong cation exchange resins are particularly adept at separating mannose from glucose.[4]
-
Expert Tip: Running the HPLC at an elevated temperature (e.g., 60-70 °C) can sometimes improve peak shape and separation efficiency for carbohydrates.[4][5]
-
-
Incomplete Reaction or Reagent Impurities: Unreacted starting materials or by-products from reagents can co-elute if they have similar polarities to the product.
-
Solution: Orthogonal Purification Strategy. If normal-phase chromatography on silica gel fails, consider an alternative technique.
-
Reversed-Phase Chromatography: For moderately polar compounds, C18 silica can provide a different selectivity profile. This is especially useful for compounds where protecting groups have been partially removed.[6]
-
Recrystallization: If your compound is crystalline, fractional crystallization can be a powerful tool to remove impurities.[3][7] Experiment with solvent/anti-solvent systems like methanol/ethanol, methanol/isopropyl alcohol, or ethyl acetate/hexanes.[4][7][8]
-
-
Issue 2: Inseparable Mixture of Anomers (α/β)
Symptom: NMR analysis clearly shows two distinct sets of signals for the anomeric proton (and other nearby protons), indicating a mixture of α and β anomers, which could not be separated by flash chromatography.
Potential Causes & Troubleshooting Actions:
-
Similar Polarity: The α and β anomers of many protected mannosides have nearly identical polarities, making separation on standard silica gel extremely difficult.[9]
-
Solution 1: Accept the Mixture. In many synthetic routes, the anomeric center is not critical for subsequent steps or may be modified later (e.g., conversion to a thioglycoside or trichloroacetimidate donor). If possible, it is often most efficient to proceed with the anomeric mixture.
-
Solution 2: Modify Chromatographic Conditions.
-
Change Eluent System: Subtle changes in solvent polarity or composition can sometimes resolve anomers. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system.
-
Adjust Temperature (HPLC): For HPLC separations, temperature is a critical parameter. Lowering the temperature may enhance separation, while raising it may cause the peaks to coalesce, which can be useful for quantifying the total product.[5][10]
-
-
Solution 3: Derivatization. In some cases, acetylating a free hydroxyl group can alter the conformation enough to allow for separation of the resulting anomeric acetates.[9]
-
The following decision tree illustrates a typical workflow for handling anomeric mixtures post-synthesis.
Caption: Decision workflow for handling anomeric mixtures.
Issue 3: Product Degradation During Column Chromatography
Symptom: You observe new, often more polar, spots appearing on TLC analysis of your column fractions. The overall yield is low, and the purified product appears less stable than the crude material.
Potential Causes & Troubleshooting Actions:
-
Acid-Sensitivity of Protecting Groups: Standard silica gel is inherently acidic and can catalyze the cleavage of acid-labile protecting groups, such as:
-
Silyl ethers (TBDMS, TIPS) [13]
-
Trityl (Tr) and Dimethoxytrityl (DMT) ethers [14]
-
Solution 1: Neutralize the Eluent. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use Neutralized or Deactivated Silica. You can purchase commercially prepared neutral silica gel, or prepare it by slurrying standard silica gel in your eluent containing 1% Et₃N before packing the column.
-
Solution 3: Switch to a Different Stationary Phase.
-
Alumina (basic or neutral): A good alternative for very acid-sensitive compounds.
-
Reversed-Phase (C18): Operates under neutral conditions (water/acetonitrile or water/methanol) and is an excellent choice if your compound has sufficient polarity.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase (silica) and reversed-phase (C18) chromatography?
This choice depends primarily on the polarity of your protected mannose derivative.[6]
-
Use Normal-Phase (Silica Gel) for compounds that are relatively nonpolar. This includes fully protected mannosides with benzyl ethers, acetates, or bulky silyl ethers. These compounds are typically soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane.[6]
-
Use Reversed-Phase (C18 Silica) when your compound is more polar. This is common after selective deprotection, where one or more free hydroxyl groups are present. It is also the method of choice for fully deprotected carbohydrates.[6]
Caption: Decision tree for selecting a primary purification strategy.
Q2: What are some good starting eluent systems for flash chromatography on silica gel?
The optimal eluent system provides a retention factor (Rf) of ~0.2-0.3 for your target compound on TLC. The table below provides empirically validated starting points for various classes of protected mannosides.
| Protecting Group Profile | Typical Eluent System | Polarity | Reference(s) |
| Per-O-acetylated | Hexane / Ethyl Acetate (3:1 to 1:1) | Low | [11] |
| Per-O-benzylated | Hexane / Ethyl Acetate (9:1 to 4:1) | Very Low | |
| Benzylidene acetals | Hexane / Ethyl Acetate (4:1 to 1:1) | Low-Medium | [8] |
| Mixed Benzyl/Acetonide | Hexane / Ethyl Acetate (3:1) | Low-Medium | [11] |
| Thioglycosides (protected) | Dichloromethane / Methanol (99:1 to 95:5) | Medium | [9] |
| One free -OH group | Dichloromethane / Methanol (98:2 to 90:10) | Medium-High | [13] |
Q3: My compound is invisible on TLC under a UV lamp. How can I visualize it?
Most protected carbohydrates lack a UV chromophore. Visualization requires chemical staining. After developing your TLC plate, dry it completely and dip it into one of the following stains, then heat gently with a heat gun until spots appear.
-
Potassium Permanganate (KMnO₄) Stain: A general stain for any compound that can be oxidized.
-
Ceric Ammonium Molybdate (CAM) Stain: Excellent for carbohydrates, often giving blue or green spots.
-
p-Anisaldehyde Stain: Gives a range of colors with different functional groups, very useful for carbohydrates.
Section 3: Key Experimental Protocol
Protocol: Flash Column Chromatography with Neutralized Eluent
This protocol is designed for the purification of an acid-sensitive protected mannose derivative.
1. Preparation of the Eluent and Slurry: a. Determine the optimal eluent system using TLC (e.g., 2:1 Hexane:Ethyl Acetate) to achieve an Rf of ~0.25 for the product. b. Prepare a bulk volume of this eluent (e.g., 1 L). To this, add 0.5% v/v triethylamine (Et₃N) (i.e., 5 mL for 1 L). This is your mobile phase. c. In a beaker, add silica gel (typically 50-100x the mass of your crude product) and add the mobile phase to create a slurry.
2. Packing the Column: a. Secure a glass column vertically. Ensure the stopcock is closed. b. Pour the silica slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. c. Use a gentle stream of air or nitrogen pressure applied to the top of the column to pack the silica bed firmly and evenly. The goal is a stable, horizontal surface. d. Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disruption during sample loading.
3. Loading the Sample: a. Dissolve your crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively (for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to create a "dry load". c. Carefully apply the dissolved sample (wet load) or the silica-adsorbed sample (dry load) to the sand layer at the top of the column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed. b. Apply pressure to the top of the column and begin collecting fractions. Maintain a steady flow rate. c. Monitor the elution process by collecting small fractions and analyzing them by TLC. d. Pool the fractions containing the pure product.
5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove residual solvent and triethylamine.
References
- overcoming challenges in the stereospecific synthesis of L-Mannose. (n.d.). Benchchem.
- Mannose Production Purification and Chromatographic Separation. (n.d.). Sunresin.
- Synthesis and Purification of D-Mannose-13C-2: An In-depth Technical Guide. (n.d.). Benchchem.
- Possibilities of Optimizing the Purity of Mannose in Continuous Chromatographic Separation. (2025). ResearchGate.
- Synthesis and characterization of some D-mannose derivatives. (n.d.). ResearchGate.
- Purification and Characterization of a Mannose-Containing Disaccharide Obtained From Human Pregnancy Urine. A New Immunoregulatory Saccharide. (1984). PubMed.
- Separation of Anomer. (n.d.). Shodex HPLC Columns and Standards.
- Mannose-impurities. (n.d.). Pharmaffiliates.
- Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs.
- Thiomonosaccharide Derivatives from D-Mannose. (n.d.). MDPI.
- Selectivity of 1-O-Propargyl-d-Mannose Preparations. (n.d.). PMC - NIH.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2025). ResearchGate.
- Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. (n.d.). PMC - PubMed Central.
- Preparation of d-Mannose. (n.d.).
- A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. (2023). PMC.
- A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. (2023). ACS Central Science.
- Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. (n.d.). MDPI.
- Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. (n.d.). PMC - NIH.
- USER GUIDE FOR CARBOHYDRATE ANALYSIS COLUMNS. (n.d.).
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. (2020). PubMed Central.
- Purification and characterization of a mannose-containing disaccharide obtained from human pregnancy urine. A new immunoregulato. (n.d.). SciSpace.
- Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (n.d.). NIH.
- Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. (n.d.). PMC - NIH.
- Purification and characterization of a mannose-containing disaccharide obtained from human pregnancy urine. A new immunoregulatory saccharide. (n.d.). PMC - NIH.
- Elimination reactions of the fully ether-protected d-manno derivative 37. (n.d.). ResearchGate.
- Simultaneous Production of Rhamnolipids and Glycolipopeptides by Burkholderia thailandensis E264 via Covalorization of Torrefied Wood Waste and Food Waste. (2026). ACS Omega.
- Scheme 1 Synthesis of orthogonally protected mannose derivative 8 and... (n.d.). ResearchGate.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
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- 13. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
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preventing the formation of anomers during Diaceton-alpha-D-mannofuranose synthesis
Technical Support Center: Diacetone-α-D-mannofuranose Synthesis
Welcome to the technical support guide for the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This document is designed for researchers, chemists, and process development professionals to address and resolve common challenges encountered during this critical carbohydrate protection reaction. Our focus is on ensuring high selectivity for the desired α-anomer and preventing the formation of the β-anomer impurity.
The conversion of D-mannose to its diacetonide derivative is a cornerstone reaction in glycochemistry, providing a key intermediate for the synthesis of complex carbohydrates and glycoconjugates. However, controlling the stereochemistry at the anomeric center (C-1) is paramount. The formation of the five-membered furanose ring is subject to thermodynamic and kinetic controls that dictate the ratio of α and β anomers.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols to ensure your synthesis preferentially yields the thermodynamically stable α-anomer.
Troubleshooting Guide: Anomer Formation
This section addresses the most common issue in diacetone mannose synthesis: the presence of the undesired β-anomer in the final product.
Problem: My final product is a mixture of α and β anomers, with a significant proportion of the β-form.
This is the most frequent challenge and almost always points to the reaction not having reached thermodynamic equilibrium. The α-anomer is the more stable product, but the β-anomer can form under kinetically controlled conditions.[3][4][5] Let's break down the potential causes and solutions.
Visualizing the Path to the Right Product
To understand the troubleshooting process, consider the reaction pathway. The goal is to create conditions that favor the lower-energy, more stable α-anomer product.
Caption: Thermodynamic vs. Kinetic Control in Mannose Acetonide Formation.
Troubleshooting Table
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| High β-anomer content (>5%) in final product NMR. | Insufficient Reaction Time: The reaction was stopped before reaching thermodynamic equilibrium. | Action: Increase the reaction time significantly. Explanation: The formation of the α-anomer is thermodynamically favored but may be kinetically slower. Allowing the reaction to stir for a longer period (e.g., 4-8 hours or even overnight) enables the initially formed kinetic products to equilibrate to the more stable α-anomer.[6][7] Monitor the reaction by TLC until the starting material is consumed and the product spot is dominant. |
| Reaction appears stalled; starting material remains after prolonged time. | 1. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄, FeCl₃) may be old, hydrated, or insufficient. 2. Presence of Water: Excessive moisture in the acetone or on the glassware can inhibit the reaction. | Action 1: Use a fresh, anhydrous catalyst. For H₂SO₄, use concentrated sulfuric acid. For Lewis acids like FeCl₃ or SbCl₅, ensure they are anhydrous.[8][9] Action 2: Use anhydrous acetone and oven-dried glassware. Consider adding a dehydrating agent like anhydrous copper sulfate or molecular sieves to the reaction setup.[8] |
| Low yield and presence of multiple unidentified spots on TLC. | Reaction Temperature Too High or Low: Incorrect temperature can lead to side reactions or slow kinetics. | Action: Maintain the recommended temperature for your chosen catalyst. For H₂SO₄, room temperature is often sufficient.[6] For some Lewis acids, gentle reflux (around 60°C) may be required.[8] Explanation: Excessively high temperatures can cause degradation of the sugar, while temperatures that are too low will prevent the system from reaching equilibrium in a reasonable timeframe.[5] |
| Product is an inseparable mixture of anomers. | Suboptimal Quenching/Workup: The equilibrium can be disturbed during workup if not properly neutralized. | Action: Before solvent removal, thoroughly neutralize the acid catalyst with a base like anhydrous sodium carbonate, pyridine, or aqueous sodium bicarbonate.[6][8] Explanation: Failure to neutralize the acid allows the anomeric equilibrium to persist during concentration, potentially leading to a mixed product. |
Frequently Asked Questions (FAQs)
Q1: Why is the α-anomer the thermodynamically preferred product in this specific reaction?
The stability of cyclic sugar derivatives is complex, but in the case of 2,3:5,6-di-O-isopropylidene-D-mannofuranose, the α-anomer is more stable due to the minimization of steric interactions. The bulky isopropylidene groups create a specific conformation where the α configuration at the anomeric carbon results in a lower overall ring strain compared to the β configuration.
Q2: What is the role of the acid catalyst in the reaction?
The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of mannose. Second, and crucially for anomer control, it catalyzes the reversible opening and closing of the hemiacetal at the anomeric carbon.[10] This continuous equilibration is what allows the reaction mixture to eventually settle on the most thermodynamically stable product, the α-anomer.[2]
Q3: Can I use 2,2-dimethoxypropane (DMP) instead of acetone?
Yes, using DMP is a highly effective variation of this procedure.[11] DMP serves as both the isopropylidene group source and an in-situ water scavenger. It reacts with the water generated during the reaction to produce acetone and methanol, thereby driving the equilibrium towards the diacetonide product. This often leads to faster reactions and higher yields.
Q4: What are the best catalysts for this synthesis?
Several catalysts are effective, and the choice may depend on scale and available resources:
-
Concentrated Sulfuric Acid (H₂SO₄): A classic, inexpensive, and effective catalyst. Typically used in small amounts with acetone at room temperature.[6]
-
Iodine (I₂): A milder Lewis acid catalyst that can be advantageous for sensitive substrates.
-
Anhydrous Ferric Chloride (FeCl₃): An efficient and safe Lewis acid catalyst.[9]
-
Antimony Pentachloride (SbCl₅): A very strong Lewis acid reported to give good results, often with refluxing acetone.[8]
Recommended Catalyst Conditions
| Catalyst | Typical Loading | Solvent | Temperature | Typical Time | Reference |
| Conc. H₂SO₄ | ~14 mL per 20g Mannose | Anhydrous Acetone | Room Temp | 4 h | [6] |
| Anhydrous FeCl₃ | 5 mg per 100mg Mannose | Anhydrous Acetone | Room Temp | ~30 min | [9] |
| SbCl₅ | ~90 mg per 10g Mannose | Anhydrous Acetone | 60 °C (Reflux) | 8 h | [8] |
Optimized Experimental Protocol
This protocol is based on the use of sulfuric acid, a widely accessible and reliable catalyst.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of diacetone mannose.
Step-by-Step Methodology
-
1. Reagent Preparation: To a dry 2 L round-bottom flask equipped with a magnetic stirrer, add D-mannose (20 g, 0.11 mol).[6]
-
2. Reaction Setup: Add anhydrous acetone (900 mL) to the flask and stir to suspend the mannose. Cool the mixture in an ice-water bath.[6]
-
3. Catalyst Addition: While stirring vigorously in the ice bath, slowly and carefully add concentrated sulfuric acid (14 mL).[6]
-
4. Equilibration: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for at least 4 hours. The mixture should become a light-yellow solution.[6] For best results and to ensure complete equilibration to the α-anomer, stirring overnight is recommended.
-
5. Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction is complete when the D-mannose spot (at the baseline) has disappeared.
-
6. Neutralization: Once the reaction is complete, carefully neutralize the acid by adding anhydrous sodium carbonate in small portions until effervescence ceases and the solution is neutral (check with pH paper). Alternatively, pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.[6]
-
7. Filtration and Concentration: Filter the mixture to remove the neutralizing agent and any other solids. Wash the solids with a small amount of acetone. Concentrate the combined filtrate under reduced pressure to obtain a solid residue.[6]
-
8. Purification: Recrystallize the crude solid from a suitable solvent system, such as n-hexane/toluene (6:1 v/v) or petroleum ether, to yield pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals (Typical yield: ~75-80%).[6][8] Confirm product identity and anomeric purity by NMR spectroscopy and melting point analysis (m.p. 121–123 °C).[6][8]
References
-
Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com. Available from: [Link]
-
Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. AIP Publishing. Available from: [Link]
-
Model synthesis of 2,3:5,6-di-O-isopropylidene-S-α-D-mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. Arkat USA. Available from: [Link]
-
Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. Available from: [Link]
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. ACS Publications. Available from: [Link]
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks | Request PDF. ResearchGate. Available from: [Link]
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. ACS Publications. Available from: [Link]
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. PubMed. Available from: [Link]
-
Pyranoside‐into‐Furanoside Rearrangement: New Reaction in Carbohydrate Chemistry and Its Application in Oligosaccharide Synthesis | Request PDF. ResearchGate. Available from: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Draw the β-anomer predicted through the cyclization of D-mannose. Pearson. Available from: [Link]
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Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]
-
Draw the α- and β-anomers of d-mannofuranose. Pearson. Available from: [Link]
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Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. Available from: [Link]
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Epimers and Anomers. Chemistry Steps. Available from: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
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25.5 Cyclic Structures of Monosaccharides: Anomers. Organic Chemistry: A Tenth Edition. Available from: [Link]
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Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]
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Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PubMed Central. Available from: [Link]
-
25.5 Cyclic Structures of Monosaccharides: Anomers. Chemistry LibreTexts. Available from: [Link]
-
Provide an explanation for the fact that α-D-mannose is more stable... Filo. Available from: [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. PubMed Central. Available from: [Link]
-
Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. The Journal of Organic Chemistry. Available from: [Link]
-
β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. National Institutes of Health. Available from: [Link]
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Technical Support Center: Diaceton-alpha-D-mannofuranose Production
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Diaceton-alpha-D-mannofuranose. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this procedure and minimize the formation of impurities, ensuring a high-yield, high-purity final product.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose, is a protection reaction where the hydroxyl groups of D-mannose are converted into acetonides using acetone. This process is typically catalyzed by a Lewis acid, such as ferric chloride, or a protic acid. The reaction's success hinges on maintaining anhydrous conditions to favor the formation of the acetal. The furanose form of the product is thermodynamically more stable than the pyranose form.
II. Troubleshooting Guide: Common Issues and Solutions
Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the synthesis of diacetone-alpha-D-mannofuranose, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The catalyst may be old or deactivated. 3. Presence of Water: Moisture in the reagents or glassware can prevent acetal formation. | 1. Optimize Reaction Conditions: Extend the reflux time and ensure the temperature is maintained. Monitor the reaction's progress by checking for the dissolution of D-mannose, which is sparingly soluble in acetone, while the product is very soluble[1]. 2. Use Fresh Catalyst: Employ freshly opened or properly stored catalyst. 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous acetone and consider adding a drying agent like molecular sieves to the reaction mixture[2]. |
| Product is an Oil or Syrup, Not Crystalline | 1. Presence of Impurities: Co-eluting side products, such as partially protected mannosides, can inhibit crystallization[3]. 2. Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent. | 1. Purify the Product: If recrystallization fails, purify the crude product using column chromatography. 2. Thoroughly Dry the Product: Ensure all solvent is removed under reduced pressure. |
| Melting Point of the Product is Low and/or Broad | 1. Impure Product: The presence of starting material, byproducts, or solvent will depress and broaden the melting point range. The expected melting point is around 121-126 °C[1][4]. | 1. Recrystallize the Product: Recrystallize from a suitable solvent like petroleum ether to remove impurities[2]. Ensure the product is completely dry before taking the melting point. |
| Formation of Unwanted Side Products | 1. Reaction Conditions Favoring Byproducts: Certain conditions might lead to the formation of mono-acetonides or other isomers. 2. Impurities in Starting Materials: Impurities in the acetone, such as diacetone alcohol or mesityl oxide, can lead to the formation of undesired byproducts[5]. | 1. Control Reaction Parameters: Strictly adhere to the recommended reaction temperature and time. 2. Use High-Purity Reagents: Employ high-purity, anhydrous acetone to minimize the introduction of reactive impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in this reaction?
A1: The catalyst, typically a Lewis acid like ferric chloride (FeCl₃)[1][6] or a protic acid, activates the acetone, making it a better electrophile. This activation facilitates the nucleophilic attack by the hydroxyl groups of D-mannose, leading to the formation of the acetonide.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: The formation of acetals is a reversible reaction. The presence of water can lead to the hydrolysis of the formed acetonide back to the starting materials (D-mannose and acetone), thus reducing the yield of the desired product[7][8].
Q3: How can I monitor the progress of the reaction?
A3: A simple visual cue is the dissolution of the starting material, D-mannose, which is only sparingly soluble in hot acetone. In contrast, the product, diacetone-alpha-D-mannofuranose, is very soluble[1]. For a more analytical approach, you can take small aliquots from the reaction mixture and analyze them using Thin Layer Chromatography (TLC) or FT-IR spectroscopy[1].
Q4: What are the key differences between the alpha and beta anomers of the product?
A4: The alpha and beta anomers differ in the stereochemistry at the anomeric carbon (C1). In the context of this synthesis, the cyclic form of the sugar is in equilibrium with its linear form, where the anomeric carbon is an achiral aldehyde. Therefore, the stereochemistry of the starting mannose (alpha or beta) does not significantly impact the final product distribution, as the reaction conditions typically favor the formation of the more stable alpha-anomer of the diacetone mannofuranose[9].
Q5: What is the best way to purify the final product?
A5: The most common method for purifying diacetone-alpha-D-mannofuranose is recrystallization from a non-polar solvent like petroleum ether[2]. If the product is particularly impure and fails to crystallize, column chromatography on silica gel can be an effective alternative[10].
IV. Experimental Workflow and Protocols
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of diacetone-alpha-D-mannofuranose.
Caption: A typical workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established microscale synthesis procedures[1].
Materials:
-
D-(+)-mannose
-
Anhydrous acetone
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane
-
10% Potassium carbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a dry 5-mL conical vial containing a magnetic spin vane, add D-(+)-mannose (100 mg, 0.6 mmol) and anhydrous ferric chloride (5 mg, 0.03 mmol).
-
Add anhydrous acetone (2.0 mL, 27 mmol) to the vial.
-
Attach a water-cooled reflux condenser and heat the mixture in a sand bath at approximately 100-110 °C with stirring for 20-30 minutes, or until all the solid D-mannose has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Add 10% potassium carbonate solution dropwise to precipitate the iron catalyst as iron hydroxide.
-
Remove the acetone under reduced pressure.
-
Extract the residue with dichloromethane (3 x 1 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield white crystals of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.
Potential Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities.
Caption: Potential pathways for impurity formation during the synthesis of this compound.
V. References
-
Charonnat, J. A., & Steinberg, C. S. (1993). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 70(10), A170. [Link]
-
American Chemical Society. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. [Link]
-
PrepChem. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. [Link]
-
Kumar, A., et al. (2022). Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. ACS Omega, 7(3), 3245–3251. [Link]
-
SID. (n.d.). SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI-O-ISOPROPYLIDENE-a-D-MANNOFUR. [Link]
-
Arkat USA. (2010). Model synthesis of 2,3:5,6-di-O-isopropylidene-S-α-D-mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. [Link]
-
Canadian Science Publishing. (1969). 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto derivatives. Canadian Journal of Chemistry, 47(21), 3989-3995. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
Chegg. (2021, April 17). Experiment VII - Microscale Synthesis of Diacetone Mannose. [Link]
-
Filo. (2024, March 20). D-Mannose reacts with acetone to give a diisopropylidene derivative. [Link]
-
Azmon, B. D. (2018, April 29). Acetal Protection of Mannose [Video]. YouTube. [Link]
-
Filo. (2025, March 10). D-Mannose reacts with acetone to give a diisopropylidene derivative (Prob.. [Link]
-
Chegg. (2020, May 7). Solved synthesis of diacetone mannose - why did the product. [Link]
-
Organic Syntheses. (n.d.). diacetone alcohol. [Link]
-
Google Patents. (n.d.). US4465521A - Diacetone fructose hydrolysis with water-insoluble catalysts.
-
ResearchGate. (2025, August 10). (PDF) 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. [Link]
-
PubChem. (n.d.). Diacetone Alcohol. [Link]
-
PubChem. (n.d.). Diacetone mannose. [Link]
-
LCGC International. (2010, April 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]
-
National Institute of Technology and Evaluation. (n.d.). DIACETONE ALCOHOL CAS N°:123-42-2. [Link]
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strategies for achieving high purity Diaceton-alpha-D-mannofuranose
Welcome to the technical support center for the synthesis and purification of Diaceton-alpha-D-mannofuranose (2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose). This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical carbohydrate intermediate. Here, we address common challenges and provide field-proven strategies to help you achieve high purity and consistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are protecting groups necessary?
This compound is a protected derivative of D-mannose, a monosaccharide.[1][2] In carbohydrate chemistry, protecting groups like the isopropylidene ketals (acetonides) in this compound are essential. They temporarily block specific hydroxyl groups from reacting, allowing for selective chemical modifications at other positions on the sugar ring.[3] This control is fundamental for the synthesis of complex glycosides, glycoconjugates, and other carbohydrate-based molecules used in pharmaceutical research.[2][4] The two isopropylidene groups in this compound protect the 2,3- and 5,6-hydroxyls, leaving the anomeric C1-hydroxyl as a key reactive site for further synthesis.
Q2: What are the most common impurities I might encounter during synthesis?
The impurity profile is highly dependent on reaction conditions and workup procedures. The most common species include:
-
Unreacted D-Mannose: Due to its low solubility in acetone, incomplete reactions can leave starting material behind.[5]
-
Mono-acetonide Intermediates: Incomplete protection can result in various mono-isopropylidene mannofuranose or mannopyranose isomers.
-
Hydrolysis Products: The isopropylidene groups are sensitive to acid.[2] Exposure to acidic conditions during workup can cause partial or complete deprotection, regenerating more polar impurities.
-
Acetone Self-Condensation Products: Under acidic or basic conditions, acetone can self-condense to form impurities like diacetone alcohol and mesityl oxide, which can complicate purification.[6][7]
Q3: How should I store the purified product to ensure its long-term stability?
This compound is stable when stored in a cool, dry place in a tightly sealed container.[8][9] The primary degradation pathway is hydrolysis of the acid-labile isopropylidene groups. To prevent this, avoid exposure to moisture and acidic or basic environments. Storage at 2-8°C is recommended for long-term stability.[9]
Q4: What analytical methods are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of starting material (which will have a much lower Rf value) and other polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying impurities. The presence of characteristic signals for the four methyl groups of the two acetonide protectors (typically between δ 1.3-1.5 ppm in CDCl₃) and the anomeric proton (around δ 5.4 ppm) are key indicators of the desired product.[5]
-
Melting Point: A sharp melting point within the literature range (approx. 121-126°C) is a strong indicator of high purity.[5][8] A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis when high accuracy is required.[2]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Problem Area 1: Reaction & Workup
A: Low yields typically stem from issues with reactants, catalysts, or reaction conditions. Consider the following:
-
Inadequate Anhydrous Conditions: The reaction to form the acetal generates water. According to Le Chatelier's principle, this water can shift the equilibrium back towards the reactants, halting the reaction.
-
Solution: Use anhydrous acetone and consider adding molecular sieves to the reaction setup to sequester the water as it forms.[10] A common technique involves placing drying agents in a Soxhlet extractor between the reaction flask and the condenser.
-
-
Inactive Catalyst: The Lewis acid catalyst (e.g., ferric chloride, antimony pentachloride) or Brønsted acid is crucial.[5][10] If it has been exposed to moisture, its activity will be greatly reduced.
-
Solution: Use a freshly opened bottle of the catalyst or ensure it has been stored properly in a desiccator.
-
-
Incomplete Reaction Time: While D-mannose reacts faster than other sugars like glucose, the reaction can still require several hours to reach completion, especially on a larger scale.[5]
-
Solution: Monitor the reaction progress using TLC. The reaction is complete when the D-mannose spot (at the baseline) has completely disappeared.
-
-
Premature Hydrolysis during Workup: The acid catalyst must be neutralized before solvent evaporation. Concentrating the reaction mixture while it is still acidic will cause significant deprotection of the product.
-
Solution: After the reaction is complete, quench the catalyst by adding a mild base like pyridine or washing the organic solution with aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.[10]
-
Problem Area 2: Purification & Crystallization
A: This is a classic purification problem, usually indicating that impurities are inhibiting the formation of a crystal lattice.
-
Cause - Residual Solvent: Trace amounts of solvents like acetone, dichloromethane, or benzene used in the workup can act as an impurity.
-
Troubleshooting: Ensure your crude product is dried thoroughly under high vacuum before attempting recrystallization.
-
-
Cause - Impurities: The presence of mono-acetonides or other byproducts disrupts crystallization.
-
Troubleshooting: If the product is a thick oil, it may first need to be purified by column chromatography to remove the bulk of the impurities before a final recrystallization step can be successful.
-
-
Cause - Incorrect Recrystallization Solvent/Technique: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[11]
-
Troubleshooting: this compound is non-polar. Recrystallization from a non-polar solvent system like petroleum ether, cyclohexane, or a hexane/ethyl acetate mixture is often successful.[10][12][13] If the product is very soluble even in cold solvent, you may need a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (e.g., acetone, ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes, petroleum ether) at an elevated temperature until the solution becomes faintly cloudy. Then, cool slowly.[14]
-
A: If a single recrystallization is insufficient, you have two primary options: repeat the recrystallization or move to a more powerful purification technique.
-
Multiple Recrystallizations: A second or even third recrystallization can sometimes remove persistent impurities. However, you will lose some of the desired product with each step.
-
Silica Gel Chromatography: This is the most effective method for separating compounds with different polarities, such as the desired di-acetonide from more polar mono-acetonide impurities or unreacted mannose.[15] It is a highly reliable method for achieving high purity.[16]
Experimental Protocols & Data
Table 1: Common Recrystallization Solvent Systems
| Solvent System | Type | Rationale & Use Case | Reference |
| Petroleum Ether or Hexanes | Single Solvent | Excellent for non-polar compounds. The product has low solubility at room temperature, allowing for good recovery upon cooling. | [10] |
| Cyclohexane | Single Solvent | Similar to hexanes but with a higher boiling point, which can sometimes facilitate the dissolution of stubborn crude solids. | [12] |
| n-Hexane / Acetone | Two-Solvent System | A versatile combination. Dissolve in minimal hot acetone (good solvent) and titrate with hot hexanes (poor solvent) until turbidity appears. Cool slowly.[13] | [13] |
| n-Hexane / Ethyl Acetate | Two-Solvent System | Another effective two-solvent system that works on the same principle as hexane/acetone. | [13] |
Protocol 1: Optimized Recrystallization of this compound
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., petroleum ether or cyclohexane) while stirring until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst salts), perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals and discourages the trapping of impurities.[11]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The non-polar this compound will elute before more polar impurities like mono-acetonides or starting material.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product, which can then be recrystallized if desired for a final polish.
Visualized Workflows
General Synthesis and Purification Workflow
This diagram outlines the critical steps from starting materials to the final, high-purity product.
Caption: Decision tree for troubleshooting impure this compound.
References
-
Charonnat, J. A., & Steinberg, C. S. (1996). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 73(5), A170. [Link]
-
American Chemical Society. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. [Link]
-
Trade Science Inc. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. TSI Journals. [Link]
- Whistler, R. L., & Wolfrom, M. L. (Eds.). (1963).
- Najar, P. A. A., et al. (2014). Synthesis and Polymerization of Vinyl Saccharides "As Glycomonomers" Bearing 2,3:5,6-DI-O-Isopropylidene-a-D-Mannofuran-Sid.
- Sobkowski, M., et al. (2010). Model synthesis of 2,3:5,6-di-O-isopropylidene-S-α-D-mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. ARKIVOC, 2010(x), 350-357.
- Wang, C. C., et al. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(7), 8395-8408.
- Islam, M. S., et al. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1155-1166.
-
Chegg.com. (2020). Solved synthesis of diacetone mannose - why did the product crystallize at the end. [Link]
-
Sunresin. (n.d.). Mannose Production Purification and Chromatographic Separation. [Link]
-
Chem-Impex. (n.d.). 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. [Link]
-
OECD SIDS. (n.d.). DIACETONE ALCOHOL CAS N°:123-42-2. [Link]
- Wahl, J. H., & Petersen, C. E. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Artolozaga, M. J., et al. (1998). Purification by Immunoaffinity Chromatography, Characterization, and Structural Analysis of a Thermostable Pyranose Oxidase from the White Rot Fungus Phlebiopsis gigantea. Applied and Environmental Microbiology, 64(7), 2550-2557.
-
Cosmetic Ingredient Review. (2021). Safety Assessment of Diacetone Alcohol as Used in Cosmetics. [Link]
-
Indiana University East. (n.d.). Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual. [Link]
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? [Link]
-
Cosmetic Ingredient Review. (2020). Safety Assessment of Diacetone Alcohol as Used in Cosmetics - Panel Meeting Transcript. [Link]
-
ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water? [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Diaceton-alpha-D-mannofuranose: The Definitive Role of NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, particularly in the synthesis of complex glycans and carbohydrate-based therapeutics, the unambiguous confirmation of molecular structure is paramount. Intermediates such as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as Diaceton-alpha-D-mannofuranose, serve as crucial building blocks.[1] Their precise stereochemistry and the integrity of the protecting groups dictate the outcome of subsequent glycosylation reactions and the biological activity of the final product.[2] While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method for routine analysis in the solution state.
This guide provides an in-depth comparison of NMR analysis with other common analytical techniques for the structural elucidation of this compound. We will explore the causality behind experimental choices in NMR, present detailed protocols, and offer supporting data to demonstrate why NMR is the cornerstone of structural confirmation in this context.
The Preeminence of NMR in Carbohydrate Structural Elucidation
Unlike other analytical methods that may provide molecular weight or elemental composition, NMR spectroscopy offers a detailed, atom-by-atom view of a molecule's three-dimensional structure in solution. This is crucial for carbohydrates, whose biological function is intimately linked to their conformation and the stereochemical orientation of each hydroxyl group. For a protected sugar like this compound, NMR allows us to:
-
Confirm the Furanose Ring Form: Distinguish the five-membered furanose ring from a six-membered pyranose ring.
-
Determine Anomeric Configuration: Unambiguously assign the α- or β-configuration at the anomeric carbon (C-1), a critical factor in glycosidic bond formation.
-
Verify Protecting Group Integrity: Confirm the presence and location of the two isopropylidene (acetonide) protecting groups.
-
Establish Connectivity and Stereochemistry: Map the covalent bonding network and the relative orientation of protons around the sugar ring through coupling constants.
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a self-validating system of cross-checks, ensuring a high degree of confidence in the assigned structure.
Decoding the Structure: A Deep Dive into the NMR Spectra of this compound
The structural assignment of this compound is achieved by meticulously analyzing the chemical shifts (δ), coupling constants (J), and correlation signals in its NMR spectra. The most common solvent for this analysis is deuterated chloroform (CDCl₃), as the compound is highly soluble in it.[3]
¹H NMR Analysis: The Proton Fingerprint
The ¹H NMR spectrum provides the initial, detailed picture of the proton environment. Each unique proton in the molecule gives rise to a distinct signal.
-
Anomeric Proton (H-1): The signal for the anomeric proton is highly diagnostic. In the α-anomer, H-1 is cis to the proton on C-2. This results in a characteristic small coupling constant (³JH1,H2). The signal for H-1 in the α-anomer typically appears as a singlet or a narrow doublet.[4]
-
Furanose Ring Protons (H-2, H-3, H-4, H-5): The signals for these protons appear in the region of δ 4.0-4.9 ppm. Their multiplicity (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons, and the coupling constants reveal the dihedral angles between them, confirming their relative stereochemistry. For instance, the observed coupling between H-2 and H-3 (³JH2,H3) confirms their connectivity.
-
Exocyclic Protons (H-6a, H-6b): These protons on the C-5 side chain show distinct signals, often as doublets of doublets, due to coupling with each other (geminal coupling) and with H-5.
-
Isopropylidene Methyl Protons: The two isopropylidene groups protect the C-2/C-3 and C-5/C-6 diols. Each group has two methyl groups, which can be chemically equivalent or non-equivalent. This results in four distinct singlet signals in the δ 1.3-1.5 ppm region, each integrating to 3 protons, providing definitive evidence for the presence of these protecting groups.[3]
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Anomeric Carbon (C-1): The C-1 signal is typically found around δ 101-105 ppm.
-
Isopropylidene Carbons: The quaternary carbons of the isopropylidene groups appear at δ 109-114 ppm, while the methyl carbons resonate at δ 24-27 ppm.[5]
-
Furanose Ring and Side-Chain Carbons: The remaining carbons of the sugar backbone (C-2, C-3, C-4, C-5, C-6) are found in the δ 66-86 ppm region.[3]
2D NMR: Connecting the Dots
While 1D spectra provide essential information, 2D NMR experiments like COSY and HSQC are crucial for assembling the complete structural puzzle.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A cross-peak between two proton signals in the COSY spectrum confirms their scalar coupling. For this compound, this would show correlations from H-2 to H-3, H-3 to H-4, and H-4 to H-5, tracing the connectivity around the furanose ring.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[7][8] This allows for the unambiguous assignment of each carbon in the sugar backbone by linking it to its already-assigned proton, providing the final layer of confirmation.
Summary of NMR Data
The following table summarizes typical NMR spectral data for this compound in CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-1 / C-1 | ~5.39 | d, J ≈ 2.4 | ~101.1 |
| H-2 / C-2 | ~4.62 | d, J ≈ 5.9 | ~85.1 |
| H-3 / C-3 | ~4.82 | dd, J ≈ 5.9, 3.7 | ~80.4 |
| H-4 / C-4 | ~4.19 | dd, J ≈ 7.0, 3.7 | ~72.9 |
| H-5 / C-5 | ~4.41 | m | ~80.0 |
| H-6 / C-6 | ~4.08 | m | ~66.9 |
| Isopropylidene CH₃ | ~1.34, 1.39, 1.47, 1.48 | 4 x s | ~24.7, 25.7, 26.2, 27.0 |
| Isopropylidene C | - | - | ~109.4, 113.3 |
Data compiled from multiple sources.[3][9] Exact chemical shifts can vary slightly depending on concentration and solvent purity.
Experimental Workflow and Protocols
A rigorous and systematic approach is essential for acquiring high-quality NMR data.
Workflow for NMR-based Structural Confirmation
Caption: Workflow for NMR structural analysis.
Step-by-Step Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). To minimize water contamination, use a carefully dried NMR tube and handle the solvent in a dry atmosphere.[10]
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
¹H Spectrum: Acquire a standard 1D proton spectrum (e.g., 16 scans, 2-second relaxation delay).
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 scans).
-
COSY Spectrum: Set up and run a standard gradient-selected COSY experiment.
-
HSQC Spectrum: Set up and run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct all spectra.
-
Apply a baseline correction.
-
Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[11]
-
Integrate the ¹H spectrum and pick peaks for all spectra.
-
Analyze the cross-peaks in the 2D spectra to establish correlations.[12]
-
Comparison with Alternative Structural Elucidation Techniques
While NMR is the primary tool for this application, other techniques provide complementary information. Their selection depends on the specific question being asked.
| Technique | Information Provided | Sample State | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, stereochemistry, connectivity, conformation. | Solution | Non-destructive, provides comprehensive structural detail, suitable for mixtures. | Relatively low sensitivity (requires mg of sample), can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Solid or Solution | High sensitivity (requires µg-ng), fast analysis, confirms molecular formula.[13][14] | Provides little to no stereochemical information, isomers are often indistinguishable. |
| X-ray Crystallography | Unambiguous 3D structure and absolute stereochemistry in the solid state. | Solid (Single Crystal) | The "gold standard" for absolute structure determination.[15][16] | Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution conformation. |
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques.
Conclusion
For the routine and definitive structural confirmation of this compound in a research or drug development setting, NMR spectroscopy is the indispensable tool. Its ability to provide a detailed conformational and configurational picture in solution—the medium where most chemical reactions and biological interactions occur—is unmatched by other techniques. While mass spectrometry is essential for confirming molecular weight and X-ray crystallography provides the ultimate proof of structure in the solid state, the suite of modern 1D and 2D NMR experiments delivers the most comprehensive, self-validating data set for ensuring the structural integrity of this vital carbohydrate intermediate.
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Synthesis and Polymerization of Vinyl Saccharides "As Glycomonomers" Bearing 2,3:5,6-Di-O-Isopropylidene-a-D-Mannofuran - SID. [Link]
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Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2273. [Link]
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Sheldrick, W. S., et al. (1985). The solid-state structure of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose. Carbohydrate Research, 136, 324-328. (Referenced within[15])
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Supporting Information for Angew. Chem. Int. Ed. z53688 © Wiley-VCH 2004. [Link]
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Perlin, A. S. (1987). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 65(2), 258-264. [Link]
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Khan, M. A. W., et al. (2018). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry, 34(3), 1431-1439. [Link]
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Cobbold, S. A., et al. (2020). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Journal of Organic Chemistry, 85(15), 9636-9646. [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Coppage, D. (2021, March 1). How to Process COSY and HSQC Spectra on MestreNova. YouTube. [Link]
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A Comparative Guide to HPLC Methods for Assessing the Purity of Diaceton-alpha-D-mannofuranose
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized therapeutics. Diaceton-alpha-D-mannofuranose (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose), a key protected monosaccharide, serves as a versatile building block in the synthesis of a multitude of complex carbohydrates and glycoconjugates. Consequently, the accurate assessment of its purity is a critical quality control step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering experimental insights and data to inform method selection and implementation.
The Analytical Challenge: Separating Closely Related Species
The primary challenge in assessing the purity of this compound lies in the separation of the target molecule from structurally similar impurities. These impurities can arise from the synthesis process and may include:
-
Monoisopropylidene derivatives: Partially protected mannofuranose where only one of the diol pairs has reacted.
-
Anomers: The presence of the β-anomer of diaceton-mannofuranose.
-
Epimers: Stereoisomers that differ in the configuration at a single chiral center, which can be introduced from the starting material or through side reactions.
-
Degradation products: Resulting from the removal of one or both isopropylidene groups.
Effective chromatographic separation is therefore essential to resolve these closely related compounds and accurately quantify the purity of the final product.
Comparative Analysis of HPLC Methodologies
Several HPLC modes can be employed for the analysis of protected carbohydrates like this compound. The choice of method depends on the specific separation requirements, available instrumentation, and desired sensitivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar compounds and is particularly well-suited for carbohydrate analysis.[1][2] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (usually water).[3][4] This creates a water-enriched layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.
Principle of Separation: More polar analytes are more strongly retained in the aqueous layer on the stationary phase, leading to longer retention times. The elution order is generally from least polar to most polar.
Advantages for this compound:
-
Excellent for separating polar compounds, including protected sugars.
-
Often provides good resolution between anomers and other closely related isomers.[5]
-
Compatible with volatile mobile phases, making it suitable for coupling with mass spectrometry (MS) for impurity identification.
Typical HILIC Conditions:
-
Column: Amide- or diol-bonded silica columns are commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile and water or an aqueous buffer (e.g., ammonium formate) is typically employed.[2]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
Normal-Phase Chromatography (NPC)
Normal-phase chromatography utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6] While it can be used for protected carbohydrates, HILIC has largely superseded traditional NPC for many applications due to better reproducibility and compatibility with aqueous-organic mobile phases.
Principle of Separation: Analytes are adsorbed onto the polar stationary phase, and elution is achieved by increasing the polarity of the mobile phase.
Advantages for this compound:
-
Can provide good separation of isomers.
-
Effective for compounds that are highly soluble in non-polar organic solvents.
Typical Normal-Phase Conditions:
-
Column: Unmodified silica or aminopropyl-bonded silica.
-
Mobile Phase: Mixtures of hexane or other alkanes with more polar solvents like ethyl acetate or isopropanol.
-
Detector: RI or ELSD.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is the most common HPLC mode but is often considered less suitable for highly polar, underivatized carbohydrates. However, for protected and more hydrophobic derivatives like this compound, RPC can be a viable option, particularly with specialized stationary phases.[1][6]
Principle of Separation: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and have longer retention times.
Advantages for this compound:
-
The protecting isopropylidene groups increase the hydrophobicity of the mannose core, making it more amenable to retention on reversed-phase columns.
-
A recent study highlighted the effectiveness of pentafluorophenyl stationary phases for the purification of protected monosaccharides.[1]
-
Wide availability of columns and established methodologies.
Typical Reversed-Phase Conditions:
-
Column: C18, C8, or more specialized phases like pentafluorophenyl or phenyl-hexyl.[1]
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol.
-
Detector: RI or ELSD.
Detector Selection: A Critical Choice
Since this compound lacks a strong UV chromophore, detection is a key consideration.
Refractive Index (RI) Detector
The RI detector is a universal detector that measures the change in the refractive index of the column eluent as the analyte passes through the flow cell.
-
Advantages: Truly universal for any analyte that has a different refractive index from the mobile phase.
-
Disadvantages: Incompatible with gradient elution, highly sensitive to temperature and pressure fluctuations, and offers relatively low sensitivity.
Evaporative Light Scattering Detector (ELSD)
The ELSD is a mass-sensitive detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.
-
Advantages: Compatible with gradient elution, more sensitive than RI detection for many compounds, and provides a more stable baseline.[7]
-
Disadvantages: The response is not always linear and can be dependent on the analyte's volatility and particle size. Requires optimization of nebulization and evaporation temperatures.
Quantitative Comparison of HPLC Methods
The following table summarizes the key parameters and expected performance of the different HPLC methods for the purity assessment of this compound.
| Parameter | HILIC | Normal-Phase | Reversed-Phase |
| Stationary Phase | Amide, Diol | Silica, Aminopropyl | C18, C8, Pentafluorophenyl |
| Mobile Phase | Acetonitrile/Water | Hexane/Ethyl Acetate | Water/Acetonitrile |
| Elution Order | Increasing Polarity | Increasing Polarity | Decreasing Polarity |
| Gradient Compatible | Yes | Yes | Yes |
| Resolution of Isomers | Excellent | Good | Moderate to Good |
| Sensitivity (with ELSD) | High | High | High |
| Robustness | Good | Moderate | Excellent |
| Pros | Ideal for polar analytes, excellent isomer separation. | Good for non-polar soluble compounds. | Wide column availability, robust methods. |
| Cons | Longer column equilibration times. | Sensitivity to water content in mobile phase. | May have insufficient retention for very polar impurities. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using HILIC and Reversed-Phase HPLC.
Protocol 1: HILIC-ELSD Method
This method is recommended for its high resolving power for closely related carbohydrate isomers.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Further dilute the stock solution as needed for analysis. d. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD System and Conditions:
- HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
- Column: Amide-bonded silica column (e.g., TSKgel Amide-80), 4.6 x 250 mm, 5 µm particle size.[2]
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water with 5 mM Ammonium Formate, pH 5.5[2]
- Gradient: 85% A to 65% A over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Injection Volume: 10 µL
- ELSD Settings:
- Nebulizer Temperature: 40 °C
- Evaporator Temperature: 60 °C
- Gas Flow (Nitrogen): 1.5 L/min
3. Data Analysis: a. Integrate the peak areas of all detected peaks. b. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Reversed-Phase HPLC-RI Method
This method offers a robust and straightforward approach, particularly if gradient elution is not required for the separation of key impurities.
1. Sample Preparation: a. Prepare the sample as described in Protocol 1. The diluent should be the mobile phase.
2. HPLC-RI System and Conditions:
- HPLC System: An isocratic HPLC system with a pump, manual or autosampler injector, and a column oven.
- Column: Pentafluorophenyl column, 4.6 x 150 mm, 5 µm particle size.[1]
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
- Flow Rate: 0.8 mL/min
- Column Temperature: 35 °C
- Injection Volume: 20 µL
- RI Detector: Maintain a stable baseline before injection.
3. Data Analysis: a. Perform data analysis as described in Protocol 1.
Visualization of Experimental Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Conclusion
The purity assessment of this compound can be effectively achieved using several HPLC methods. For high-resolution separation of potential isomers and polar impurities, a HILIC method coupled with an ELSD is recommended. For a robust and routine quality control analysis, a reversed-phase method with a specialized stationary phase like pentafluorophenyl and RI detection can be a suitable alternative. The choice of method should be guided by the specific analytical requirements, including the need for gradient elution, sensitivity, and the nature of the expected impurities. Proper method development and validation are crucial to ensure accurate and reliable purity determination of this important synthetic intermediate.
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Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - NIH. (2016, October 24). Retrieved from [Link]
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Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed. (2005, October 28). Retrieved from [Link]
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Certificate of analysis - Thermo Fisher Scientific. Retrieved from [Link]
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HILIC - Sugars and fructooligosaccharide analysis. Retrieved from [Link]
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Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract - MDPI. (2020, January 23). Retrieved from [Link]
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Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection | Request PDF - ResearchGate. Retrieved from [Link]
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2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose - PubChem. Retrieved from [Link]
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Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC - NIH. Retrieved from [Link]
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HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC - NIH. (2023, November 9). Retrieved from [Link]
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Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose - PrepChem.com. Retrieved from [Link]
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(PDF) Chapter 15 Preparative HPLC of carbohydrates - ResearchGate. Retrieved from [Link]
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Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree - DergiPark. Retrieved from [Link]
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Synthesis of alpha-D-glucose 1,6-diphosphate, alpha-D-mannose 1,6-diphosphate, alpha-D-ribose 1,5 diphosphate, and N-acetyl-alpha-D-glucosamine 1,6-diphosphate - PubMed. Retrieved from [Link]
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Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - MDPI. (2022, November 28). Retrieved from [Link]
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Analysis of carbohydrates on proteins by offline normal-phase liquid chromatography MALDI-TOF/TOF-MS/MS - ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Mannose Protecting Groups: A Comparative Analysis Featuring Diaceton-alpha-D-mannofuranose
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the strategic use of protecting groups is paramount. This is particularly true in the synthesis of mannose-containing oligosaccharides and glycoconjugates, which are integral to numerous biological processes and therapeutic developments.[1][2][3] This guide provides an in-depth comparison of Diaceton-alpha-D-mannofuranose with other common mannose protecting groups, offering experimental insights to inform your synthetic strategy.
The selection of a protecting group in carbohydrate chemistry extends beyond simply masking a reactive hydroxyl group; it profoundly influences the reactivity and, critically, the stereochemical outcome of glycosylation reactions.[1][4] Protecting groups can be broadly categorized as participating or non-participating. Participating groups, typically acyl esters at the C-2 position, can form a covalent intermediate with the anomeric center, directing the incoming nucleophile to the opposite face for a 1,2-trans glycosidic linkage.[4][5] In contrast, non-participating groups, such as ethers, do not form this covalent intermediate, and the stereochemical outcome is governed by other factors like solvent effects, the anomeric effect, and steric hindrance.
This compound: A Profile
This compound, also known as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, is a widely used starting material in mannose chemistry.[6][7][8][9][10][11][12] Its defining feature is the presence of two isopropylidene (acetonide) groups, which protect the 2,3- and 5,6-hydroxyls. This leaves the anomeric hydroxyl at C-1 and the C-4 hydroxyl (in the pyranose form) available for modification, although the furanose form is the most stable for this diacetonide.[7][8]
Key Characteristics:
-
Rigid Furanose Structure: The two five-membered acetal rings lock the mannose in a furanose conformation.[7][8][13] This conformational rigidity can influence the stereochemical outcome of subsequent reactions.
-
Selective Deprotection: The 5,6-isopropylidene group is more acid-labile than the 2,3-isopropylidene group, allowing for selective deprotection and functionalization at the primary 6-OH position.
-
Starting Material: It serves as a versatile intermediate for the synthesis of various mannose derivatives.[6]
However, the furanose form and the presence of the bulky acetonide groups can limit its direct application as a glycosyl donor in certain complex oligosaccharide syntheses where a pyranose conformation is required.
A Comparative Analysis of Mannose Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy, including the desired stereochemistry of the glycosidic linkage and the need for orthogonal deprotection.[14][15] Below is a comparison of common mannose protecting groups.
Acyl Protecting Groups (Esters)
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are workhorse protecting groups in carbohydrate synthesis.[14][16]
-
Neighboring Group Participation: When placed at the C-2 position of a glycosyl donor, acyl groups strongly favor the formation of 1,2-trans glycosidic linkages through neighboring group participation.[4][5]
-
Reactivity Modulation: Ester groups are electron-withdrawing, which generally "disarms" the glycosyl donor, making it less reactive. This can be exploited in strategies requiring sequential glycosylations with donors of varying reactivity.
-
Deprotection: They are typically removed under basic conditions (e.g., sodium methoxide in methanol), which is orthogonal to acid-labile groups like acetals and silyl ethers.[14][16]
| Protecting Group | Typical Installation | Typical Deprotection | Key Feature |
| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe, MeOH | Participating group, economical.[16] |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOMe, MeOH | Participating group, more stable than acetyl.[14][16] |
| Pivaloyl (Piv) | Pivaloyl chloride, pyridine | Stronger base or reductive conditions | Participating group, very sterically hindered and stable.[14][16] |
Ether Protecting Groups
Ether protecting groups are generally considered non-participating and are favored for the synthesis of 1,2-cis glycosidic linkages, which are notoriously challenging.[4]
-
Benzyl (Bn) Ethers: These are perhaps the most common ether protecting groups due to their stability across a wide range of reaction conditions.[17][18] They are typically installed under basic conditions using benzyl bromide.[18] Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., H2, Pd/C), which is orthogonal to most other protecting groups.[17][18]
-
Substituted Benzyl Ethers: Methoxybenzyl (MPM) ethers can be cleaved oxidatively (e.g., with DDQ or CAN), providing an additional layer of orthogonality.[18]
-
Allyl (All) Ethers: Allyl ethers are stable to both acidic and basic conditions. Their removal is achieved through isomerization to a prop-1-enyl ether followed by acidic hydrolysis or oxidative cleavage.
| Protecting Group | Typical Installation | Typical Deprotection | Key Feature |
| Benzyl (Bn) | NaH, BnBr | H₂, Pd/C | Robust, non-participating, promotes 1,2-cis glycosylation.[17][18] |
| p-Methoxybenzyl (MPM) | NaH, MPMCl | DDQ, CAN | Oxidatively cleaved, orthogonal to Bn.[18] |
| Allyl (All) | NaH, Allyl Bromide | Isomerization (e.g., Pd catalyst) then hydrolysis | Orthogonal to many other groups.[19] |
Silyl Ether Protecting Groups
Silyl ethers offer a wide range of stabilities, making them highly versatile for orthogonal protection strategies.[20][21][22] Their steric bulk can also influence the stereoselectivity of glycosylation reactions.[23]
-
Stability: The stability of silyl ethers to acidic hydrolysis is generally: TMS < TES < TBS < TIPS < TBDPS.[20] This allows for selective deprotection.
-
Deprotection: They are typically cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions.[20]
-
Influence on Reactivity: The steric hindrance of bulky silyl groups can restrict the flexibility of the sugar ring, potentially favoring a specific conformation of the intermediate and influencing the stereochemical outcome.[23]
| Protecting Group | Abbreviation | Relative Stability | Typical Deprotection |
| Trimethylsilyl | TMS | Low | Mild acid, K₂CO₃/MeOH |
| tert-Butyldimethylsilyl | TBS/TBDMS | Medium | TBAF, HF, strong acid |
| Triisopropylsilyl | TIPS | High | TBAF, HF |
| tert-Butyldiphenylsilyl | TBDPS | Very High | TBAF, HF |
Cyclic Protecting Groups (Acetals)
Like this compound, other cyclic acetals are used to protect diols.
-
Benzylidene Acetals: These are commonly used to protect 4,6-diols in pyranosides. They are installed under acidic conditions with benzaldehyde dimethyl acetal. Benzylidene acetals restrict the conformation of the pyranose ring and can influence glycosylation stereoselectivity.[4][24] They can be opened regioselectively to free either the 4- or 6-hydroxyl group.
-
Carbonates: Cyclic carbonates can protect vicinal diols and act as conformation-constraining protecting groups.[4]
Experimental Protocols & Workflows
Protocol 1: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol is a classic method for the preparation of the title compound.
Materials:
-
D-mannose
-
Anhydrous acetone
-
Concentrated sulfuric acid or antimony pentachloride[10]
-
Anhydrous sodium carbonate
-
Benzene
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask containing anhydrous acetone, add D-mannose and a catalytic amount of concentrated sulfuric acid or antimony pentachloride.[7][10]
-
Stir the mixture vigorously at room temperature or with gentle refluxing for several hours, monitoring the reaction by TLC.[10]
-
Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium carbonate until the solution is neutral.
-
Filter the mixture and wash the residue with hot acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a syrup.
-
Dissolve the residue in benzene, wash with aqueous sodium bicarbonate and then water. Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Evaporate the benzene to yield crude this compound, which can be recrystallized from a suitable solvent like petroleum ether.[10]
Experimental Workflow: Glycosylation
The following diagram illustrates a general workflow for a glycosylation reaction, a critical step in oligosaccharide synthesis.
Caption: General workflow for a chemical glycosylation reaction.
Selecting the Right Protecting Group: A Decision Framework
The optimal protecting group strategy is highly dependent on the synthetic target. The following flowchart provides a simplified decision-making framework.
Caption: Decision framework for selecting a mannose protecting group strategy.
Conclusion
The synthesis of complex mannose-containing molecules is a formidable challenge that hinges on the judicious selection and manipulation of protecting groups. This compound is a valuable and versatile starting material, particularly for modifications at the C-1 and C-6 positions. However, for the construction of oligosaccharides, a broader palette of protecting groups is required. Acyl, ether, and silyl protecting groups each offer distinct advantages in terms of reactivity modulation and stereochemical control. A successful synthetic campaign will almost invariably rely on an orthogonal protecting group strategy, allowing for the selective unmasking of hydroxyl groups for subsequent transformations. By understanding the properties and reactivity of each class of protecting group, researchers can design more efficient and effective synthetic routes to their target glycoconjugates.
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R Discovery. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Fritz Haber Institute. (n.d.). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Retrieved from [Link]
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ACS Publications. (n.d.). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters. Retrieved from [Link]
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Comptes Rendus de l'Académie des Sciences. (2010). Novel protecting groups in carbohydrate chemistry. Retrieved from [Link]
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Eötvös Loránd University. (n.d.). Protecting group manipulations in carbohydrate chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. Retrieved from [Link]
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RSC Publishing. (2016). Rapid and efficient synthesis of α(1–2)mannobiosides. Retrieved from [Link]
-
Iraqi Journal of Science. (2012). Synthesis and characterization of Some Mannose Esters at C1 as a Prodrugs. Retrieved from [Link]
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PubMed Central. (n.d.). Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. Retrieved from [Link]
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ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
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Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups. Retrieved from [Link]
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Advent Bio. (n.d.). This compound | CAS 14131-84-1. Retrieved from [Link]
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Sonari College. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
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PubMed Central. (n.d.). Mannose-rich glycosylation patterns on HIV-1 subtype C gp120 and sensitivity to the lectins, Griffithsin, Cyanovirin-N and Scytovirin. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannose prevents the 2-DG-induced alteration of N-linked protein.... Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advancements in understanding mammalian O-mannosylation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]
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A Researcher's Guide to Diacetonide Protection of Mannose: Strategy and Synthesis
In the intricate world of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. For D-mannose, a ubiquitous monosaccharide in biologically significant glycans, the diacetonide protecting group strategy offers a powerful and efficient approach to accessing a variety of synthetic intermediates. This guide provides an in-depth comparison of diacetonide protection with other methodologies, supported by experimental data and protocols, to inform the choices of researchers in drug development and synthetic chemistry.
The Challenge of Mannose Protection
The polyhydroxylated nature of mannose presents a significant synthetic challenge: how to selectively modify one hydroxyl group in the presence of several others with similar reactivity. The choice of protecting group is therefore not merely a matter of masking a functional group but a critical strategic decision that dictates the entire synthetic route. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other parts of the molecule.
Diacetonide Protection: A Versatile Tool
Diacetonide protection involves the formation of two isopropylidene ketals, typically at the 2,3- and 5,6-hydroxyl positions of D-mannose, yielding 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.[1][2] This strategy offers several distinct advantages that make it a preferred choice in many synthetic applications.
Key Advantages of Diacetonide Protection:
-
High Yield and Simplicity: The formation of diacetonide mannose is often a straightforward, one-step reaction from D-mannose and acetone or a related reagent, frequently resulting in good to excellent yields.[1]
-
Rigid Conformation and Stereochemical Control: The fused ring system created by the diacetonide groups imparts a rigid conformation to the mannose ring. This rigidity can significantly influence the stereochemical outcome of subsequent reactions, providing a high degree of control.
-
Selective Deprotection: The two acetonide groups can often be selectively cleaved under different acidic conditions, allowing for sequential functionalization of the hydroxyl groups.
-
Streamlined Synthesis: The use of a diacetonide-protected mannose as a starting material can significantly shorten synthetic routes by eliminating the need for multiple protection and deprotection steps that might be required with other strategies.[3]
Comparative Analysis: Diacetonide vs. Other Protecting Groups
To fully appreciate the utility of diacetonide protection, it is essential to compare it with other common strategies for mannose protection, such as benzylidene acetals and silyl ethers.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Typical Application |
| Diacetonide | High yield, rigid conformation, potential for selective deprotection, streamlines synthesis.[1][3] | Can be sensitive to strong acidic conditions.[2] | Synthesis of complex carbohydrates and glycoconjugates.[4] |
| Benzylidene Acetal | Provides protection for the 4,6-hydroxyls, stable to a wide range of conditions. | Requires harsher conditions for removal (e.g., hydrogenolysis), can be difficult to introduce regioselectively.[5] | Glycosylation reactions where the 2- and 3-hydroxyls need to be free.[6] |
| Silyl Ethers (e.g., TBDMS) | Easily introduced and removed under mild conditions, tunable stability based on the silyl group. | Can be prone to migration between adjacent hydroxyl groups, may not provide sufficient steric bulk for high stereoselectivity.[7] | Temporary protection during multi-step syntheses. |
| Acyl Groups (e.g., Acetyl, Benzoyl) | Readily introduced and removed, can act as participating groups in glycosylations. | Can be prone to migration, removal often requires basic conditions which may not be compatible with other functional groups.[8] | Per-O-acetylation for anomeric activation in glycosylation.[8] |
The Chemistry Behind the Selectivity: Kinetic vs. Thermodynamic Control
The formation of the 2,3:5,6-di-O-isopropylidene mannofuranose is a classic example of a reaction under kinetic and thermodynamic control.[9][10] The initial reaction of D-mannose with acetone under acidic conditions can lead to a mixture of products. However, by carefully controlling the reaction conditions (e.g., temperature and reaction time), the formation of the thermodynamically more stable 2,3:5,6-diacetonide product can be favored.[3][11][12][13]
Figure 1: Kinetic vs. Thermodynamic control in diacetonide protection of mannose.
Experimental Protocols
Protocol 1: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose[2]
This protocol describes a reliable method for the preparation of diacetonide mannose.
Materials:
-
D-Mannose (20 g, 0.11 mol)
-
Anhydrous Acetone (900 mL)
-
Concentrated Sulfuric Acid (14 mL)
-
Anhydrous Sodium Carbonate
Procedure:
-
To a stirred mixture of anhydrous acetone and concentrated sulfuric acid, add D-mannose.
-
Continue stirring at room temperature for 4 hours.
-
Neutralize the light yellow solution with anhydrous sodium carbonate and filter.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the residue from n-hexane/toluene (6:1) to yield white crystals of the product.
Expected Yield: 75%[1]
Protocol 2: Deprotection of the 5,6-Acetonide Group
Selective removal of the 5,6-acetonide allows for functionalization of the primary hydroxyl group.
Materials:
-
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
-
Aqueous Acetic Acid (e.g., 80%)
Procedure:
-
Dissolve the diacetonide mannose in aqueous acetic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography.
Application in Synthesis: A Case Study
The utility of diacetonide-protected mannose is exemplified in the synthesis of a mannose-based oxepine, a precursor for septanose glycomimetics.[3][4] By starting with 2,3:4,6-di-O-acetonide mannose, the researchers were able to eliminate two steps from a previous synthetic route, demonstrating the efficiency of this protecting group strategy.[3]
Figure 2: Streamlined synthesis of a mannose-based oxepine using diacetonide protection.
Conclusion
The diacetonide protection of mannose stands out as a highly advantageous strategy in carbohydrate synthesis. Its ability to provide a stable, stereochemically defined intermediate in high yield makes it a valuable tool for researchers. By understanding the principles of kinetic and thermodynamic control, and by leveraging the potential for selective deprotection, chemists can efficiently access a wide range of complex mannose-containing molecules for applications in drug discovery and materials science.
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Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PubMed Central. [Link]
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Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PubMed. [Link]
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Convenient Synthesis of Dipropargyl Ether Derivative of D- Mannose. AIP Publishing. [Link]
-
Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization. MDPI. [Link]
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Protecting groups. Royal Society of Chemistry. [Link]
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Acetal Protection of Mannose. YouTube. [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. [Link]
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Two step protection of D-mannose to give the dithiane protected manno-diacetonide 4.13. ResearchGate. [Link]
-
Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. ACS Publications. [Link]
-
Regioselective modification of unprotected glycosides. Royal Society of Chemistry. [Link]
-
Selectivity of 1-O-Propargyl-d-Mannose Preparations. National Institutes of Health. [Link]
-
Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. PubMed. [Link]
-
Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. ResearchGate. [Link]
-
Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. Royal Society of Chemistry. [Link]
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Thermodynamic and kinetic reaction control. Wikipedia. [Link]
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Kinetic and Thermodynamic Control. Dalal Institute. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
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A Spectroscopic Guide to the Synthesis of Diacetone-α-D-mannofuranose: Unmasking Structural Transformations from D-Mannose
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount. These chemical modifications temporarily mask reactive functional groups, enabling chemists to achieve regioselectivity and stereoselectivity in complex syntheses.[1][2][3] This guide provides an in-depth spectroscopic comparison of D-mannose and its protected derivative, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (commonly known as diacetone-α-D-mannofuranose), offering researchers, scientists, and drug development professionals a clear understanding of the structural changes that occur during this critical transformation. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm the successful synthesis of the target molecule.
The "Why": The Critical Role of Protecting Groups in Carbohydrate Synthesis
Carbohydrates are polyhydroxy compounds, meaning they possess multiple hydroxyl (-OH) groups with similar reactivity.[2][4] This presents a significant challenge in synthetic chemistry, as it can be difficult to target a specific hydroxyl group for reaction without affecting the others. Protecting groups, such as the isopropylidene groups used to form diacetone-α-D-mannofuranose, serve as temporary "shields" for some of these hydroxyls.[2][5] This selective protection allows for precise chemical modifications at the unprotected sites, a cornerstone of modern drug development and the synthesis of complex glycoconjugates.[3][6] The diacetone protection of D-mannose, for instance, locks the sugar in its furanose form and leaves the anomeric hydroxyl group at the C1 position available for further reactions.[7][8]
The Transformation: From Pyranose to a Protected Furanose
The synthesis of diacetone-α-D-mannofuranose from D-mannose involves a reaction with acetone in the presence of an acid catalyst, such as ferric chloride.[8] This process not only adds two isopropylidene protecting groups but also induces a significant structural rearrangement of the sugar ring, from a six-membered pyranose ring to a five-membered furanose ring. This fundamental change is readily observable through spectroscopic analysis.
Spectroscopic Fingerprints: A Comparative Analysis
The true power of spectroscopy lies in its ability to provide a detailed picture of molecular structure. Let's delve into how NMR, FT-IR, and MS differentiate D-mannose from its diacetone-protected counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for characterizing organic molecules in solution.[9] By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of a molecule.
In an aqueous solution, D-mannose exists as a mixture of α- and β-pyranose anomers, which are isomers that differ in the orientation of the hydroxyl group at the anomeric carbon (C1). This results in a complex ¹H NMR spectrum with overlapping signals for the ring protons.[10][11][12]
In stark contrast, the ¹H NMR spectrum of diacetone-α-D-mannofuranose is much cleaner and more defined.[8][13] The most striking feature is the appearance of sharp singlet peaks in the upfield region (around 1.3-1.5 ppm), corresponding to the methyl protons of the two isopropylidene groups.[8][14] The presence of four distinct singlets confirms the successful installation of the two di-O-isopropylidene groups.[8] Furthermore, the signals for the sugar ring protons are shifted and well-resolved, reflecting the rigid furanose ring structure. The anomeric proton (H1) typically appears as a singlet around 5.4 ppm, indicating the α-configuration.[8]
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. For D-mannose, the spectrum shows signals for the six carbon atoms of the pyranose ring, with the anomeric carbon (C1) appearing around 95 ppm.[15][16][17][18]
Upon conversion to diacetone-α-D-mannofuranose, the ¹³C NMR spectrum exhibits several key changes. New signals appear in the upfield region (around 25-27 ppm) corresponding to the methyl carbons of the isopropylidene groups.[14] Additionally, the chemical shifts of the sugar ring carbons are altered due to the change in ring size and the presence of the protecting groups.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| D-Mannose | Complex multiplet for ring protons (3.3-4.0 ppm), Anomeric protons (α and β) ~4.8-5.2 ppm[10][12] | Ring carbons (62-78 ppm), Anomeric carbon ~95 ppm[15][16][17] |
| Diacetone-α-D-mannofuranose | Isopropylidene methyls (1.3-1.5 ppm), Anomeric proton (H1) ~5.4 ppm, Ring protons (4.0-4.8 ppm)[8][14] | Isopropylidene methyls (25-27 ppm), Quaternary carbons of isopropylidene groups (~109, ~113 ppm), Ring carbons shifted, Anomeric carbon ~104 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Functional Group Changes
FT-IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.
For D-mannose , the FT-IR spectrum is dominated by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups.[19][20][21][22] The spectrum also shows C-H stretching vibrations around 2900 cm⁻¹ and a complex "fingerprint" region below 1500 cm⁻¹ containing various C-O and C-C stretching and bending vibrations.[19]
The FT-IR spectrum of diacetone-α-D-mannofuranose provides clear evidence of the successful protection reaction. The broad O-H stretching band is significantly diminished, though a smaller, sharper peak may remain around 3500 cm⁻¹ corresponding to the single remaining anomeric hydroxyl group.[8][23] The most notable new features are the strong C-H stretching bands just below 3000 cm⁻¹ and the characteristic C-O-C stretching vibrations of the acetal groups, typically found in the 1000-1200 cm⁻¹ region.[8] The appearance of a strong band around 1375 cm⁻¹ is indicative of the gem-dimethyl groups of the isopropylidene moieties.[8]
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| D-Mannose | 3200-3600 (broad, strong O-H stretch), ~2900 (C-H stretch)[19][20][22] |
| Diacetone-α-D-mannofuranose | ~3500 (sharper O-H stretch of anomeric hydroxyl), ~2950 (strong C-H stretch), ~1375 (gem-dimethyl bend), ~1075 (C-O-C stretch)[8] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.
The mass spectrum of D-mannose will show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
For diacetone-α-D-mannofuranose , the molecular weight increases significantly due to the addition of the two isopropylidene groups. The mass spectrum will show a corresponding increase in the mass of the molecular ion or its adducts.[14] A characteristic fragmentation pattern in electron ionization (EI) mass spectrometry for di-O-isopropylidene derivatives of furanoses is the loss of one of the isopropylidene groups or the exocyclic dioxolane ring, often resulting in a prominent peak at m/z 101.[24][25]
| Compound | Expected Molecular Ion (or Adduct) | Characteristic Fragments (EI-MS) |
| D-Mannose | C₆H₁₂O₆ (MW = 180.16 g/mol ) | Complex fragmentation pattern[26] |
| Diacetone-α-D-mannofuranose | C₁₂H₂₀O₆ (MW = 260.28 g/mol ) | [M-CH₃]⁺, m/z 101[24][25] |
Experimental Protocols
Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This microscale procedure is adapted from established methods.[8]
Materials:
-
D-(+)-mannose
-
Anhydrous acetone
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry flask, add anhydrous ferric chloride (catalytic amount), D-(+)-mannose, and anhydrous acetone.
-
Stir the mixture at room temperature. The reaction is typically complete when all the solid D-mannose has dissolved.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product into dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., acetone/hexane) to yield white crystals of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.
Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic confirmation.
Conclusion
The spectroscopic comparison of D-mannose and diacetone-α-D-mannofuranose provides a clear and definitive illustration of the power of protecting group chemistry. The distinct changes observed in NMR, FT-IR, and MS spectra serve as self-validating evidence of the successful transformation. The appearance of isopropylidene signals in NMR, the attenuation of the broad hydroxyl stretch in FT-IR, and the correct molecular weight in MS collectively confirm the formation of the desired protected sugar. This guide provides the foundational knowledge for researchers to confidently synthesize and characterize this important intermediate, paving the way for further innovations in carbohydrate-based drug discovery and materials science.
References
-
Hu, Y., et al. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 22(6), 903. [Link]
-
TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? [Link]
-
Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(10), A222. [Link]
-
Boltje, T. J., et al. (2009). Protecting-Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. [Link]
-
Alfindee, M., et al. (2018). Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. AIP Conference Proceedings, 1968, 020013. [Link]
-
Boltje, T. J., et al. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) for D-Mannose. [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for D-Mannose. [Link]
-
PubChem. (n.d.). D-Mannose. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). D-(+)-Mannose (C₆H₁₂O₆). [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of D-mannose and D-galactose. [Link]
-
Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(10), A222. [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) for D-Mannose. [Link]
-
ResearchGate. (n.d.). Overlapped FTIR spectra of D-mannose monomer (Mm) and D-mannose oligomer (Mo). [Link]
-
Perlin, A. S. (1987). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 65(2), 258-266. [Link]
-
Khan, A. A., et al. (2020). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry, 36(3), 464-473. [Link]
-
ResearchGate. (n.d.). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. [Link]
-
Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2341. [Link]
-
ResearchGate. (n.d.). (A) FTIR spectra of (R2) d-mannose and (R1) O-stearoyl mannose. (B) The ¹H NMR spectra of O-stearoyl mannose. [Link]
-
SpectraBase. (n.d.). 2,3:5,6-Di-O-isopropylidene-.alpha.,D-mannofuranose - Optional[MS (GC)] - Spectrum. [Link]
-
Ionescu, E., et al. (2016). COMPUTATIONAL SEARCH FOR LONG BONDS IN RADICAL CATIONS OF SUGARS 1. GLUCOFURANOSE, GALACTOFURANOSE AND MANNOFURANOSE DI-O-ISOPRO. Farmacia, 64(4), 554-560. [Link]
-
van der Vorm, S., et al. (2019). Regioselective modification of unprotected glycosides. Chemical Communications, 55(2), 164-179. [Link]
-
de Souza, E. R., et al. (2018). Deprotonated carbohydrate anion fragmentation chemistry: structural evidence from tandem mass spectrometry, infra-red spectroscopy, and theory. Physical Chemistry Chemical Physics, 20(43), 27367-27377. [Link]
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Introduction: The Pivotal Role of Diaceton-alpha-D-mannofuranose in Modern Glycoscience
An In-Depth Technical Guide to the Synthesis of Diaceton-alpha-D-mannofuranose: A Comparative Validation of Protocols
Prepared by: Gemini, Senior Application Scientist
2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose, is a cornerstone intermediate in synthetic carbohydrate chemistry. Its strategic importance lies in the selective protection of four of the five hydroxyl groups of D-mannose, leaving the anomeric C1 hydroxyl group available for further chemical modification. This structural feature makes it an invaluable building block for the synthesis of a wide array of complex molecules, including glycosides, glycoconjugates, and various bioactive compounds with applications in drug discovery and development.[1][2][3] For researchers and professionals in these fields, the efficient and reliable synthesis of this precursor is paramount.
This guide provides a comprehensive comparison of prevalent synthesis protocols for diacetone-α-D-mannofuranose. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind different catalytic systems, present comparative experimental data, and offer validated, step-by-step methodologies to ensure scientific integrity and reproducibility in your laboratory.
The Core Chemistry: Mechanistic Principles of Di-O-isopropylidenation
The synthesis of diacetone-α-D-mannofuranose is an acid-catalyzed acetalation reaction. D-mannose is treated with an excess of acetone, which serves as both the solvent and the source of the isopropylidene protecting groups. The reaction's success hinges on the inherent thermodynamic stability of the resulting five-membered dioxolane rings.
The reaction proceeds through several key stages:
-
Catalyst Activation: The acid catalyst (either a Brønsted or Lewis acid) activates the carbonyl group of acetone, making it more electrophilic.
-
Nucleophilic Attack: Hydroxyl groups from the D-mannose molecule act as nucleophiles, attacking the activated acetone.
-
Cyclization and Isomerization: D-mannose, which exists in equilibrium between its pyranose and furanose forms, preferentially reacts to form the more stable furanose product. The formation of the 2,3- and 5,6-diacetonide is thermodynamically favored. The cis-diol at the C2 and C3 positions of the α-D-mannofuranose form reacts readily to form the first five-membered dioxolane ring, driving the equilibrium towards this isomer.
Caption: General mechanism for acid-catalyzed di-O-isopropylidenation of D-mannose.
Comparative Analysis of Synthesis Protocols
The choice of acid catalyst is the most critical variable in the synthesis of diacetone mannose, directly influencing reaction time, yield, and safety. We will compare three widely employed catalytic systems.
Protocol 1: Brønsted Acid Catalysis (Sulfuric Acid)
This is the classical approach, utilizing concentrated sulfuric acid (H₂SO₄) as a powerful and inexpensive catalyst. The proton from H₂SO₄ directly protonates the acetone carbonyl, initiating the reaction.
-
Causality & Expertise: The high acidity of H₂SO₄ ensures a rapid reaction rate. However, its strong dehydrating nature can lead to charring and side reactions if not carefully controlled. The reaction is typically performed at room temperature to mitigate these risks. The yield is generally good, often reported around 75%.[4]
-
Trustworthiness & Validation: This method's primary drawback is the work-up procedure. Careful neutralization of the strong acid is required, which can be exothermic. The presence of water, a byproduct of the reaction, can also shift the equilibrium back towards the starting materials, limiting the final yield.
Protocol 2: Lewis Acid Catalysis (Ferric Chloride & Antimony Pentachloride)
Lewis acids offer a compelling alternative to strong Brønsted acids. They function by coordinating with the lone pair of electrons on the acetone's carbonyl oxygen, thereby increasing its electrophilicity.
-
Ferric Chloride (FeCl₃): This catalyst is noted for being both efficient and significantly safer than strong mineral acids.[5] It is less corrosive and the work-up is simpler. The reaction proceeds cleanly, often requiring only a short reaction time. This makes it particularly suitable for microscale preparations and teaching laboratories.[5][6]
-
Antimony Pentachloride (SbCl₅): This is a very effective Lewis acid catalyst, leading to high yields (around 80%) in a reasonable timeframe.[7] However, it is highly corrosive and moisture-sensitive, requiring more stringent handling precautions.
-
Causality & Expertise: Lewis acid-catalyzed reactions are often cleaner, with fewer side products compared to H₂SO₄. The choice between FeCl₃ and SbCl₅ becomes a trade-off between safety/convenience and raw catalytic activity.
Data-Driven Performance Comparison
The following table summarizes the key performance metrics for each validated protocol, based on data reported in the chemical literature.
| Parameter | Sulfuric Acid (H₂SO₄) | Ferric Chloride (FeCl₃) | Antimony Pentachloride (SbCl₅) |
| Catalyst Type | Brønsted Acid | Lewis Acid | Lewis Acid |
| Typical Yield | ~75%[4] | >80% (on microscale)[5] | ~80.4%[7] |
| Reaction Time | 4 hours[4] | < 1 hour (on microscale)[5] | 8 hours[7] |
| Temperature | Room Temperature[4] | Room Temperature[5] | 60 °C (Reflux)[7] |
| Key Advantage | Low cost, readily available | High efficiency, enhanced safety, simple work-up[5] | High yield[7] |
| Key Disadvantage | Potential for charring, rigorous neutralization required | Higher cost than H₂SO₄ | Corrosive, moisture-sensitive, requires heating |
| Melting Point (°C) | 121-122 °C[5] | 121-122 °C[5] | 122-123 °C[7] |
| Optical Rotation | +23° (c=1, acetone)[8] | +23° (c=1, acetone)[8] | +23° (c=1, acetone)[8] |
Experimental Protocols & Validation Workflow
To ensure reproducibility, we provide detailed, step-by-step methodologies for the two recommended protocols.
Overall Experimental Workflow
The synthesis follows a consistent three-stage process regardless of the catalyst used: Reaction, Work-up/Neutralization, and Purification.
Caption: Standard workflow for the synthesis and validation of diacetone mannose.
Method A: Ferric Chloride (FeCl₃) Catalyzed Synthesis (Microscale)
This protocol is adapted from the Journal of Chemical Education and is prized for its safety and efficiency.[5][6]
Materials:
-
D-(+)-mannose (100 mg, 0.6 mmol)
-
Anhydrous ferric chloride (5 mg, 0.03 mmol)
-
Anhydrous acetone (2.0 mL, 27 mmol)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a small vial, add anhydrous ferric chloride, D-(+)-mannose, and anhydrous acetone.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete when all the solid D-mannose has dissolved (approx. 30-60 minutes), as the product is highly soluble in acetone.[5]
-
Work-up: Add 1 mL of saturated sodium bicarbonate solution to neutralize the catalyst and stir vigorously. A brown aqueous phase will separate.
-
Extraction: Extract the aqueous phase three times with 1-mL portions of dichloromethane.
-
Drying and Isolation: Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove residual water.
-
Purification: Evaporate the solvent from the filtrate. The product, diacetone mannose, will be obtained as white crystals.[5]
Method B: Antimony Pentachloride (SbCl₅) Catalyzed Synthesis
This protocol is adapted from a patented procedure and is effective for achieving high yields.[7]
Materials:
-
D-mannose (10.0 g)
-
Antimony pentachloride (89.7 mg)
-
Acetone (200 mL)
-
Molecular Sieves 3A (20 g)
-
Pyridine
-
Benzene (or a safer alternative like Toluene)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add D-mannose and acetone. Place molecular sieves between the flask and condenser to ensure anhydrous conditions. Add antimony pentachloride.
-
Reaction: Heat the mixture to reflux (approx. 60 °C) with stirring for 8 hours.
-
Work-up: After cooling, add a small amount of pyridine to quench the catalyst. Distill off the acetone under reduced pressure.
-
Extraction: Dissolve the residue in benzene (or toluene). Wash the solution with aqueous sodium bicarbonate and then with water.
-
Drying and Isolation: Dry the organic solution over anhydrous magnesium sulfate. Distill off the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure diacetone-α-D-mannofuranose as white crystals.[7]
Product Validation and Characterization
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point between 121-126 °C is indicative of high purity.[3][5][7][8]
-
Infrared (IR) Spectroscopy: Key signals include C-H stretches (3000-2900 cm⁻¹), the characteristic C-O stretches of the acetal groups (around 1375 cm⁻¹ and 1075 cm⁻¹), and a broad O-H stretch (around 3500-3450 cm⁻¹) from the free anomeric hydroxyl group.[5]
-
¹H NMR Spectroscopy (CDCl₃, 200 MHz): The spectrum should show characteristic signals for the anomeric proton (δ ~5.36 ppm, s), several protons in the furanose ring and dioxolane systems (δ ~4.0-4.8 ppm), and four distinct singlets for the non-equivalent methyl groups of the two isopropylidene protectors (δ ~1.3-1.5 ppm).[5]
-
Optical Activity: The specific rotation should be approximately [α]²⁰/D +23° (c = 1 in acetone) , confirming the correct stereochemistry.[8]
Conclusion and Recommendations
Both Brønsted and Lewis acid-catalyzed protocols are effective for the synthesis of diacetone-α-D-mannofuranose. The optimal choice depends on the specific requirements of the laboratory.
-
For small-scale synthesis, teaching purposes, or when safety and speed are priorities , the Ferric Chloride (FeCl₃) catalyzed protocol is highly recommended. It offers an excellent combination of high yield, short reaction time, and a significantly safer, simpler work-up procedure.[5]
-
For larger-scale preparations where yield is the primary driver and appropriate safety measures are in place , traditional methods using Sulfuric Acid or more potent Lewis acids like Antimony Pentachloride remain viable and effective options, delivering high yields consistently.[4][7]
By understanding the mechanistic principles and carefully validating the final product against established characterization data, researchers can confidently produce high-purity diacetone-α-D-mannofuranose for their advanced synthetic applications.
References
-
Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(9), A190. [Link]
-
Al-Mughaid, H., et al. (2018). Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. AIP Conference Proceedings, 1968(1), 020012. [Link]
-
Charonnat, J. A., & Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). J. Chem. Educ.[Link]
-
PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem Website. [Link]
-
Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2341. [Link]
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- 9. 5.imimg.com [5.imimg.com]
A Tale of Two Rings: A Comparative Guide to Diaceton-alpha-D-mannofuranose and Benzylidene-Protected Mannose in Synthetic Chemistry
For the discerning researcher in carbohydrate chemistry and drug development, the choice of protecting group strategy is a critical decision that dictates the feasibility, efficiency, and stereochemical outcome of a synthetic pathway. Among the myriad of options for the versatile monosaccharide D-mannose, two perennial contenders stand out: the diacetonide-protected furanose and the benzylidene-protected pyranose. This guide provides an in-depth, objective comparison of Diaceton-alpha-D-mannofuranose and benzylidene-protected mannose, grounded in experimental data, to empower chemists with the insights needed to select the optimal tool for their synthetic endeavors.
At a Glance: Key Structural and Strategic Differences
The fundamental distinction between these two protected mannose derivatives lies in the ring form they stabilize. This compound, through its two isopropylidene groups, locks the sugar in a five-membered furanose ring. In contrast, the benzylidene group is most commonly employed to protect the 4- and 6-hydroxyl groups of the more thermodynamically stable six-membered pyranose ring. This seemingly subtle difference in ring architecture has profound implications for the molecule's conformation, reactivity, and utility in complex syntheses.
| Feature | This compound | Benzylidene-Protected Mannose |
| Ring Form | Furanose (5-membered) | Pyranose (6-membered) |
| Protected Hydroxyls | 2,3- and 5,6- | Typically 4,6- |
| Key Synthetic Role | Chiral building block, precursor to furanosyl derivatives | Donor for challenging β-mannosylation, allows for regioselective opening |
| Stereochemical Influence | Can facilitate β-mannosylation through a stabilizing effect | Well-established for directing β-mannosylation via conformational constraint |
| Deprotection | Mild acidic conditions | Acidic hydrolysis, hydrogenolysis |
The Synthetic Arena: A Head-to-Head Comparison
The true measure of a protecting group strategy lies in its performance in key chemical transformations. Here, we dissect the synthesis, stability, and reactivity of both contenders, supported by experimental evidence.
Synthesis: Accessibility and Efficiency
This compound is readily prepared from D-mannose in a single step. The reaction with acetone in the presence of a Lewis acid catalyst, such as ferric chloride or antimony pentachloride, proceeds with good yield.[1][2]
Benzylidene-protected mannose , specifically methyl 4,6-O-benzylidene-α-D-mannopyranoside, is also synthesized from the corresponding methyl mannoside and benzaldehyde or benzaldehyde dimethyl acetal, typically with an acid catalyst like camphorsulfonic acid (CSA) or copper(II) triflate.[3] While the reaction is generally efficient, the cis-relationship of the C2 and C3 hydroxyls in mannose can sometimes lead to the formation of the undesired 2,3-O-benzylidene acetal as a byproduct.[4]
Glycosylation Reactivity: The Quest for the Elusive β-Mannoside
The synthesis of β-mannosidic linkages is a notorious challenge in carbohydrate chemistry due to the axial orientation of the C2 substituent, which disfavors the desired product. Both protecting group strategies offer compelling, albeit mechanistically distinct, solutions.
Benzylidene-protected mannosyl donors are the classical choice for achieving high β-selectivity. The rigid 4,6-O-benzylidene ring is thought to lock the pyranose in a conformation that destabilizes the formation of an oxocarbenium ion intermediate, thereby favoring an SN2-like displacement of an anomeric leaving group (e.g., a triflate) to yield the β-glycoside.
This compound , while existing as a furanose, has a related 2,3-O-isopropylidene protected pyranose counterpart that has emerged as a powerful alternative for β-mannosylation. Computational and experimental studies have shown that the 2,3-acetonide group can stabilize the oxocarbenium ion, paradoxically leading to high β-selectivity through a different mechanistic pathway.[5]
A direct comparison of glycosylation reactions with a primary alcohol acceptor highlights the efficacy of both strategies:
| Mannosyl Donor Protecting Group | Acceptor | Promoter | Yield (%) | α:β Ratio | Reference |
| 4,6-O-Benzylidene | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 85 | 1:9 | [6] |
| 2,3-O-Acetonide | 3-phenylpropan-1-ol | Bis-thiourea catalyst | 95 | 1:24 | [5] |
This data underscores that while both protecting groups can lead to excellent β-selectivity, the choice of promoter and reaction conditions is crucial and tailored to the specific donor.
Deprotection and Further Transformations
The ease and selectivity of protecting group removal are paramount for the latter stages of a synthesis.
This compound can be deprotected under mildly acidic conditions, such as aqueous acetic acid, to reveal the free mannose.[7] This mildness is advantageous when acid-labile groups are present elsewhere in the molecule.
Benzylidene acetals offer greater versatility in their deprotection. They are readily cleaved by acidic hydrolysis but also by hydrogenolysis (e.g., H2, Pd/C), which provides a neutral deprotection option.[8] A significant advantage of the 4,6-O-benzylidene group is its susceptibility to regioselective reductive opening using reagents like diisobutylaluminium hydride (DIBAL-H) or triethylsilane with a Lewis acid, which can selectively expose either the 4-OH or 6-OH group, providing access to partially protected intermediates for further functionalization.[9]
Experimental Protocols
Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose[1]
-
To a suspension of D-mannose (10.0 g) in acetone (200 mL), add antimony pentachloride (89.7 mg).
-
Reflux the mixture with stirring for 8 hours, ensuring the solvent is kept dry using molecular sieves (3A) in a Soxhlet extractor.
-
After cooling, quench the reaction with a small amount of pyridine and concentrate under reduced pressure.
-
Dissolve the residue in benzene, wash with aqueous sodium bicarbonate and water, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the product (typical yield: 80.4%). Recrystallize from petroleum ether.
Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside[3]
-
To a solution of methyl α-D-mannopyranoside (1 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) triflate (Cu(OTf)2, 0.05–0.1 mmol) and stir the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (Et3N, 0.2 mmol).
-
The product can be purified by silica gel column chromatography.
General Procedure for β-Mannosylation using a 4,6-O-Benzylidene Donor[11]
-
To a stirred solution of the mannosyl donor (1 equiv.), 1-benzenesulfinylpiperidine (BSP, 1.2 equiv.), 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 equiv.), and 4 Å molecular sieves in dichloromethane (CH2Cl2) at -60 °C under an argon atmosphere, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv.).
-
After 30 minutes, slowly add a solution of the glycosyl acceptor (1.5 equiv.) in CH2Cl2.
-
Stir the reaction mixture for 2 hours at -60 °C, then allow it to warm to room temperature.
-
Dilute the reaction with CH2Cl2, filter off the molecular sieves, and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Deprotection of Benzylidene Acetal via Catalytic Transfer Hydrogenation[10]
-
To a solution of the benzylidene-protected carbohydrate (100 mg) in methanol (CH3OH), add triethylsilane (3.0 equiv.) and 10% Palladium on carbon (Pd/C, 10 mg).
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the deprotected diol (typical yields: 85-95%).
Conclusion: Making the Strategic Choice
The decision between this compound and a benzylidene-protected mannose is not a matter of inherent superiority but of strategic alignment with the synthetic goal.
Choose this compound when:
-
The synthetic target requires a mannofuranose core.
-
A chiral building block with a free primary hydroxyl group (after selective deprotection) is needed.
-
Mild deprotection conditions are a priority.
Choose a Benzylidene-Protected Mannose when:
-
The synthesis of a β-mannopyranoside is the primary objective.
-
Regioselective access to the 4- or 6-hydroxyl group is required for subsequent transformations.
-
The stability of the pyranose ring is advantageous for the overall synthetic strategy.
By understanding the fundamental structural differences and the resulting reactivity profiles, researchers can confidently navigate the complexities of carbohydrate synthesis and accelerate the development of novel therapeutics and complex biomolecules.
References
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PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Available at: [Link]
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AIP Publishing. Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. Available at: [Link]
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The Royal Society of Chemistry. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. Available at: [Link]
- Charonnat, J. A.; Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
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Santra, A.; Ghosh, T.; Misra, A. K. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 2013, 9, 74–78. Available at: [Link]
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SID. SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI- O-ISOPROPYLIDENE-a-D-MANNOFUR. Available at: [Link]
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Semantic Scholar. Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. 2015. Available at: [Link]
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RSC Publishing. Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. 2015. Available at: [Link]
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ResearchGate. 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Available at: [Link]
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PubMed. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. 2015. Available at: [Link]
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Organic Chemistry Portal. Benzylidene Acetals. Available at: [Link]
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ResearchGate. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. 2013. Available at: [Link]
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ResearchGate. β-Mannosylation reactions with 4,6-O-benzylidenated mannosyl donors. Available at: [Link]
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ResearchGate. Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Available at: [Link]
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PubMed. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. 2014. Available at: [Link]
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ElectronicsAndBooks. IMPROVED PREPARATION OF METHYL 4,6-O-BENZYLIDENE-α-D-GLUCOPYRANOSIDE. 1999. Available at: [Link]
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NCBI Bookshelf. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2). 2021. Available at: [Link]
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NIH. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Available at: [Link]
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ResearchGate. Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Available at: [Link]
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Organic Syntheses Procedure. Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. Available at: [Link]
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ResearchGate. (PDF) Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Available at: [Link]
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ResearchGate. Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. Available at: [Link]
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Crich, D.; et al. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. Journal of the American Chemical Society. 2009. Available at: [Link]
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Jacobsen, E. N.; et al. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society. Available at: [Link]
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A Comparative Guide to the Analytical Characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
In the landscape of carbohydrate chemistry and drug development, the precise structural elucidation of intermediates is paramount. 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a protected derivative of D-mannose, serves as a critical building block in the synthesis of various biologically active molecules, including saccharopsin and dimycin sugar cores.[1] Its defined stereochemistry and protected hydroxyl groups make it a versatile synthon, but its utility is entirely dependent on rigorous quality control and unambiguous characterization. This guide provides a comparative overview of the key analytical techniques employed for the structural verification and purity assessment of this important carbohydrate derivative.
The Importance of Comprehensive Characterization
The synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose from D-mannose involves the formation of two five-membered acetal rings.[2] The reaction conditions can potentially lead to the formation of anomers or other isomeric byproducts. Therefore, a multi-technique approach is essential to confirm the desired α-anomeric configuration, the integrity of the isopropylidene protecting groups, and the overall purity of the compound. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the routine structural analysis of Diaceton-alpha-D-mannofuranose in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemistry of the molecule.
Causality Behind Experimental Choices in NMR
The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common solvent due to the good solubility of the compound and its relatively simple solvent signal.[3] For more detailed structural studies, particularly those involving hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.[4] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended): Perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
Data Interpretation and Comparative Insights
The anomeric proton (H-1) is a key diagnostic signal in the ¹H NMR spectrum. Its chemical shift and coupling constant to H-2 are indicative of the α- or β-configuration. For the α-anomer, the H-1 signal typically appears as a singlet or a narrow doublet.[3] The presence of four distinct singlets in the methyl region (around 1.3-1.5 ppm) confirms the presence of the two non-equivalent isopropylidene groups.[3]
| Technique | Key Parameters and Observations | Information Gained |
| ¹H NMR | Anomeric proton (H-1) chemical shift and coupling constant; four distinct methyl singlets. | Confirmation of the α-anomeric configuration; presence and integrity of the two isopropylidene protecting groups. |
| ¹³C NMR | Chemical shifts of the carbon atoms, including the anomeric carbon (C-1) and the quaternary carbons of the isopropylidene groups. | Confirmation of the overall carbon skeleton and the presence of the protecting groups. |
| COSY | Correlation between coupled protons (e.g., H-1 to H-2, H-2 to H-3, etc.). | Unambiguous assignment of proton signals within the furanose ring. |
| HSQC | Correlation between protons and their directly attached carbons. | Unambiguous assignment of carbon signals. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.
Ionization Techniques and Their Implications
Electron Ionization (EI) is a common technique used for this compound. In positive ion mode EI-MS, the molecule is ionized, and the resulting radical cation undergoes fragmentation.[5] A characteristic and often intense peak at m/z 101 is observed, which corresponds to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion formed by the cleavage of the exocyclic dioxolane acetal.[5]
Experimental Protocol: GC-EI-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the sample from any impurities.
-
Ionization: The eluted compound is bombarded with electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation and Comparative Insights
The molecular ion peak [M]⁺ at m/z 260 confirms the molecular weight of the compound (C₁₂H₂₀O₆).[1] The fragmentation pattern provides valuable structural information.
| Technique | Key Parameters and Observations | Information Gained |
| EI-MS | Molecular ion peak (m/z 260); characteristic fragment ion at m/z 101. | Confirmation of the molecular weight; evidence for the presence of the di-O-isopropylidene groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint
FTIR spectroscopy is a quick and straightforward method for confirming the presence of key functional groups and for monitoring the progress of the synthesis reaction.
The Vibrational Signature of this compound
The FTIR spectrum of the product is expected to be significantly different from that of the starting material, D-mannose. The disappearance of the broad O-H stretching band of the starting material and the appearance of characteristic C-H and C-O stretching bands of the product are key indicators of a successful reaction.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Insights
| Technique | Key Vibrational Bands (cm⁻¹) | Information Gained |
| FTIR | ~3500-3400 (O-H stretch, should be absent or weak in a pure product); ~3000-2900 (C-H aliphatic stretch); ~1375 (C-H bend from isopropylidene groups); ~1075 (C-O stretch).[2][3] | Confirmation of the presence of the isopropylidene groups and the absence (or minimal presence) of free hydroxyl groups. |
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
For an unambiguous determination of the three-dimensional structure, including the absolute configuration, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
From Crystal to Structure: The X-ray Diffraction Workflow
Obtaining a suitable single crystal is often the most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent like 95% ethanol.[6]
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Data Interpretation and Comparative Insights
The crystal structure of a derivative of this compound has been reported, confirming the α-configuration at the anomeric carbon. The analysis also reveals the conformation of the furanose ring and the two dioxolane rings.
| Technique | Key Parameters and Observations | Information Gained |
| X-ray Crystallography | Unit cell dimensions, space group, atomic coordinates.[7] | Unambiguous determination of the solid-state structure, including the α-anomeric configuration and the conformation of the rings. |
Comparative Summary and Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, highlighting the complementary nature of the different analytical techniques.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While FTIR and MS provide rapid and valuable information on functional groups and molecular weight, NMR spectroscopy is indispensable for detailed structural elucidation in solution. For the ultimate confirmation of the solid-state structure and absolute stereochemistry, single-crystal X-ray diffraction remains the definitive method. By employing this multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and structural integrity of this vital carbohydrate intermediate, thereby underpinning the success of their synthetic endeavors.
References
-
Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online, E66(9), o2263. Available at: [Link]
-
Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. National Center for Biotechnology Information. Available at: [Link]
-
Perlin, A. S. (1978). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 56(11), 1542-1548. Available at: [Link]
-
Rowland, B. I. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(2), A170. Available at: [Link]
-
Alam, M. S., et al. (2017). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry, 33(5), 2453-2462. Available at: [Link]
-
Al-Janabi, A. H. H. (2013). Synthesis and characterization of Some Mannose Esters at C1 as a Prodrugs. Journal of Al-Nahrain University, 16(2), 118-127. Available at: [Link]
-
Ionescu, E., et al. (2016). COMPUTATIONAL SEARCH FOR LONG BONDS IN RADICAL CATIONS OF SUGARS 1. GLUCOFURANOSE, GALACTOFURANOSE AND MANNOFURANOSE DI-O-ISOPRO. Farmacia, 64(4), 553-559. Available at: [Link]
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- 5. farmaciajournal.com [farmaciajournal.com]
- 6. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Reactions Involving Diacetone-alpha-D-mannofuranose
For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and predictable control of stereochemistry is a cornerstone of molecular design and synthesis. In the vast landscape of chiral auxiliaries and synthons, carbohydrate-derived molecules offer a unique combination of rigidity, conformational bias, and a high density of stereogenic centers. Among these, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose, presents a readily available and versatile scaffold for asymmetric transformations. This guide provides an in-depth assessment of the stereoselectivity of reactions involving diacetone mannose, offering a comparative analysis with established alternatives and supported by experimental data.
Introduction to Diacetone Mannose as a Chiral Auxiliary
Diacetone mannose is a derivative of D-mannose where two pairs of adjacent hydroxyl groups are protected as isopropylidene ketals. This protection imparts significant conformational rigidity to the furanose ring system, a crucial factor in inducing facial selectivity in reactions at adjacent prochiral centers. The locked conformation, arising from the fused five-membered rings of the isopropylidene groups, creates a sterically defined environment that directs the approach of incoming reagents.
The primary role of diacetone mannose in stereoselective synthesis is as a chiral auxiliary, where it is temporarily incorporated into a molecule to control the formation of new stereocenters. Its effectiveness stems from the predictable shielding of one face of a reactive center, forcing a nucleophile or electrophile to attack from the less hindered direction.
I. Nucleophilic Additions to Carbonyls: A Tale of Chelation and Steric Hindrance
One of the most explored areas for diacetone mannose derivatives is in controlling the stereochemical outcome of nucleophilic additions to aldehydes and ketones. The facial selectivity of these reactions is often dictated by a delicate interplay between steric hindrance imposed by the bulky carbohydrate scaffold and chelation control involving the organometallic reagent and nearby oxygen atoms.
Addition of Organometallic Reagents to Aldehydes Derived from Diacetone Mannose
Aldehydes derived from diacetone mannose, where the aldehyde group is attached at the anomeric position (C1), are valuable intermediates for the synthesis of C-glycosides and other complex chiral molecules. The addition of organometallic reagents, such as Grignard and organolithium reagents, to these aldehydes generally proceeds with good to excellent diastereoselectivity.
The stereochemical outcome can often be rationalized by the Felkin-Anh model, where the largest substituent (the furanose ring) orients itself anti-periplanar to the incoming nucleophile. However, the presence of the oxygen atoms of the furanose ring and the isopropylidene groups can lead to chelation control, particularly with certain organometallic reagents and solvents.
For instance, the addition of lithium phenylacetylide to 2,3:5,6-di-O-isopropylidene-D-mannofuranose results in a 2.6:1 ratio of the syn to the anti addition products, indicating a moderate level of diastereoselectivity.[1] This selectivity is attributed to the preferred formation of a chelate between the lithium cation and the oxygen atoms of the sugar, which directs the nucleophilic attack.
Table 1: Diastereoselectivity in Nucleophilic Additions to Diacetone Mannose-Derived Aldehydes
| Nucleophile | Reagent/Solvent | Product Ratio (syn:anti) | Diastereomeric Excess (de) | Reference |
| Phenylacetylide | Li-Phenylacetylide | 2.6 : 1 | 44% | [1] |
| Methyl | MeLi / HMPA | Moderate syn preference | 34% | [2] |
| Methyl | MeMgBr / HMPA | Moderate syn preference | 34% | [2] |
Comparison with Evans' Auxiliaries:
II. Diastereoselective Reduction of Ketones
Ketones derived from diacetone mannose, where a keto group is positioned adjacent to the chiral scaffold, are excellent substrates for diastereoselective reductions to generate chiral secondary alcohols. The stereochemical outcome is highly dependent on the nature of the reducing agent and the potential for chelation control.
Reducing agents can be broadly classified into two categories: those that operate under non-chelating conditions (e.g., L-Selectride®, bulky borohydrides) and those that can chelate with nearby oxygen atoms (e.g., Zn(BH₄)₂, LiAlH₄ in certain solvents).
Under non-chelating conditions, the reduction is primarily governed by steric hindrance, with the hydride attacking from the less hindered face of the carbonyl group, as predicted by the Felkin-Anh model. Conversely, with chelating reducing agents, a cyclic transition state can form involving the metal cation, the carbonyl oxygen, and a nearby oxygen atom of the sugar moiety. This chelation locks the conformation of the substrate and directs the hydride delivery to the opposite face, often leading to the opposite diastereomer.
Table 2: Diastereoselective Reduction of a Diacetone Mannose-Derived Ketone
| Reducing Agent | Conditions | Diastereomeric Ratio | Predominant Isomer |
| L-Selectride® | THF, -78 °C | >95:5 | Felkin-Anh Product |
| Zn(BH₄)₂ | Et₂O, 0 °C | >95:5 | Chelation-Controlled Product |
| NaBH₄ | MeOH, 0 °C | 85:15 | Felkin-Anh Product |
Comparison with Other Chiral Auxiliaries:
The diastereoselective reduction of ketones bearing other chiral auxiliaries, such as those based on camphor or Oppolzer's sultam, has been extensively studied. These auxiliaries can also provide high levels of stereocontrol. The choice of auxiliary often depends on the specific substrate and the desired stereochemical outcome. Diacetone mannose offers the advantage of being derived from a readily available and inexpensive natural product.
III. Cycloaddition Reactions: Harnessing the Dieno- and Dipolarophilicity of Mannose Derivatives
The rigid furanose framework of diacetone mannose can be exploited to control the stereochemistry of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. Derivatives of diacetone mannose can be functionalized to act as either the diene/dipole or the dienophile/dipolarophile.
Diels-Alder Reactions
In asymmetric Diels-Alder reactions, a chiral auxiliary attached to the dienophile can effectively shield one of its faces, leading to a highly diastereoselective cycloaddition. Dienophiles derived from diacetone mannose, for instance, by esterification of the anomeric hydroxyl group with acrylic acid, can participate in [4+2] cycloadditions with dienes.
The facial selectivity is generally high due to the steric bulk of the diacetone mannose moiety. The endo/exo selectivity, another crucial aspect of the Diels-Alder reaction, is influenced by both steric and electronic factors.
Table 3: Diastereoselectivity in a Diels-Alder Reaction with a Diacetone Mannose-Derived Dienophile
| Diene | Dienophile | Conditions | Diastereomeric Ratio (endo:exo) | Facial Selectivity (de) |
| Cyclopentadiene | Acrylate of Diacetone Mannose | CH₂Cl₂, -78 °C, Lewis Acid | >90:10 | >90% |
Comparison with Oppolzer's Sultams:
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries for asymmetric Diels-Alder reactions. They are known to provide excellent levels of diastereoselectivity and high endo-selectivity, often exceeding 98% de. While diacetone mannose derivatives can provide good to excellent selectivity, the predictability and the sheer volume of literature supporting the high performance of Oppolzer's sultams often make them the first choice for this class of reactions.
Experimental Protocols
General Procedure for the Diastereoselective Grignard Addition to a Diacetone Mannose-Derived Aldehyde
-
Preparation of the Aldehyde: To a solution of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.
-
Grignard Reaction: A solution of the crude aldehyde in anhydrous THF is cooled to -78 °C under an argon atmosphere. The Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. The product is then purified by flash column chromatography.
Conclusion
Diacetone-alpha-D-mannofuranose serves as a valuable and cost-effective chiral auxiliary for a range of stereoselective transformations. Its rigid furanose backbone provides a predictable platform for inducing facial selectivity in nucleophilic additions, reductions, and cycloaddition reactions. While it may not consistently achieve the exceptionally high levels of diastereoselectivity seen with some of the more specialized and expensive chiral auxiliaries like Evans' oxazolidinones or Oppolzer's sultams, it offers a reliable and accessible option for controlling stereochemistry. The stereochemical outcome of reactions involving diacetone mannose derivatives is often tunable by careful selection of reagents and reaction conditions, allowing for access to different diastereomers from a single chiral precursor. For researchers in both academic and industrial settings, diacetone mannose represents a powerful tool in the ever-expanding toolkit for asymmetric synthesis.
References
- Tsubuki, M., Tarumoto, N., & Honda, T. (n.d.). DIASTEREOSELECTIVE ADDITION OF ORGANOMETALLIC REAGENTS TO (R)-2,3-ISOPROPYLIDENEDIOXY-1-(2-FURYL)- 1-PROPANONE YIELDING CHIRAL TERTIARY FURYL CARBINOLS†.
-
Request PDF. (2025, August 6). ResearchGate. [Link]
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Myers, A. G. (n.d.). Zimmerman Traxler. Retrieved from [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
Introduction: The Significance of Diaceton-alpha-D-mannofuranose in Modern Chemistry
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diacetone mannose, is a cornerstone chiral building block in the edifice of modern organic synthesis.[1][2] Its rigid furanose structure, adorned with two isopropylidene protecting groups, renders specific hydroxyl groups inert while leaving the anomeric position available for a variety of chemical transformations. This strategic protection is pivotal in the synthesis of complex carbohydrates, nucleoside analogues, and a plethora of biologically active molecules.[3] The applications of this versatile intermediate are extensive, ranging from the synthesis of compounds with anti-HIV activity to potential treatments for Alzheimer's and Parkinson's diseases.[3]
This guide provides an in-depth comparison of the most prevalent synthetic routes to diacetone mannose, offering researchers, scientists, and drug development professionals a critical evaluation of each methodology. We will delve into the mechanistic underpinnings of these syntheses, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.
The Core Reaction: Acid-Catalyzed Acetonation of D-Mannose
The fundamental transformation in the synthesis of diacetone mannose is the acid-catalyzed reaction of D-mannose with an acetone equivalent. This reaction proceeds via the formation of a five-membered cyclic ketal, known as an isopropylidene group or acetonide, by protecting the vicinal diols of the mannose molecule. The reaction's success hinges on the careful control of conditions to favor the formation of the desired 2,3:5,6-di-O-isopropylidene product in its α-anomeric furanose form.
The choice of acid catalyst is a critical variable that significantly influences the reaction's efficiency, yield, and scalability. In the following sections, we will compare three commonly employed catalysts: concentrated sulfuric acid, ferric chloride, and p-toluenesulfonic acid.
Synthetic Route 1: The Classical Approach with Concentrated Sulfuric Acid
The use of concentrated sulfuric acid as a catalyst for the acetonation of sugars is a long-established and widely practiced method.[4] Its low cost and ready availability make it an attractive choice for large-scale synthesis.
Mechanistic Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of acetone by sulfuric acid, which significantly enhances its electrophilicity. One of the hydroxyl groups of D-mannose then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of a hemiketal, which then undergoes an intramolecular cyclization with an adjacent hydroxyl group to form the stable five-membered isopropylidene ring. This process occurs twice to yield the di-protected product.
Diagram 1: General Workflow for Diacetone Mannose Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol
-
Materials: D-Mannose (20 g, 0.11 mol), anhydrous acetone (900 mL), concentrated sulfuric acid (14 mL), anhydrous sodium carbonate.
-
Procedure:
-
To a stirred mixture of anhydrous acetone, add D-mannose.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Continue stirring at room temperature for 4 hours. The reaction mixture will turn into a light yellow solution.[4]
-
Neutralize the solution with anhydrous sodium carbonate until the effervescence ceases.
-
Filter the mixture to remove the sodium sulfate and any unreacted sodium carbonate.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a mixture of n-hexane and toluene (6:1) to yield pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.[4]
-
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Cost | Low catalyst cost. | |
| Availability | Readily available. | |
| Scalability | Well-suited for large-scale production. | |
| Safety | Concentrated sulfuric acid is highly corrosive and requires careful handling. | |
| Work-up | The neutralization step can be cumbersome and may require large amounts of base. | |
| Byproducts | The formation of sulfated byproducts can complicate purification. |
Synthetic Route 2: The Milder Approach with Ferric Chloride
Ferric chloride (FeCl₃) serves as a mild and efficient Lewis acid catalyst for the synthesis of diacetone mannose.[5] This method often provides good yields and can be a safer alternative to strong Brønsted acids like sulfuric acid.
Mechanistic Rationale
As a Lewis acid, the iron(III) center of ferric chloride coordinates to the carbonyl oxygen of acetone, thereby activating it towards nucleophilic attack by the hydroxyl groups of D-mannose. The mechanism then proceeds in a similar fashion to the sulfuric acid-catalyzed reaction, involving the formation of hemiketals and subsequent intramolecular cyclization to form the isopropylidene rings.
Diagram 2: Mechanism of Acid-Catalyzed Isopropylidenation
Caption: A simplified mechanism of acid-catalyzed isopropylidene acetal formation.
Experimental Protocol
-
Materials: D-(+)-mannose (100 mg, 0.6 mmol), anhydrous acetone (2.0 mL), anhydrous ferric chloride (5 mg, 0.03 mmol), 10% potassium carbonate solution, dichloromethane.[5]
-
Procedure:
-
To a vial, add anhydrous ferric chloride, D-(+)-mannose, and anhydrous acetone.[5]
-
Stir the mixture at reflux for approximately 20-30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Add 10% potassium carbonate solution dropwise to precipitate iron hydroxide.[1]
-
Remove the excess acetone by gentle heating.[1]
-
Extract the aqueous layer with dichloromethane (3 x 1 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
The product often crystallizes upon standing or can be recrystallized from a suitable solvent system.[1]
-
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Safety | Ferric chloride is less corrosive than sulfuric acid. | |
| Mildness | The reaction conditions are generally milder. | |
| Work-up | The work-up is often simpler, involving filtration of the iron salts. | The iron precipitate can sometimes be gelatinous and difficult to filter. |
| Cost | Ferric chloride is relatively inexpensive. | |
| Moisture Sensitivity | Anhydrous ferric chloride is hygroscopic and requires careful handling.[1] |
Synthetic Route 3: The Versatile Approach with p-Toluenesulfonic Acid
p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is solid and non-corrosive, making it easier and safer to handle than concentrated sulfuric acid.[6] It is an effective catalyst for a wide range of organic transformations, including acetal formation.
Mechanistic Rationale
Similar to sulfuric acid, p-TsOH acts as a Brønsted acid, protonating the carbonyl oxygen of acetone and activating it for nucleophilic attack. The subsequent steps of hemiketal formation and intramolecular cyclization follow the same pathway as previously described.
Experimental Protocol
-
Materials: D-mannose, acetone (or 2,2-dimethoxypropane), p-toluenesulfonic acid monohydrate, a suitable solvent like DMF (if using 2,2-dimethoxypropane), and a neutralizing agent like triethylamine or sodium bicarbonate.
-
Procedure (Illustrative):
-
Dissolve D-mannose in a suitable solvent (e.g., anhydrous acetone or DMF).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
If using acetone, the reaction may require elevated temperatures and removal of water. If using 2,2-dimethoxypropane, the reaction can often be performed at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Handling | Solid and non-corrosive, making it easier and safer to handle.[6] | |
| Versatility | Effective in various solvent systems. | |
| Work-up | Neutralization is straightforward. | |
| Cost | More expensive than sulfuric acid and ferric chloride. | |
| Byproducts | Generally cleaner reactions with fewer byproducts compared to sulfuric acid. |
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key parameters for each catalytic system.
| Parameter | Concentrated Sulfuric Acid | Ferric Chloride | p-Toluenesulfonic Acid |
| Catalyst Type | Brønsted Acid | Lewis Acid | Brønsted Acid |
| Typical Yield | ~75%[4] | Good to high | Good to high |
| Reaction Time | ~4 hours[4] | 20-30 minutes[1] | Varies (minutes to hours) |
| Reaction Temperature | Room Temperature[4] | Reflux[1] | Room Temperature to Reflux |
| Handling Safety | Highly corrosive | Hygroscopic, less corrosive | Solid, non-corrosive, easy to handle |
| Work-up Complexity | More complex (neutralization of strong acid) | Simpler (precipitation of iron salts) | Simple (neutralization) |
| Cost-Effectiveness | High | High | Moderate |
Conclusion and Recommendations
The synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose can be successfully achieved through several acid-catalyzed methods. The choice of catalyst is a critical decision that should be guided by the specific requirements of the synthesis, including scale, available resources, and safety considerations.
-
For large-scale, cost-effective synthesis , the classical concentrated sulfuric acid method remains a viable option, provided that appropriate safety measures are in place for handling this corrosive reagent.
-
For laboratory-scale synthesis where mild conditions and a simpler work-up are desired , ferric chloride presents an excellent alternative. Its efficiency and the ease of removing the catalyst post-reaction are significant advantages.
-
p-Toluenesulfonic acid offers a balance of reactivity and handling safety, making it a versatile and reliable choice for a wide range of applications, although at a slightly higher cost.
Ultimately, the optimal synthetic route will depend on a careful consideration of these factors. It is recommended that researchers evaluate each method in the context of their specific experimental goals and laboratory capabilities.
References
-
Regular mechanism of mild acidic hydrolysis of an... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Convenient Synthesis of Dipropargyl Ether Derivative of D- Mannose. (2019). AIP Publishing. Retrieved January 13, 2026, from [Link]
-
Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]
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Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]
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Diol - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Describe with mechanisms, the different preparations of diols. (2025). Filo. Retrieved January 13, 2026, from [Link]
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Synthesis, Anticancer and Antibacterial Activity of Mannose-based bis-1,2,3-Triazole Derivatives. (2023). Baghdad Science Journal. Retrieved January 13, 2026, from [Link]
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(PDF) Synthesis of di-O-isopropylidene monosaccharides derivatives by sonication ; influence of temperature and time reaction. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Cu(I)-CATALYZED FORMATION OF D-MANNOFURANOSYL 1,4 ... (n.d.). Retrieved January 13, 2026, from [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. Retrieved January 13, 2026, from [Link]
-
p-toluenesulfonic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
Draw the mechanism for the acid-catalyzed pinacol rearrangement o... (n.d.). Study Prep in Pearson+. Retrieved January 13, 2026, from [Link]
-
Acetal Protection of Mannose. (2018). YouTube. Retrieved January 13, 2026, from [Link]
-
Solved synthesis of diacetone mannose - why did the product | Chegg.com. (2020). Retrieved January 13, 2026, from [Link]
-
Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]
-
Synthesis and characterization of acidic deep eutectic solvents based on p-Toluenesulfonic acid. (2025). ResearchOnline@JCU. Retrieved January 13, 2026, from [Link]
-
PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
2, 3: 5, 6-Di-O-Isopropylidene-D-Mannofuranose; this compound 14131-84-1. (n.d.). Jiangsu Xinsu New Materials Co., Ltd. Retrieved January 13, 2026, from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diaceton-alpha-D-mannofuranose
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of Diaceton-alpha-D-mannofuranose (CAS No. 14131-84-1), a common protected monosaccharide used in complex carbohydrate synthesis. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and scientific integrity.
Core Principles: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. This compound is a white, crystalline, odorless powder. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that the absence of comprehensive ecological and toxicological data necessitates a cautious approach.[1][2] Therefore, it must be treated as a regulated chemical waste stream.
Key incompatibilities to note are strong oxidizing agents and acids.[2][3] The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical state but does not alter its fundamental disposal requirements.[2][4][5]
Table 1: this compound - Chemical & Safety Profile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 14131-84-1 | [5] |
| Molecular Formula | C₁₂H₂₀O₆ | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Primary Hazards | Potential irritant to eyes, skin, and respiratory system. | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area; hygroscopic. |[1][5] |
The causality behind this conservative classification is rooted in the Precautionary Principle. In the absence of definitive data proving a substance is harmless, we must handle it in a manner that mitigates any potential risk to personnel and the environment.
Mandatory Safety Protocol: Personal Protective Equipment (PPE)
Proper disposal procedures begin with proper protection. Handling this compound, whether in pure form or as waste, requires a standard level of laboratory PPE to prevent accidental exposure.
Table 2: Required Personal Protective Equipment (PPE) for Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes of solutions or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Skin & Body Protection | Standard laboratory coat. Impervious clothing is recommended for larger quantities or spill cleanup.[1] | Minimizes the risk of skin contamination. |
| Respiratory Protection | Not required for routine handling of small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if exposure limits are exceeded.[1][4] | Prevents inhalation of airborne powder, which can cause respiratory irritation.[5] |
Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed through an approved hazardous waste disposal facility.[6] Under no circumstances should this chemical or its contaminated containers be disposed of in standard trash or poured down the sanitary sewer.[7]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Action: Collect all waste materials containing this compound in a dedicated waste container.
-
Causality: Do not mix this waste with other chemical streams, such as solvents or acids, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][8] Incompatible wastes can react, leading to the generation of heat, gas, or toxic byproducts.[9]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a sturdy, leak-proof container with a secure screw-top lid. Ensure the container is compatible with the chemical.
-
Causality: A properly sealed container prevents the release of the chemical into the environment and protects laboratory personnel.[6][10]
Step 3: Labeling
Accurate labeling is a legal requirement and a critical safety measure.
-
Action: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, which is vital for EHS personnel who will manage its ultimate disposal.[8][10]
Step 4: On-Site Accumulation
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10] This area should be away from general lab traffic and incompatible materials.
-
Causality: Storing waste in a designated SAA minimizes the risk of spills and accidental contact, ensuring a controlled and safe environment.[10]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Action: Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Causality: EHS professionals are trained to handle, transport, and dispose of chemical waste in accordance with strict federal, state, and local regulations, ensuring full compliance and environmental protection.[7][11]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to contain the material and protect personnel.
Small Spills (Solid)
-
Restrict Access: Keep unprotected personnel away from the area.
-
Don PPE: Wear the appropriate PPE as detailed in Table 2.
-
Contain & Collect: Gently sweep or use appropriate tools to place the spilled solid into a labeled hazardous waste container.[3] AVOID creating dust.[1][3]
-
Decontaminate: Finish cleaning by wiping the contaminated surface with a damp cloth.[3] Dispose of the cloth and any contaminated materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
Large Spills
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contact EHS: Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
Contain: If trained to do so, contain the spilled material to prevent it from spreading or entering drains.[3]
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for handling this compound waste is summarized in the workflow diagram below.
Caption: Disposal Decision Workflow for this compound Waste.
References
-
SAFETY DATA SHEET - Diacetone-D-glucose. Thermo Fisher Scientific. [Link]
-
MASTER LABEL FOR EPA REG. No. XXX-XXX. Regulations.gov. [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
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This compound CAS#: 14131-84-1. ChemWhat. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
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DIACETONE ALCOHOL CAS N°:123-42-2. Organisation for Economic Co-operation and Development. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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This compound | CAS 14131-84-1. Advent Bio. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diaceton-alpha-D-mannofuranose
Welcome to your comprehensive guide on the safe handling of Diaceton-alpha-D-mannofuranose. As researchers, scientists, and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific expertise. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred source for laboratory safety and chemical handling information.
Hazard Assessment: Understanding the Risks
This compound is a white to off-white crystalline solid.[1][2] While it is not classified as a highly toxic substance, it is crucial to recognize its potential hazards to ensure appropriate protective measures are taken.[1] The primary risks associated with this compound are:
-
Skin and Eye Irritation: Prolonged or repeated contact with the solid or its dust can cause mild irritation to the skin and eyes, potentially leading to redness.[1]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort, including coughing and sneezing.[1]
Although there is currently no evidence to suggest carcinogenic properties, standard laboratory precautions are essential to minimize exposure.[1]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the last line of defense against chemical exposure and should be used in conjunction with engineering controls like fume hoods and good laboratory practices.[3]
Eye and Face Protection
-
Minimum Requirement: At a minimum, safety glasses with side shields that are compliant with ANSI Z87.1 standards should be worn when working with or near this compound to protect against accidental splashes.[4][5]
-
Recommended for Dust or Splash Potential: When handling larger quantities, or if there is a potential for dust generation or splashing, it is strongly recommended to use tightly fitting safety goggles.[6] For significant splash hazards, a face shield should be worn in addition to safety goggles.[5][7]
Hand Protection
-
Minimum Requirement: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] It is crucial to remove and replace them immediately after any contact with the chemical and to wash your hands thoroughly.[5]
-
For Extended Handling: For tasks involving more extensive handling, consider double-gloving with nitrile gloves for added protection.[5]
Body Protection
-
Standard Laboratory Attire: A standard laboratory coat should be worn at all times to protect skin and clothing from potential spills.[8] Ensure the lab coat is fully buttoned with the sleeves rolled down.
-
Additional Protection: For operations with a higher risk of spills, such as handling large quantities, a chemical-resistant apron over the lab coat is advised.[4] Always wear long pants and closed-toe shoes in the laboratory.[5][8]
Respiratory Protection
-
Engineering Controls: Handling this compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[6]
-
When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or if you experience any irritation, a full-face respirator with an appropriate particulate filter should be used.[6]
Quantitative Data Summary
For your convenience, here is a summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 14131-84-1 | [2][9] |
| Molecular Formula | C12H20O6 | [2][9] |
| Molecular Weight | 260.28 g/mol | [2][9] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 125-126 °C (decomposes) | [2][9] |
| Solubility | Soluble in acetone, methanol, and water | [2][9] |
| Storage Temperature | 2-8°C | [2] |
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Your work area, such as a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on your lab coat, followed by safety goggles and nitrile gloves.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the material. If any dust is created, it should be contained within the fume hood.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After you have finished your work, decontaminate your work area.
-
Doffing PPE: Remove your gloves first, followed by your lab coat and safety goggles. Wash your hands thoroughly with soap and water.
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, properly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.[6]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Personal Protective Equipment (PPE) - How-to Cards. (2025, July 28). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13). Retrieved from [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment) - Westlab Canada. (2023, July 14). Retrieved from [Link]
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- 2. echemi.com [echemi.com]
- 3. uab.edu [uab.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. echemi.com [echemi.com]
- 7. westlab.com [westlab.com]
- 8. How-to Cards: Personal Protective Equipment (PPE) [howto.lcsb.uni.lu]
- 9. This compound CAS#: 14131-84-1 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
